Product packaging for Detoxin C1(Cat. No.:CAS No. 74717-53-6)

Detoxin C1

Cat. No.: B1670315
CAS No.: 74717-53-6
M. Wt: 505.6 g/mol
InChI Key: WVEVNNJWNJDGSX-QWCYLASJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Detoxin C1 is a peptide.
This compound has been reported in Streptomyces caespitosus with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H35N3O8 B1670315 Detoxin C1 CAS No. 74717-53-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

74717-53-6

Molecular Formula

C25H35N3O8

Molecular Weight

505.6 g/mol

IUPAC Name

(3S)-3-[(2S)-2-acetamido-3-phenylpropanoyl]oxy-3-[(2S,3R)-3-acetyloxy-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-2-yl]propanoic acid

InChI

InChI=1S/C25H35N3O8/c1-14(2)22(26)24(33)28-11-10-19(35-16(4)30)23(28)20(13-21(31)32)36-25(34)18(27-15(3)29)12-17-8-6-5-7-9-17/h5-9,14,18-20,22-23H,10-13,26H2,1-4H3,(H,27,29)(H,31,32)/t18-,19+,20-,22-,23-/m0/s1

InChI Key

WVEVNNJWNJDGSX-QWCYLASJSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CC[C@H]([C@H]1[C@H](CC(=O)O)OC(=O)[C@H](CC2=CC=CC=C2)NC(=O)C)OC(=O)C)N

Canonical SMILES

CC(C)C(C(=O)N1CCC(C1C(CC(=O)O)OC(=O)C(CC2=CC=CC=C2)NC(=O)C)OC(=O)C)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Detoxin C1;  Detoxin calpha1; 

Origin of Product

United States

Foundational & Exploratory

Detoxin C1: A Technical Guide to the Selective Antagonist of Blasticidin S

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mechanism of Action: Blasticidin S

Blasticidin S is a peptidyl nucleoside antibiotic that acts as a powerful inhibitor of translation.[1] Its structure, consisting of a cytosine base, a pyranose sugar ring, and an N-methyl-guanidine tail, mimics a peptide-tRNA molecule.[2] This mimicry allows it to bind within the peptidyl transferase center (PTC) of the large ribosomal subunit in both prokaryotes and eukaryotes.[2][3]

The primary mechanism of inhibition involves two key steps:

  • Inhibition of Peptide Bond Formation: Blasticidin S directly interferes with the formation of peptide bonds during the elongation phase of protein synthesis.[4]

  • Inhibition of Translation Termination: It blocks the hydrolysis of peptidyl-tRNA, effectively stalling the ribosome at the stop codon and preventing the release of the newly synthesized polypeptide chain.[2][4] By binding to the P-site of the ribosome, Blasticidin S distorts the conformation of the P-site tRNA and sterically hinders the accommodation of release factors (like eRF1 in eukaryotes) required for termination.[2][3]

This dual-inhibition leads to a rapid cessation of protein synthesis, resulting in cell death. The genes bsr (from Bacillus cereus) and BSD (from Aspergillus terreus) confer resistance by encoding deaminase enzymes that inactivate Blasticidin S.[2]

cluster_ribosome Ribosome P_Site P-Site (PTC) A_Site A-Site P_Site->A_Site Peptide Transfer release_factor Release Factor (eRF1) P_Site->release_factor Triggers Peptide Release Inhibition Translation Inhibition P_Site->Inhibition E_Site E-Site A_Site->E_Site Translocation peptidyl_tRNA Peptidyl-tRNA peptidyl_tRNA->P_Site Binds release_factor->A_Site Recognizes Stop Codon Blasticidin_S Blasticidin S Blasticidin_S->P_Site Binds & Distorts Ribosome Ribosomal P-Site Inhibition Protein Synthesis Inhibition Ribosome->Inhibition Leads to Normal Normal Protein Synthesis Ribosome->Normal Allows BlasticidinS Blasticidin S BlasticidinS->Ribosome Binds DetoxinC1 Detoxin C1 DetoxinC1->Ribosome Binds (Competitive) cluster_cell_based Protocol 4.1: Cell-Based Assay cluster_ivt Protocol 4.2: In Vitro Translation Assay A1 Plate Sensitive Cells (96-well plate) A2 Prepare 2D Dilution Matrix: Blasticidin S (rows) This compound (columns) A1->A2 A3 Treat Cells & Incubate (48-72 hours) A2->A3 A4 Perform Viability Assay (e.g., MTS/MTT) A3->A4 A5 Analyze Data: Plot Dose-Response Curves A4->A5 B1 Prepare IVT Reactions (Lysate, Buffer, Reporter DNA) B2 Add Fixed Blasticidin S + Titrated this compound B1->B2 B3 Incubate Reactions (e.g., 37°C for 1-2 hours) B2->B3 B4 Measure Reporter Signal (Luminescence/Fluorescence) B3->B4 B5 Analyze Data: Plot % Translation vs [this compound] B4->B5

References

Unraveling the Molecular Intrigue: A Technical Guide to the Mechanism of Action of Blasticidin S on Ribosomes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Blasticidin S, a potent nucleoside antibiotic produced by Streptomyces griseochromogenes, is a powerful tool in molecular biology for the selection of genetically modified cells. Its efficacy stems from its ability to inhibit protein synthesis in both prokaryotic and eukaryotic organisms.[1] This in-depth technical guide elucidates the molecular mechanism by which blasticidin S exerts its inhibitory effects on the ribosome, providing a comprehensive resource for researchers and drug development professionals. We will delve into its binding site, its profound impact on the dynamics of translation, and the experimental methodologies used to uncover these details.

The Core Mechanism: P-Site Binding and tRNA Distortion

Blasticidin S primarily targets the large ribosomal subunit, binding within the peptidyl-transferase center (PTC).[2][3] Unlike many other antibiotics that target the A-site (aminoacyl site), blasticidin S uniquely binds to the P-site (peptidyl site).[4][5] This strategic positioning is the cornerstone of its inhibitory action.

Upon binding, blasticidin S induces a significant conformational change in the CCA-tail of the P-site tRNA.[4][6] This distortion is the critical event that disrupts the normal functioning of the ribosome. The antibiotic essentially traps the P-site tRNA in a deformed state, bending its 3' terminus towards the A-site.[4] This has two major consequences:

  • Inhibition of Peptide Bond Formation: The distorted P-site tRNA sterically hinders the proper accommodation of the aminoacyl-tRNA in the A-site, thereby inhibiting peptide bond formation.[4] While this inhibition occurs, it is the lesser of the two primary effects.[4]

  • Potent Inhibition of Translation Termination: The most significant impact of blasticidin S is on the termination phase of translation. The deformed P-site peptidyl-tRNA prevents the productive binding and function of release factors (RFs) at the A-site.[4][6] This leads to a strong inhibition of peptidyl-tRNA hydrolysis and the subsequent release of the nascent polypeptide chain.[4] Blasticidin S is, therefore, a more potent inhibitor of translation termination than of elongation.[4][5]

The following diagram illustrates the mechanism of action of blasticidin S on the ribosome.

BlasticidinS_Mechanism cluster_ribosome Ribosome P_site P-site A_site A-site E_site E-site Peptide Bond\nFormation Peptide Bond Formation A_site->Peptide Bond\nFormation Inhibits Translation\nTermination Translation Termination A_site->Translation\nTermination BlasticidinS Blasticidin S BlasticidinS->P_site P_tRNA P-site tRNA (Normal Conformation) Deformed_P_tRNA P-site tRNA (Deformed Conformation) P_tRNA->Deformed_P_tRNA Induces Distortion Deformed_P_tRNA->A_site A_tRNA A-site tRNA A_tRNA->A_site Prevents Accommodation ReleaseFactor Release Factor ReleaseFactor->A_site Blocks Binding

Mechanism of Blasticidin S Action on the Ribosome

Quantitative Data on Blasticidin S Inhibition

The inhibitory effects of blasticidin S have been quantified in various experimental systems. The following tables summarize key quantitative data.

ParameterOrganism/SystemValueReference
Inhibition of fMet-tRNAfMet Binding (IC50) E. coli Ribosomes~20 mM[1][4]
Inhibition of Peptidyl Transfer (Ki) E. coli Cell-Free System200–400 nM[1][4]
ApplicationCell TypeWorking ConcentrationReference
Mammalian Cell Selection Various2–10 µg/mL[7][8]
E. coli Selection Various50–100 µg/mL[8]
Yeast Selection Various25–300 µg/mL[7][8]

Key Experimental Protocols

The elucidation of the mechanism of action of blasticidin S has been made possible through a combination of structural biology, biochemistry, and single-molecule techniques. Below are detailed methodologies for key experiments.

X-ray Crystallography of the Blasticidin S-Ribosome Complex

This technique provides a high-resolution static picture of the interaction between blasticidin S and the ribosome.

Methodology:

  • Ribosome Preparation: 70S ribosomes are purified from bacteria, typically Thermus thermophilus or Escherichia coli.

  • Complex Formation: The purified ribosomes are incubated with blasticidin S, mRNA, and a P-site tRNA analog to form a stable complex.

  • Crystallization: The blasticidin S-ribosome complex is crystallized using vapor diffusion techniques.

  • Data Collection and Structure Determination: X-ray diffraction data are collected from the crystals at a synchrotron source. The structure is then solved using molecular replacement and refined to high resolution.

The following diagram outlines the workflow for determining the crystal structure of the blasticidin S-ribosome complex.

Xray_Workflow Ribosome_Prep Ribosome Purification (e.g., from T. thermophilus) Complex_Formation Complex Formation (Ribosome + Blasticidin S + mRNA + P-site tRNA) Ribosome_Prep->Complex_Formation Crystallization Crystallization (Vapor Diffusion) Complex_Formation->Crystallization Data_Collection X-ray Diffraction Data Collection Crystallization->Data_Collection Structure_Solution Structure Solution and Refinement Data_Collection->Structure_Solution Final_Structure High-Resolution 3D Structure Structure_Solution->Final_Structure

X-ray Crystallography Workflow
Single-Molecule FRET (smFRET)

smFRET is a powerful technique to study the conformational dynamics of the ribosome in real-time upon blasticidin S binding.

Methodology:

  • Fluorophore Labeling: Specific ribosomal proteins or tRNAs are labeled with a donor and an acceptor fluorophore (e.g., Cy3 and Cy5).

  • Immobilization: The labeled ribosomes are immobilized on a microscope slide.

  • Data Acquisition: The fluorescence signals from individual ribosomes are recorded using a total internal reflection fluorescence (TIRF) microscope.

  • FRET Analysis: The FRET efficiency between the donor and acceptor is calculated over time, revealing conformational changes in the ribosome. The effect of blasticidin S is observed by introducing it into the system.[1]

In Vitro Translation and Peptide Release Assays

These biochemical assays are crucial for quantifying the inhibitory effects of blasticidin S on different stages of translation.

In Vitro Translation Assay (Luciferase-based):

  • Reaction Setup: A cell-free translation system (e.g., rabbit reticulocyte lysate) is programmed with a luciferase mRNA reporter.[2]

  • Inhibitor Addition: Different concentrations of blasticidin S are added to the reactions.

  • Incubation: The reactions are incubated to allow for protein synthesis.

  • Luminescence Measurement: The amount of synthesized luciferase is quantified by measuring luminescence, which is inversely proportional to the inhibitory activity of blasticidin S.

Peptide Release Assay:

  • Preparation of Pre-Termination Complexes (preTCs): Ribosomes are stalled at a stop codon on a specific mRNA, with a radiolabeled polypeptide in the P-site.[2]

  • Inhibitor and Release Factor Addition: Blasticidin S and purified release factors are added to the preTCs.

  • Analysis of Peptide Release: The amount of released radiolabeled peptide is quantified by techniques such as Tricine-SDS-PAGE and autoradiography. A decrease in released peptide indicates inhibition of termination.

The following diagram illustrates the logical relationship in a peptide release assay.

Peptide_Release_Assay cluster_outcomes Outcomes Start Start with Pre-Termination Complex (Ribosome-mRNA-Peptidyl-tRNA) Add_Components Add Release Factors +/- Blasticidin S Start->Add_Components Incubate Incubate Add_Components->Incubate No_BlaS No Blasticidin S: Peptide is Released Incubate->No_BlaS With_BlaS With Blasticidin S: Peptide Release is Inhibited Incubate->With_BlaS

Logic of a Peptide Release Assay
Ribosome Profiling

Ribosome profiling (Ribo-Seq) is a high-throughput sequencing technique used to map the precise locations of ribosomes on the transcriptome, providing a snapshot of protein synthesis in vivo.

Methodology:

  • Cell Treatment: Cells are treated with blasticidin S to arrest translating ribosomes.

  • Lysis and Nuclease Digestion: Cells are lysed, and the lysate is treated with RNase to digest mRNA that is not protected by ribosomes.

  • Monosome Isolation: The ribosome-protected mRNA fragments (footprints) are isolated by sucrose gradient centrifugation or size exclusion chromatography.

  • Library Preparation and Sequencing: The footprints are converted into a cDNA library and sequenced using next-generation sequencing.

  • Data Analysis: The sequencing reads are mapped to a reference genome to determine the positions of the arrested ribosomes.

Conclusion

Blasticidin S is a potent inhibitor of protein synthesis that acts through a unique mechanism of binding to the ribosomal P-site and inducing a conformational distortion of the P-site tRNA. This distortion primarily and potently inhibits the termination phase of translation, with a lesser effect on peptide bond formation. The detailed understanding of its mechanism of action, derived from a combination of structural, biochemical, and single-molecule studies, provides a solid foundation for its use as a selection agent in molecular biology and as a potential scaffold for the development of novel therapeutics. The experimental protocols outlined in this guide offer a practical framework for researchers to further investigate the intricate interactions of small molecules with the ribosome.

References

The Role of Detoxin C1 in Mitigating Blasticidin S Phytotoxicity: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Blasticidin S, a potent nucleoside antibiotic produced by Streptomyces griseochromogenes, is a powerful inhibitor of protein synthesis in both prokaryotic and eukaryotic cells.[1][2] Its broad-spectrum activity has led to its use as a fungicide in agriculture, particularly against rice blast disease. However, its application is hampered by significant phytotoxicity to host plants. A key development in overcoming this limitation is the discovery of the detoxin complex, a group of natural compounds that act as selective antagonists to blasticidin S. This technical guide provides a comprehensive overview of the role of Detoxin C1, a component of this complex, in reducing blasticidin S-induced phytotoxicity. Due to the limited availability of recent, in-depth research on the specific plant-related interactions, this guide synthesizes foundational knowledge and outlines general methodologies applicable to this area of study.

Blasticidin S: Mechanism of Action and Phytotoxicity

Blasticidin S exerts its cytotoxic effects by targeting the ribosome, the cellular machinery responsible for protein synthesis. Specifically, it binds to the peptidyl-tRNA binding site (P-site) on the large ribosomal subunit, thereby inhibiting peptide bond formation and terminating translation. This disruption of protein synthesis leads to a cascade of cellular stress responses, ultimately resulting in cell death. In plants, this manifests as phytotoxicity, characterized by symptoms such as leaf necrosis, stunted growth, and reduced yield.

This compound and the Detoxin Complex: Natural Antagonists of Blasticidin S

The detoxin complex is a group of metabolites produced by Streptomyces species that selectively antagonize the biological activity of blasticidin S. This compound is a key member of this complex. While the precise molecular mechanism of this antagonism in plants is not extensively detailed in recent literature, the foundational understanding is that the detoxin complex can mitigate the toxic effects of blasticidin S.

Core Concepts and Postulated Mechanisms of Action

The reduction of blasticidin S phytotoxicity by this compound is believed to occur through one or more of the following mechanisms:

  • Competitive Inhibition: this compound may act as a competitive antagonist, binding to the same ribosomal site as blasticidin S without inhibiting protein synthesis. This competitive binding would reduce the amount of blasticidin S that can bind to the ribosome, thereby lessening its inhibitory effect.

  • Allosteric Modulation: this compound might bind to a different site on the ribosome, inducing a conformational change that prevents or reduces the binding affinity of blasticidin S to its target site.

  • Enzymatic Detoxification: While less documented for this compound itself, some resistance mechanisms to blasticidin S involve enzymatic modification. It is conceivable that this compound could play a role in activating or participating in a detoxification pathway that chemically modifies and inactivates blasticidin S within the plant cell. Resistance to blasticidin S is known to be conferred by deaminase genes (bsr and BSD) which convert it to a non-toxic derivative.

Experimental Protocols for Assessing Phytotoxicity and Antagonism

Plant-Based Bioassay for Phytotoxicity Assessment

This protocol outlines a general method for quantifying the phytotoxicity of blasticidin S and the protective effects of this compound on a model plant such as rice (Oryza sativa).

Objective: To determine the dose-dependent phytotoxic effects of blasticidin S and the antagonistic effect of this compound.

Materials:

  • Rice seeds (e.g., Oryza sativa L. cv. Nipponbare)

  • Blasticidin S hydrochloride

  • This compound

  • Hoagland solution (or other suitable plant nutrient solution)

  • Sterile water

  • Petri dishes or small pots

  • Growth chamber with controlled light, temperature, and humidity

Methodology:

  • Seed Sterilization and Germination:

    • Surface-sterilize rice seeds with 70% ethanol for 1 minute, followed by a 15-minute soak in a 2.5% sodium hypochlorite solution.

    • Rinse the seeds thoroughly with sterile water.

    • Germinate the seeds on sterile, moist filter paper in Petri dishes in the dark at 28°C for 3-4 days.

  • Treatment Application:

    • Prepare a series of blasticidin S solutions in Hoagland solution at varying concentrations (e.g., 0, 1, 5, 10, 20, 50 µg/mL).

    • Prepare a parallel set of solutions containing the same concentrations of blasticidin S, each supplemented with a fixed concentration of this compound (the optimal concentration of this compound would need to be determined empirically, e.g., 10 µg/mL).

    • Include a control group with only Hoagland solution and a group with only this compound to assess any intrinsic effects of the antagonist.

    • Transfer the germinated seedlings to small pots or a hydroponic system containing the respective treatment solutions.

  • Incubation and Observation:

    • Grow the seedlings in a growth chamber under controlled conditions (e.g., 16-hour light/8-hour dark cycle, 28°C, 70% humidity).

    • Observe the plants daily for signs of phytotoxicity, such as leaf yellowing, necrosis, and growth inhibition.

  • Data Collection and Analysis (after 7-14 days):

    • Phenotypic Assessment: Record visual symptoms of toxicity.

    • Quantitative Measurements:

      • Plant Height: Measure the shoot length from the base to the tip of the longest leaf.

      • Root Length: Measure the length of the primary root.

      • Biomass: Determine the fresh and dry weight of the shoots and roots.

      • Chlorophyll Content: Extract chlorophyll from leaf tissue and measure absorbance spectrophotometrically.

    • Statistical Analysis: Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatment groups.

Experimental Workflow for Biochemical Analysis

To investigate the underlying mechanism of this compound's protective effect, further biochemical assays can be conducted on plant tissues from the above experiment.

Objective: To elucidate the biochemical and molecular changes in response to blasticidin S and this compound treatment.

Methodology:

  • Sample Collection: Harvest leaf and root tissues from plants in each treatment group. Immediately freeze the samples in liquid nitrogen and store them at -80°C.

  • Ribosome Profiling:

    • Isolate ribosomes from the collected tissues.

    • Perform ribosome profiling (Ribo-seq) to map the positions of ribosomes on mRNA transcripts. This can reveal the extent of translation inhibition caused by blasticidin S and its reversal by this compound.

  • Enzyme Activity Assays:

    • Prepare protein extracts from the plant tissues.

    • Assay for the activity of key stress-related enzymes, such as catalases, peroxidases, and superoxide dismutases, to assess the level of oxidative stress.

  • Gene Expression Analysis:

    • Extract total RNA from the tissues.

    • Perform quantitative real-time PCR (qRT-PCR) to analyze the expression levels of genes involved in stress response, detoxification pathways (e.g., cytochrome P450s, glutathione S-transferases), and protein synthesis.

Data Presentation

The quantitative data from the described experiments should be summarized in clear and concise tables for comparative analysis.

Table 1: Effect of Blasticidin S and this compound on Rice Seedling Growth

Treatment GroupBlasticidin S (µg/mL)This compound (µg/mL)Average Shoot Height (cm)Average Root Length (cm)Average Dry Biomass (mg)Chlorophyll Content (µg/g FW)
Control00
This compound Control010
BS 110
BS 1 + DC1110
BS 550
BS 5 + DC1510
BS 10100
BS 10 + DC11010
BS 20200
BS 20 + DC12010
BS 50500
BS 50 + DC15010

Data in the table would be populated with the mean values ± standard deviation from experimental replicates.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the conceptual signaling pathway of blasticidin S phytotoxicity and the experimental workflow for its investigation.

BlasticidinS_Phytotoxicity_Pathway BlasticidinS Blasticidin S PlantCell Plant Cell BlasticidinS->PlantCell Ribosome Ribosome (P-site) PlantCell->Ribosome Uptake Translation Protein Synthesis Ribosome->Translation Inhibition Stress Cellular Stress (ROS, etc.) Translation->Stress Disruption leads to Phytotoxicity Phytotoxicity (Necrosis, Growth Inhibition) Stress->Phytotoxicity DetoxinC1 This compound DetoxinC1->Ribosome Antagonism

Caption: Conceptual pathway of blasticidin S-induced phytotoxicity and the antagonistic action of this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Data Analysis Seed Rice Seed Germination Treatment Treatment Application (Blasticidin S +/- this compound) Seed->Treatment Growth Incubation in Growth Chamber Treatment->Growth Phenotypic Phenotypic Assessment Growth->Phenotypic Quantitative Quantitative Measurements (Height, Biomass, Chlorophyll) Growth->Quantitative Biochemical Biochemical Assays (Enzyme Activity, Ribo-seq) Growth->Biochemical Molecular Molecular Analysis (qRT-PCR) Growth->Molecular

Caption: General experimental workflow for assessing the role of this compound in reducing blasticidin S phytotoxicity.

Conclusion

This compound, as part of the detoxin complex, holds significant promise for mitigating the phytotoxic effects of the potent fungicide blasticidin S. While the foundational discovery of this antagonistic relationship is established, a deeper, mechanistic understanding within the context of plant biology requires further investigation. The experimental frameworks provided in this guide offer a starting point for researchers to explore this interaction in greater detail, with the ultimate goal of developing safer and more effective strategies for crop protection. Future research should focus on elucidating the precise molecular interactions at the ribosomal level, identifying any plant-specific detoxification pathways that may be involved, and optimizing the co-application of blasticidin S and this compound for agricultural use.

References

Unraveling the Molecular Assembly Line: A Technical Guide to the Biosynthesis of Detoxin C1 in Streptomyces

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biosynthetic pathway of Detoxin C1, a depsipeptide natural product from Streptomyces caespitosus. Detoxins are part of a broader family of bioactive compounds that include the structurally related rimosamides. The elucidation of their biosynthesis has been a long-standing puzzle, recently solved through genome mining and the characterization of a hybrid Nonribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) gene cluster.[1] This guide details the genetic basis, enzymatic machinery, and proposed molecular steps involved in the assembly of this compound, offering valuable insights for researchers in natural product biosynthesis and drug development.

The this compound Biosynthetic Gene Cluster: A Hybrid NRPS-PKS System

The genetic blueprint for this compound synthesis is located within a dedicated biosynthetic gene cluster (BGC) in the genome of Streptomyces caespitosus. This cluster is characterized by the presence of genes encoding large, modular enzymes typical of NRPS and PKS pathways. The core of the detoxin BGC is comprised of genes for an NRPS, a hybrid NRPS-PKS enzyme, and a putative dioxygenase, which is likely involved in the later tailoring steps of the biosynthesis. The discovery of this gene cluster was facilitated by comparative genomics with the biosynthetic pathway of the related rimosamide family of natural products.[1]

A homologous and well-characterized gene cluster is responsible for the production of miramides in Streptomyces mirabilis Lu17588, which provides a valuable model for understanding detoxin biosynthesis. The table below outlines the key genes and their putative functions in the detoxin pathway, based on homology to the miramide and rimosamide clusters.[2]

Gene (Detoxin Cluster) Homolog (Miramide Cluster) Putative Function
detGmirGNRPS-PKS hybrid enzyme
detFmirFNRPS enzyme
detEmirENRPS-PKS hybrid enzyme
detBmirBDioxygenase
detA, detC, detDmirA, mirC, mirDHypothetical proteins

The Molecular Assembly Line: Proposed Biosynthesis of the this compound Backbone

The biosynthesis of this compound is proposed to follow a modular, assembly-line logic, characteristic of NRPS-PKS systems. The process is initiated on the NRPS modules, followed by extension with a polyketide unit, and finally, cyclization and release of the depsipeptide core.

Initiation and Elongation of the Peptide Chain

The synthesis begins with the activation of the first amino acid, predicted to be isoleucine, by the adenylation (A) domain of the initial NRPS module. This activated amino acid is then tethered to a peptidyl carrier protein (PCP) domain. The second amino acid, proline, is similarly activated and loaded onto the next PCP domain. A condensation (C) domain then catalyzes the formation of a peptide bond between the two amino acids, resulting in an Ile-Pro dipeptidyl intermediate.[2]

Polyketide Chain Extension and Modification

The dipeptidyl intermediate is then passed to the PKS module. Here, an acyltransferase (AT) domain selects for a malonyl-CoA extender unit, which is added to the growing chain by a ketosynthase (KS) domain. Following this extension, a ketoreductase (KR) domain likely reduces the resulting β-keto group to a hydroxyl group.[2]

Cyclization and Release

The final step in the formation of the core structure is the cyclization and release of the molecule from the enzyme complex. This is catalyzed by a thioesterase (TE) domain, which cleaves the bond between the synthesized chain and the PCP domain, concurrently forming the depsipeptide lactone ring.

Visualizing the Pathway: A Diagrammatic Representation

The following diagram illustrates the proposed biosynthetic pathway for the core structure of this compound, based on the analysis of the homologous miramide biosynthetic gene cluster.

Detoxin_C1_Biosynthesis cluster_NRPS1 NRPS Module 1 (detF) cluster_NRPS2 NRPS Module 2 (detF) cluster_PKS PKS Module (detG/detE) cluster_Release Release NRPS1 A (Isoleucine) T C NRPS2 A (Proline) T NRPS1:f2->NRPS2:f0 Peptide bond formation PKS KS KR T NRPS2:f1->PKS:f0 Chain transfer Release TE PKS:f2->Release:f0 Chain transfer Detoxin_Core Detoxin Core (Depsipeptide) Release->Detoxin_Core Cyclization & Release Isoleucine Isoleucine Isoleucine->NRPS1:f0 Proline Proline Proline->NRPS2:f0 Malonyl_CoA Malonyl-CoA Malonyl_CoA->PKS:f0

Proposed biosynthetic pathway for the this compound core structure.

Experimental Methodologies for Pathway Elucidation

The characterization of natural product biosynthetic pathways relies on a combination of genetic, biochemical, and analytical techniques. The following are key experimental protocols relevant to the study of this compound biosynthesis.

Heterologous Expression of the Biosynthetic Gene Cluster

A powerful strategy for characterizing a BGC is to express it in a well-understood host organism. This allows for the production of the natural product and its intermediates in a clean genetic background, facilitating their analysis.

Protocol Outline:

  • Cloning of the BGC: The entire detoxin BGC is cloned from the genomic DNA of Streptomyces caespitosus into a suitable expression vector, such as a bacterial artificial chromosome (BAC) or a cosmid.[2]

  • Transformation of the Host: The expression vector containing the BGC is introduced into a heterologous host, typically a genetically tractable Streptomyces species like S. albus or S. coelicolor.[2]

  • Cultivation and Metabolite Extraction: The recombinant host is cultivated under conditions that promote the expression of the BGC. The culture broth and mycelium are then extracted with organic solvents to isolate the produced secondary metabolites.

  • Analytical Chemistry: The extracts are analyzed by High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the produced compounds and confirm their structures.[2]

Gene Inactivation and Complementation

To determine the function of individual genes within the BGC, targeted gene knockouts are created. The effect of the gene deletion on the production of the final product and the accumulation of intermediates provides strong evidence for the gene's role in the pathway.

Protocol Outline:

  • Construction of a Gene Deletion Mutant: A specific gene in the detoxin BGC is replaced with a resistance cassette via homologous recombination.

  • Metabolite Profile Analysis: The mutant strain is cultivated, and its metabolite profile is compared to that of the wild-type strain using HPLC-MS. The absence of the final product and the potential accumulation of a biosynthetic intermediate are indicative of the deleted gene's function.

  • Complementation: The function of the deleted gene is confirmed by reintroducing a functional copy of the gene into the mutant strain, which should restore the production of the final product.

In Vitro Enzymatic Assays

The precise function of individual enzymes in the biosynthetic pathway can be determined through in vitro assays using purified proteins.

Protocol Outline:

  • Overexpression and Purification of Enzymes: The gene encoding the enzyme of interest is cloned into an expression vector and overexpressed in a suitable host, such as E. coli. The enzyme is then purified to homogeneity.

  • Enzyme Activity Assay: The purified enzyme is incubated with its predicted substrate(s) and any necessary co-factors. The reaction products are then analyzed by techniques such as HPLC, MS, or spectrophotometry to determine the enzyme's catalytic activity.

Future Perspectives and Applications

A thorough understanding of the this compound biosynthetic pathway opens up several avenues for future research and application. The modular nature of the NRPS-PKS machinery makes it amenable to combinatorial biosynthesis, where domains or modules can be swapped or modified to generate novel detoxin analogs with potentially improved or altered biological activities. Furthermore, the elucidation of the enzymatic steps provides a toolkit of biocatalysts that could be used in synthetic biology applications for the production of fine chemicals and pharmaceutical precursors. The continued investigation into the regulatory mechanisms governing the expression of the detoxin gene cluster will also be crucial for optimizing the production of these valuable natural products.

References

Structural Elucidation of Detoxin C1: A Technical Guide Using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Detoxin C1 is a member of the detoxin complex, a group of natural products produced by Streptomyces caespitosus var. detoxicus. These compounds are of interest due to their biological activities, including their ability to selectively antagonize the effects of the antibiotic blasticidin S. The structural determination of these complex molecules is crucial for understanding their mechanism of action and for potential applications in drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the three-dimensional structure of such natural products in solution.

Chemical Structure of this compound

The structure of this compound (C₂₅H₃₅N₃O₈) is comprised of three main components: a modified pyroglutamic acid core known as detoxinine, L-valine, and N-acetyl-L-phenylalanine. These components are linked through amide and ester bonds.

Data Presentation: Hypothetical NMR Data for this compound

The following tables summarize the plausible ¹H and ¹³C NMR spectral data for this compound, including chemical shifts, multiplicities, coupling constants, and key 2D NMR correlations. This data is representative and serves to illustrate the structural elucidation process.

Table 1: Hypothetical ¹H NMR Data for this compound (500 MHz, CDCl₃)

Atom Number¹H Chemical Shift (ppm)MultiplicityJ (Hz)COSY Correlations
Detoxinine Moiety
24.15dd8.5, 5.0H-3, H-7a, H-7b
34.85t5.0H-2, H-4
45.30mH-3, H-5a, H-5b
5a2.10mH-4, H-5b
5b2.35mH-4, H-5a
7a3.60dd12.0, 8.5H-2, H-7b
7b3.80dd12.0, 5.0H-2, H-7a
10-CH₃2.05s
Valine Moiety
2'4.25d4.5NH, H-3'
3'2.20mH-2', H-4', H-5'
4'-CH₃0.95d7.0H-3'
5'-CH₃0.98d7.0H-3'
NH7.50d4.5H-2'
N-acetyl-L-phenylalanine Moiety
2''4.90q7.5NH, H-3''a, H-3''b
3''a3.10dd14.0, 7.5H-2'', H-3''b
3''b3.25dd14.0, 7.5H-2'', H-3''a
5''-CH₃2.00s
Ph-H7.20-7.35m
NH6.80d7.5H-2''

Table 2: Hypothetical ¹³C NMR Data for this compound (125 MHz, CDCl₃)

Atom Number¹³C Chemical Shift (ppm)HSQC Correlation (¹H)HMBC Correlations (¹H)
Detoxinine Moiety
1171.5-H-2, H-3
258.04.15H-3, H-7a, H-7b
375.54.85H-2, H-4, H-5a, H-5b
472.05.30H-3, H-5a, H-5b, 10-CH₃
535.02.10, 2.35H-3, H-4
6170.5-H-5a, H-5b
745.03.60, 3.80H-2, H-3
9170.0-10-CH₃
10-CH₃21.02.05H-4
Valine Moiety
1'172.0-H-2', H-3'
2'59.54.25H-3', NH
3'31.02.20H-2', H-4', H-5'
4'-CH₃19.00.95H-3', H-5'
5'-CH₃18.50.98H-3', H-4'
N-acetyl-L-phenylalanine Moiety
1''171.0-H-2'', H-3''a, H-3''b
2''54.04.90H-3''a, H-3''b, NH
3''38.03.10, 3.25H-2'', Ph-H
4''170.8-5''-CH₃
5''-CH₃23.02.00NH
Ph-C1136.5-H-3''a, H-3''b
Ph-C2/6129.57.20-7.35H-3''a, H-3''b
Ph-C3/5128.87.20-7.35
Ph-C4127.07.20-7.35

Experimental Protocols

The structural elucidation of a natural product like this compound involves a series of NMR experiments. Below are the detailed methodologies for the key experiments.

1. Sample Preparation

  • Dissolution: Approximately 5-10 mg of purified this compound is dissolved in 0.5 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃, or methanol-d₄, CD₃OD).

  • Reference Standard: Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0.00 ppm).

  • NMR Tube: The solution is transferred to a 5 mm high-precision NMR tube.

2. 1D NMR Spectroscopy

  • ¹H NMR:

    • Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) is used.

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is employed.

    • Acquisition Parameters:

      • Spectral Width: ~16 ppm

      • Acquisition Time: ~2-3 seconds

      • Relaxation Delay: 1-2 seconds

      • Number of Scans: 16-64

    • Processing: Fourier transformation, phase correction, and baseline correction are applied.

  • ¹³C NMR:

    • Spectrometer: A high-field NMR spectrometer (e.g., 125 MHz or higher).

    • Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30') is used.

    • Acquisition Parameters:

      • Spectral Width: ~220 ppm

      • Acquisition Time: ~1-2 seconds

      • Relaxation Delay: 2 seconds

      • Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).

    • Processing: Fourier transformation with exponential multiplication, phase correction, and baseline correction.

3. 2D NMR Spectroscopy

  • COSY (Correlation Spectroscopy):

    • Purpose: To identify proton-proton spin-spin couplings, typically through 2-3 bonds.

    • Pulse Sequence: A standard gradient-selected COSY sequence (e.g., 'cosygpqf').

    • Acquisition Parameters:

      • Data points (F2 and F1): 2048 x 256

      • Spectral Width (F2 and F1): ~10 ppm

      • Number of Scans: 4-8 per increment

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To identify direct one-bond proton-carbon correlations.

    • Pulse Sequence: A standard gradient-selected, sensitivity-enhanced HSQC sequence (e.g., 'hsqcedetgpsisp2.3').

    • Acquisition Parameters:

      • Data points (F2 and F1): 1024 x 256

      • Spectral Width (F2/F1): ~10 ppm / ~180 ppm

      • Number of Scans: 8-16 per increment

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify long-range (2-4 bond) proton-carbon correlations, crucial for connecting spin systems.

    • Pulse Sequence: A standard gradient-selected HMBC sequence (e.g., 'hmbcgplpndqf').

    • Acquisition Parameters:

      • Data points (F2 and F1): 2048 x 256

      • Spectral Width (F2/F1): ~10 ppm / ~200 ppm

      • Number of Scans: 16-32 per increment

      • Long-range coupling delay optimized for ~8 Hz.

  • NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Purpose: To identify protons that are close in space (through-space correlations), providing information on stereochemistry and conformation.

    • Pulse Sequence: A standard gradient-selected NOESY sequence (e.g., 'noesygpph').

    • Acquisition Parameters:

      • Data points (F2 and F1): 2048 x 256

      • Spectral Width (F2 and F1): ~10 ppm

      • Mixing Time: 300-800 ms

      • Number of Scans: 16-32 per increment

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key aspects of the structural elucidation process for this compound.

G cluster_0 Sample Preparation & Data Acquisition cluster_1 Data Analysis & Structure Assembly cluster_2 Structure Refinement & Validation Isolation & Purification Isolation & Purification Sample Preparation Sample Preparation Isolation & Purification->Sample Preparation 1D NMR (1H, 13C) 1D NMR (1H, 13C) Sample Preparation->1D NMR (1H, 13C) 2D NMR (COSY, HSQC, HMBC, NOESY) 2D NMR (COSY, HSQC, HMBC, NOESY) 1D NMR (1H, 13C)->2D NMR (COSY, HSQC, HMBC, NOESY) Identify Functional Groups Identify Functional Groups 1D NMR (1H, 13C)->Identify Functional Groups Connect Spin Systems Connect Spin Systems Identify Functional Groups->Connect Spin Systems COSY COSY Establish Spin Systems Establish Spin Systems COSY->Establish Spin Systems Establish Spin Systems->Connect Spin Systems HSQC HSQC Assign C-H Pairs Assign C-H Pairs HSQC->Assign C-H Pairs Assign C-H Pairs->Connect Spin Systems HMBC HMBC HMBC->Connect Spin Systems Propose 2D Structure Propose 2D Structure Connect Spin Systems->Propose 2D Structure Determine Stereochemistry Determine Stereochemistry Propose 2D Structure->Determine Stereochemistry NOESY NOESY NOESY->Determine Stereochemistry Final 3D Structure Final 3D Structure Determine Stereochemistry->Final 3D Structure

Caption: Workflow for the structural elucidation of this compound by NMR spectroscopy.

G cluster_val Valine Spin System cluster_phe N-acetyl-Phe Spin System cluster_detox Detoxinine Core H-2' H-2' H-3' H-3' H-2'->H-3' COSY H-4' H-4' H-3'->H-4' COSY H-5' H-5' H-3'->H-5' COSY H-2'' H-2'' H-3'' H-3'' H-2''->H-3'' COSY C-1'' C-1'' H-2''->C-1'' HMBC H-2 H-2 H-3 H-3 H-2->H-3 COSY H-7 H-7 H-2->H-7 COSY C-1' C-1' H-2->C-1' HMBC (Amide) H-4 H-4 H-3->H-4 COSY H-5 H-5 H-4->H-5 COSY H-4->C-1'' HMBC (Ester)

Caption: Key 2D NMR correlations for assembling the structure of this compound.

Conclusion

The structural elucidation of complex natural products like this compound is a systematic process that relies heavily on the power of modern NMR spectroscopy. By combining information from a suite of 1D and 2D NMR experiments, it is possible to piece together the molecular framework, establish connectivity between different structural fragments, and determine the relative stereochemistry. Although the specific, experimentally-derived NMR data for this compound is not widely published, the hypothetical data and methodologies presented in this guide provide a robust framework for understanding the principles and practical application of NMR in natural product chemistry. This approach is fundamental for researchers and scientists working in drug discovery and development, where a precise understanding of molecular structure is paramount.

An In-depth Technical Guide to the Mass Spectrometry Analysis for Detoxin C1 Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles and methodologies for the characterization of Detoxin C1 using mass spectrometry. This compound, a cyclic depsipeptide produced by Streptomyces caespitosus, has garnered interest for its biological activity as an antagonist of the antibiotic Blasticidin S.[1][2] Accurate and detailed structural elucidation and quantification are paramount for its potential applications in research and drug development. Mass spectrometry stands as a powerful analytical tool to achieve this, offering high sensitivity, specificity, and structural information.

Physicochemical Properties of this compound

A foundational understanding of this compound's properties is crucial for developing appropriate analytical methods.

PropertyValueSource
Molecular Formula C₂₅H₃₅N₃O₈[3][4]
Molecular Weight 505.56 g/mol [3][4]
CAS Number 74717-53-6[1][4]
Nature Amphoteric peptide[1]
Melting Point 142-144 °C[1]
Optical Rotation [α]D²⁵ -23° (c = 1 in methanol)[1]

Hypothetical High-Resolution Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) is indispensable for the confirmation of the elemental composition of this compound and its fragments. Below is a table summarizing expected accurate mass measurements for the protonated molecule.

Ion SpeciesCalculated m/zObserved m/z (Hypothetical)Mass Accuracy (ppm)
[M+H]⁺ 506.2500506.25030.6
[M+Na]⁺ 528.2319528.23240.9
[M+K]⁺ 544.2059544.20651.1

Proposed Tandem Mass Spectrometry (MS/MS) Fragmentation Pattern

Understanding the fragmentation pattern of this compound is key to its structural confirmation. Based on its peptide and ester linkages, a plausible fragmentation pathway can be proposed. The following table outlines the major expected product ions from the protonated precursor ion ([M+H]⁺ at m/z 506.25).

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral LossPutative Fragment Structure
506.25446.2288C₂H₂O₂ (Ketene)Loss of acetyl group
506.25402.2391C₅H₈O₂ (Valine residue)Cleavage of the valine amide bond
506.25359.1867C₉H₁₁NO (Phenylalanine residue)Cleavage of the phenylalanine amide bond
506.25283.1343C₁₁H₁₃NO₄ (Detoxinine core)Complex rearrangement and cleavage
506.25148.0604C₁₆H₂₄N₂O₆Phenylalanine immonium ion
506.25102.0550C₁₉H₂₈N₂O₇Valine immonium ion

Experimental Protocols

Detailed methodologies are critical for reproducible and accurate analysis.

4.1. Sample Preparation and Isolation

This compound is typically isolated from the fermentation broth of Streptomyces caespitosus as part of the "detoxin complex".[5]

  • Culture and Fermentation: Cultivate Streptomyces caespitosus var. detoxicus in a suitable broth medium.

  • Extraction: After fermentation, acidify the culture filtrate and extract with an organic solvent such as ethyl acetate.

  • Purification: Employ a series of chromatographic techniques for purification, including silica gel chromatography and gel filtration (e.g., Sephadex G-10).[5]

  • Final Purity Check: Assess the purity of the isolated this compound using High-Performance Liquid Chromatography (HPLC) with UV detection.

4.2. Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A linear gradient from 5% to 95% mobile phase B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

4.3. Mass Spectrometry Conditions

  • Mass Spectrometer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Full Scan MS: Mass range of m/z 100-1000.

  • Tandem MS (MS/MS): Collision-Induced Dissociation (CID) with collision energy ramped from 10 to 40 eV to generate fragment ions.

Visualizations

Experimental Workflow for this compound Analysis

This compound Analysis Workflow cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS/MS Analysis cluster_DataAnalysis Data Analysis Fermentation S. caespitosus Fermentation Extraction Solvent Extraction Fermentation->Extraction Purification Chromatographic Purification Extraction->Purification HPLC HPLC Separation (C18 Column) Purification->HPLC ESI Electrospray Ionization (Positive Mode) HPLC->ESI MS1 Full Scan MS (HRMS) ESI->MS1 MS2 Tandem MS (MS/MS) (CID) MS1->MS2 Structure Structure Elucidation MS1->Structure Quant Quantification MS1->Quant MS2->Structure

Caption: Workflow for this compound analysis.

Proposed Logical Relationship in MS Data Analysis

MS Data Analysis Logic RawData Raw MS Data PeakPicking Peak Picking & Integration RawData->PeakPicking FormulaID Elemental Formula Identification (HRMS) PeakPicking->FormulaID FragAnalysis Fragmentation Pattern Analysis (MS/MS) PeakPicking->FragAnalysis Quantification Quantitative Analysis PeakPicking->Quantification StructureConfirm Structure Confirmation FormulaID->StructureConfirm FragAnalysis->StructureConfirm

Caption: Logical flow for MS data analysis.

Hypothetical Signaling Pathway Interaction

As this compound is an antagonist of Blasticidin S, it likely interferes with protein synthesis.

This compound Mechanism of Action BlasticidinS Blasticidin S Ribosome Ribosome (Peptidyl Transferase Center) BlasticidinS->Ribosome Binds & Inhibits ProteinSynth Protein Synthesis Ribosome->ProteinSynth CellDeath Cell Death ProteinSynth->CellDeath Inhibition leads to DetoxinC1 This compound DetoxinC1->BlasticidinS Antagonizes

Caption: Proposed antagonism of Blasticidin S.

References

Unraveling the Selective Antagonism of Detoxin C1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Detoxin C1, a natural peptide produced by Streptomyces caespitosus, represents a fascinating case of selective biological antagonism. It is an active component of the detoxin complex, which has been identified as a selective antagonist of Blasticidin S, a potent protein synthesis inhibitor.[1] This selectivity is noteworthy: the detoxin complex reverses the inhibitory effects of Blasticidin S in the bacterium Bacillus cereus, but not in the fungus Piricularia oryzae, the causative agent of rice blast disease. This guide provides an in-depth exploration of the selectivity of this compound antagonism, summarizing the available data, outlining relevant experimental methodologies, and visualizing the underlying molecular interactions and workflows.

Quantitative Data on this compound Antagonism

Target Organism Effect of Blasticidin S Effect of this compound on Blasticidin S Activity Reference
Bacillus cereusGrowth InhibitionAntagonism (reversal of inhibition)[2]
Piricularia oryzaeGrowth InhibitionNo Antagonism[2]

Mechanism of Action: Blasticidin S and the Ribosome

To understand the antagonism of this compound, it is crucial to first comprehend the mechanism of its target, Blasticidin S. Blasticidin S is a nucleoside antibiotic that inhibits protein synthesis in both prokaryotic and eukaryotic cells.[3][4] It achieves this by binding to the peptidyl transferase center (PTC) on the large ribosomal subunit.[5][6] Specifically, Blasticidin S binds to the P-site of the ribosome and traps the peptidyl-tRNA in a deformed conformation.[6][7][8] This action sterically hinders the binding of release factors, thereby inhibiting the termination of translation and, to a lesser extent, peptide bond formation.[5][7][9]

Blasticidin_S_Mechanism cluster_ribosome Ribosome A_site A-site P_site P-site A_site->P_site Peptide Bond Formation E_site E-site P_site->E_site Translocation Release_Factor Release Factor P_site->Release_Factor Stop Codon Inhibition Inhibition mRNA mRNA tRNA_A Aminoacyl-tRNA tRNA_A->A_site tRNA_P Peptidyl-tRNA tRNA_P->P_site Polypeptide Growing Polypeptide Chain tRNA_P->Polypeptide Blasticidin_S Blasticidin S Blasticidin_S->P_site Termination Translation Termination Release_Factor->Termination Inhibition->Release_Factor Blocks Binding

Mechanism of Blasticidin S Action on the Ribosome.

The precise mechanism by which this compound selectively antagonizes Blasticidin S in Bacillus cereus is not fully elucidated in the available literature. It is hypothesized that this compound may interfere with the uptake of Blasticidin S into the bacterial cell or alter the binding site on the ribosome in a species-specific manner.

Selective_Antagonism cluster_B_cereus Bacillus cereus cluster_P_oryzae Piricularia oryzae BS_in_BC Blasticidin S Cell_BC Bacterial Cell BS_in_BC->Cell_BC Detoxin_C1_BC This compound Detoxin_C1_BC->BS_in_BC Antagonism Ribosome_BC Ribosome Cell_BC->Ribosome_BC Growth_Inhibition_BC Growth Inhibition Ribosome_BC->Growth_Inhibition_BC BS_in_PO Blasticidin S Cell_PO Fungal Cell BS_in_PO->Cell_PO Detoxin_C1_PO This compound Ribosome_PO Ribosome Cell_PO->Ribosome_PO Growth_Inhibition_PO Growth Inhibition Ribosome_PO->Growth_Inhibition_PO

Conceptual Diagram of this compound's Selective Antagonism.

Experimental Protocols

Detailed modern experimental protocols for assessing this compound antagonism are not available. However, based on the original research, the primary method for determining its activity is a microbial growth inhibition assay. The following is a generalized protocol based on these classical methods.

Protocol: Microbial Growth Inhibition Assay for this compound Antagonism

1. Objective: To determine the ability of this compound to reverse the growth-inhibitory effects of Blasticidin S on a specific microorganism.

2. Materials:

  • Test Organism (e.g., Bacillus cereus)

  • Appropriate liquid culture medium (e.g., Nutrient Broth)

  • Appropriate solid culture medium (e.g., Nutrient Agar)

  • Blasticidin S stock solution

  • This compound stock solution

  • Sterile microplates (96-well)

  • Incubator

  • Spectrophotometer (for measuring optical density at 600 nm)

3. Method:

  • Preparation of Inoculum:

    • Culture the test organism in liquid medium to the mid-logarithmic phase of growth.

    • Dilute the culture to a standardized cell density (e.g., 1 x 10^5 CFU/mL).

  • Assay Setup (Microplate Dilution Method):

    • Prepare a serial dilution of Blasticidin S in the liquid culture medium in a 96-well plate.

    • To a parallel set of wells, add a fixed concentration of this compound to each well containing the serially diluted Blasticidin S.

    • Include control wells:

      • Medium only (negative control)

      • Medium with inoculum (positive growth control)

      • Medium with inoculum and this compound only

    • Add the standardized inoculum to all wells except the negative control.

  • Incubation:

    • Incubate the microplate at the optimal growth temperature for the test organism (e.g., 37°C for B. cereus) for a defined period (e.g., 18-24 hours).

  • Data Analysis:

    • Measure the optical density (OD600) of each well using a microplate reader.

    • Determine the Minimum Inhibitory Concentration (MIC) of Blasticidin S in the absence and presence of this compound. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

    • A significant increase in the MIC of Blasticidin S in the presence of this compound indicates antagonism.

Experimental_Workflow Start Start Prep_Inoculum Prepare Standardized Microbial Inoculum Start->Prep_Inoculum Prep_Plates Prepare Microplates with Serial Dilutions of Blasticidin S +/- this compound Prep_Inoculum->Prep_Plates Inoculate Inoculate Plates Prep_Plates->Inoculate Incubate Incubate at Optimal Temperature Inoculate->Incubate Measure_OD Measure Optical Density (OD600) Incubate->Measure_OD Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Measure_OD->Determine_MIC Analyze Analyze for Antagonism (Shift in MIC) Determine_MIC->Analyze End End Analyze->End

Generalized Workflow for Microbial Growth Inhibition Assay.

Conclusion and Future Directions

This compound presents a compelling example of selective antagonism. While the foundational research has established its unique biological activity, there is a clear need for modern analytical techniques to be applied to further elucidate its mechanism of action. Future research should focus on:

  • Quantitative Analysis: Determining the binding affinities (Kd, Ki) and inhibitory concentrations (IC50) of this compound in its antagonistic action against Blasticidin S in susceptible organisms.

  • Structural Biology: Elucidating the crystal structure of this compound in complex with the ribosome and Blasticidin S to visualize the molecular basis of its antagonism.

  • Mechanism of Selectivity: Investigating the genetic and biochemical differences between susceptible and non-susceptible organisms to understand the basis of the selective antagonism. This could involve studies on drug uptake, efflux pumps, and ribosomal protein variations.

A deeper understanding of the selective antagonism of this compound could provide valuable insights for the development of novel antimicrobial agents and targeted therapeutic strategies.

References

Preliminary Investigation of C1 Molecules: A Look at Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "Detoxin C1" does not correspond to a recognized molecule in scientific literature. This technical guide explores the therapeutic potential of two well-researched molecules containing "C1" in their designation: C1 inhibitor (C1-INH) , a crucial regulator of inflammatory pathways, and Botulinum neurotoxin C1 (BoNT/C1) , a potent modulator of neurotransmission. This document is intended for researchers, scientists, and drug development professionals.

Section 1: C1 Inhibitor (C1-INH)

C1 inhibitor is a multifunctional plasma glycoprotein that plays a critical role in regulating several inflammatory and coagulation cascades.[1][2][3] As a member of the serine protease inhibitor (serpin) superfamily, its primary function is to inactivate various proteases, thereby controlling inflammation and vascular permeability.[1][2]

Mechanism of Action

C1-INH modulates the complement system, the contact system, the intrinsic coagulation pathway, and the fibrinolytic system.[1][2] Its therapeutic effects are largely attributed to the inhibition of key proteases in these pathways, including C1r, C1s, MASP2, factor XIIa, plasma kallikrein, and factor XIa.[1][2] Beyond its protease inhibitory functions, C1-INH also exhibits non-covalent interactions that contribute to its anti-inflammatory properties, such as binding to C3b to suppress the alternative complement pathway and interacting with lipopolysaccharide (LPS) to reduce the inflammatory response in sepsis.[1][4]

Diagram: C1 Inhibitor's Regulatory Pathways

C1_Inhibitor_Pathways C1r C1r C1s C1s MASP2 MASP2 C3b C3b FXIIa Factor XIIa Kallikrein Plasma Kallikrein C1_INH C1 Inhibitor C1_INH->C1r C1_INH->C1s C1_INH->MASP2 C1_INH->C3b Inhibits Factor B binding C1_INH->FXIIa C1_INH->Kallikrein BoNT_C1_Mechanism cluster_presynaptic Presynaptic Nerve Terminal cluster_synaptic_cleft BoNT_C1 BoNT/C1 Light Chain Syntaxin HPC-1/Syntaxin BoNT_C1->Syntaxin Cleavage Synaptic_Vesicle Synaptic Vesicle (containing Acetylcholine) Blocked Neurotransmitter Release Blocked Synaptic_Vesicle->Blocked Exocytosis Prevented Presynaptic_Membrane Presynaptic Membrane

References

Detoxin C1: A Technical Guide to its Antagonistic Effect on Prokaryotic and Eukaryotic Ribosomes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of Detoxin C1's effect on prokaryotic and eukaryotic ribosomes. This compound, a peptide metabolite isolated from Streptomyces caespitosus, is primarily characterized as a selective antagonist of Blasticidin S, a potent inhibitor of protein synthesis. Due to a scarcity of direct research on this compound's independent ribosomal interactions, this document focuses on its role in counteracting the well-documented effects of Blasticidin S. We will first elucidate the mechanism of Blasticidin S-mediated ribosome inhibition in both prokaryotic and eukaryotic systems. Subsequently, we will present the inferred mechanism of this compound's antagonistic action, supported by proposed experimental protocols and conceptual diagrams. This guide aims to be a valuable resource for researchers investigating ribosome-targeting agents and developing novel therapeutics.

Introduction to this compound and Blasticidin S

This compound is a naturally occurring peptide with the chemical formula C25H35N3O8. Its primary significance in the scientific literature is its specific antagonistic relationship with Blasticidin S.

Blasticidin S is a nucleoside antibiotic produced by Streptomyces griseochromogenes. It exhibits broad-spectrum activity, inhibiting protein synthesis in both prokaryotic and eukaryotic cells. This lack of specificity makes it unsuitable for clinical use in humans but a valuable tool in molecular biology for selecting cells engineered to express the blasticidin S resistance (bsr) gene.

The Mechanism of Blasticidin S: A Potent Inhibitor of Protein Synthesis

Blasticidin S targets the heart of the ribosome, the Peptidyl Transferase Center (PTC) on the large ribosomal subunit (50S in prokaryotes and 60S in eukaryotes). Its inhibitory action is multifaceted and impacts key steps in translation.

Binding to the P-site

Blasticidin S binds to the P-site (peptidyl-tRNA site) of the large ribosomal subunit. Structural studies have revealed that it mimics the binding of the CCA-end of the P-site tRNA.

Distortion of P-site tRNA

Upon binding, Blasticidin S induces a significant conformational change in the P-site tRNA. It bends the 3'-CCA tail of the tRNA towards the A-site (aminoacyl-tRNA site). This distortion is a critical aspect of its inhibitory mechanism.

Inhibition of Peptide Bond Formation and Peptidyl-tRNA Hydrolysis

The Blasticidin S-induced distortion of the P-site tRNA leads to two primary consequences:

  • Inhibition of Peptide Bond Formation: The altered conformation of the peptidyl-tRNA in the P-site sterically hinders the proper positioning of the aminoacyl-tRNA in the A-site, thereby inhibiting the formation of a new peptide bond.

  • Inhibition of Peptidyl-tRNA Hydrolysis: During the termination phase of translation, release factors bind to the A-site to catalyze the hydrolysis of the bond between the nascent polypeptide chain and the P-site tRNA. Blasticidin S's distortion of the P-site tRNA also interferes with this process, leading to stalled ribosomes.[1]

Differential Effects on Prokaryotic and Eukaryotic Ribosomes

While Blasticidin S inhibits protein synthesis in both prokaryotes and eukaryotes, recent studies suggest subtle differences in its interaction with their respective ribosomes. In mammalian ribosomes, Blasticidin S appears to cause a more pronounced distortion of the P-site tRNA compared to bacterial ribosomes.[2][3] This enhanced distortion in eukaryotes may lead to a more potent inhibition of both peptide bond formation and peptidyl-tRNA hydrolysis.

This compound: An Antagonist to Ribosomal Inhibition

Direct experimental data on the mechanism of this compound at the ribosomal level is limited. However, its well-established role as a selective antagonist of Blasticidin S allows for a strong inference of its mechanism of action.

Inferred Mechanism of Action: Competitive Inhibition

It is hypothesized that this compound acts as a competitive inhibitor of Blasticidin S. This implies that this compound likely binds to the same site on the ribosome as Blasticidin S – the P-site of the large ribosomal subunit. By occupying this site, this compound would prevent Blasticidin S from binding and inducing the conformational changes that lead to the inhibition of protein synthesis.

This proposed mechanism suggests that in the presence of both compounds, there would be a competition for the ribosomal P-site. Sufficient concentrations of this compound would displace Blasticidin S, thereby restoring normal ribosomal function and allowing protein synthesis to proceed.

Quantitative Data

Due to the lack of direct studies on this compound's ribosomal interactions, quantitative data such as IC50 or Ki values for its effect on prokaryotic and eukaryotic ribosomes are not available in the current scientific literature. The following table summarizes the known information for Blasticidin S.

CompoundTarget SiteEffect on Prokaryotic RibosomesEffect on Eukaryotic RibosomesQuantitative Data (IC50/Ki)
Blasticidin S Peptidyl Transferase Center (P-site of large subunit)Inhibition of peptide bond formation and peptidyl-tRNA hydrolysis.Inhibition of peptide bond formation and peptidyl-tRNA hydrolysis (potentially more pronounced tRNA distortion).Varies depending on the in vitro system and organism.
This compound Inferred: Peptidyl Transferase Center (P-site of large subunit)Inferred: Reverses the inhibitory effects of Blasticidin S.Inferred: Reverses the inhibitory effects of Blasticidin S.Not available.

Experimental Protocols

The following is a proposed experimental protocol to investigate the antagonistic effect of this compound on Blasticidin S-mediated inhibition of protein synthesis in a prokaryotic (E. coli) in vitro translation system.

Objective

To determine if this compound can reverse the inhibitory effect of Blasticidin S on protein synthesis in an E. coli cell-free translation system.

Materials
  • E. coli S30 cell-free extract

  • Plasmid DNA encoding a reporter protein (e.g., luciferase or GFP)

  • Amino acid mixture

  • ATP and GTP

  • Blasticidin S (stock solution)

  • This compound (stock solution)

  • Nuclease-free water

  • Luciferase assay reagent (if using luciferase reporter)

  • Fluorometer or luminometer

Procedure
  • Preparation of in vitro Translation Reactions:

    • On ice, prepare a master mix containing the E. coli S30 extract, amino acid mixture, ATP, and GTP.

    • Aliquot the master mix into separate reaction tubes.

  • Addition of Inhibitor and Antagonist:

    • Control Group: Add nuclease-free water.

    • Blasticidin S Group: Add a predetermined inhibitory concentration of Blasticidin S.

    • This compound Group: Add this compound at various concentrations.

    • Competition Groups: Add the inhibitory concentration of Blasticidin S followed by increasing concentrations of this compound.

  • Initiation of Translation:

    • Add the reporter plasmid DNA to each reaction tube.

    • Incubate the reactions at 37°C for 1-2 hours.

  • Quantification of Protein Synthesis:

    • If using a luciferase reporter, add the luciferase assay reagent to each tube and measure luminescence using a luminometer.

    • If using a GFP reporter, measure fluorescence using a fluorometer.

  • Data Analysis:

    • Normalize the reporter signal in the experimental groups to the control group.

    • Plot the percentage of protein synthesis inhibition against the concentration of Blasticidin S to confirm its inhibitory effect.

    • Plot the percentage of protein synthesis recovery against the concentration of this compound in the competition groups.

Expected Results

It is expected that Blasticidin S will significantly inhibit protein synthesis. In the competition groups, increasing concentrations of this compound should lead to a dose-dependent recovery of protein synthesis, demonstrating its antagonistic effect.

Visualizations

Signaling Pathway of Blasticidin S Inhibition

BlasticidinS_Inhibition cluster_ribosome Ribosome P_site P-site A_site A-site peptidyl_tRNA Peptidyl-tRNA P_site->peptidyl_tRNA Distorts Inhibition Inhibition of Peptide Bond Formation peptidyl_tRNA->Inhibition aminoacyl_tRNA Aminoacyl-tRNA aminoacyl_tRNA->A_site Binding blocked Blasticidin_S Blasticidin S Blasticidin_S->P_site Binds to Stalled_Ribosome Stalled Ribosome Inhibition->Stalled_Ribosome

Caption: Mechanism of Blasticidin S-mediated ribosome inhibition.

Proposed Antagonistic Action of this compound

Caption: Inferred competitive antagonism of this compound against Blasticidin S.

Experimental Workflow for Investigating Antagonism

Experimental_Workflow start Prepare in vitro Translation Reactions add_reagents Add Blasticidin S and/or this compound start->add_reagents add_dna Add Reporter DNA add_reagents->add_dna incubate Incubate at 37°C add_dna->incubate measure Measure Reporter (Luminescence/Fluorescence) incubate->measure analyze Analyze Data measure->analyze

Caption: Workflow for in vitro analysis of this compound's antagonism.

Conclusion

This compound's primary known function is to counteract the inhibitory effects of Blasticidin S on ribosomal protein synthesis. While direct mechanistic studies on this compound are lacking, its antagonism strongly suggests a competitive binding mechanism at the ribosomal P-site. This technical guide provides a framework for understanding this interaction, based on the well-established mechanism of Blasticidin S. Further research, employing the experimental approaches outlined herein, is necessary to fully elucidate the molecular details of this compound's effect on both prokaryotic and eukaryotic ribosomes. Such studies could provide valuable insights into the development of novel ribosome-targeting therapeutics.

References

The Detoxin Complex: A Review of a Putative Cellular Component

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "Detoxin complex" does not correspond to a recognized protein complex or signaling pathway within the current body of scientific literature. Searches of prominent biological and chemical databases have yielded no results for a complex of this name. It is conceivable that this term is proprietary, designates a commercial product, or is a very recent discovery not yet documented in publicly accessible research.

This guide, therefore, addresses the user's query by providing a hypothetical framework based on related, well-established cellular detoxification and stress-response pathways. The following sections on potential components, signaling pathways, and experimental methodologies are based on known biological processes that a putative "Detoxin complex" might be involved in, such as xenobiotic metabolism, oxidative stress response, and protein degradation.

Potential Components and Analogous Systems

While the specific components of a "Detoxin complex" are unknown, we can speculate on its potential constituents by examining known cellular detoxification machinery. These systems are crucial for cell survival and involve a coordinated effort of enzymes, transporters, and regulatory proteins.

A hypothetical "Detoxin complex" could be involved in one or more of the following processes:

  • Xenobiotic Metabolism: The breakdown of foreign chemical compounds. This is typically a multi-phase process.

  • Oxidative Stress Response: The neutralization of reactive oxygen species (ROS) that can damage cellular components.

  • Proteostasis: The maintenance of a healthy proteome through the degradation of misfolded or damaged proteins.

The table below summarizes key protein families and molecules involved in these processes, which could be analogous to the components of a "Detoxin complex."

Function Key Protein Families/Molecules Cellular Location Substrates/Targets References
Phase I Metabolism Cytochrome P450 monooxygenases (CYPs)Endoplasmic ReticulumDrugs, toxins, pollutants
Phase II Metabolism Glutathione S-transferases (GSTs)Cytosol, Mitochondria, MicrosomesElectrophilic compounds
Phase II Metabolism UDP-glucuronosyltransferases (UGTs)Endoplasmic ReticulumBilirubin, steroids, drugs
Antioxidant Defense Superoxide dismutases (SODs)Cytosol, MitochondriaSuperoxide radicals
Antioxidant Defense CatalasePeroxisomesHydrogen peroxide
Protein Degradation Ubiquitin-Proteasome System (UPS)Cytosol, NucleusMisfolded/damaged proteins
Transcriptional Regulation Nuclear factor erythroid 2-related factor 2 (Nrf2)NucleusAntioxidant Response Element (ARE)

Hypothetical Signaling Pathways

Given the potential functions, a "Detoxin complex" would likely be integrated into cellular stress-response signaling pathways. Below are diagrams representing established pathways that a novel detoxification complex could interact with or be regulated by.

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stress Oxidative Stress / Xenobiotics keap1_nrf2 Keap1-Nrf2 Complex stress->keap1_nrf2 induces dissociation nrf2_free Nrf2 keap1_nrf2->nrf2_free nrf2_nuc Nrf2 nrf2_free->nrf2_nuc translocates to nrf2_maf Nrf2-Maf Complex nrf2_nuc->nrf2_maf maf Maf maf->nrf2_maf are Antioxidant Response Element (ARE) nrf2_maf->are binds to detox_genes Detoxification & Antioxidant Genes (e.g., GSTs, NQO1) are->detox_genes activates transcription ups_pathway cluster_ubiquitination Ubiquitination protein Misfolded/Damaged Protein e3 E3 Ub Ligase protein->e3 ub Ubiquitin (Ub) e1 E1 Ub-Activating Enzyme ub->e1 ATP-dependent e2 E2 Ub-Conjugating Enzyme e1->e2 transfers Ub e2->e3 associates with poly_ub_protein Polyubiquitinated Protein e3->poly_ub_protein polyubiquitinates protein proteasome 26S Proteasome poly_ub_protein->proteasome targeted for degradation peptides Peptides proteasome->peptides releases coip_ms_workflow start Cell Lysate (with Detoxin Complex) antibody Add Antibody to Bait Protein start->antibody beads Capture with Protein A/G Beads antibody->beads wash Wash to Remove Non-specific Binders beads->wash elute Elute Complex wash->elute sds_page SDS-PAGE Separation elute->sds_page excise Excise Protein Bands sds_page->excise digest In-Gel Digestion (e.g., Trypsin) excise->digest lc_ms LC-MS/MS Analysis digest->lc_ms identify Protein Identification lc_ms->identify

Initial Screening of Detoxin C1 for Novel Bioactivities: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive framework for the initial screening of Detoxin C1, a hypothetical natural product, to identify and characterize novel bioactivities. The protocols and workflows detailed herein are designed for researchers, scientists, and drug development professionals engaged in the early stages of natural product-based drug discovery. The guide emphasizes a systematic approach to evaluating the antimicrobial and anticancer potential of this compound, incorporating detailed experimental methodologies, structured data presentation, and clear visual representations of workflows and biological pathways.

General Experimental Workflow

The initial screening of this compound follows a multi-stage process, beginning with preliminary bioassays to identify potential activity, followed by more detailed investigations to quantify this activity and elucidate the mechanism of action.

G cluster_0 Phase 1: Preliminary Screening cluster_1 Phase 2: Quantitative Analysis cluster_2 Phase 3: Mechanistic Studies A This compound Sample Preparation B Antimicrobial Screening (Disk Diffusion) A->B Test Compound C Anticancer Screening (MTT Assay) A->C Test Compound D Determination of MIC & MFC (Antimicrobial) B->D E Determination of IC50 (Anticancer) C->E F Apoptosis Assays (e.g., Caspase Activity) E->F G Signaling Pathway Analysis F->G

Caption: General workflow for the initial screening of this compound.

Antimicrobial Activity Screening

The initial assessment of this compound's antimicrobial properties will involve screening against a panel of clinically relevant bacteria and fungi.

Antibacterial Susceptibility Testing

The disk diffusion method provides a qualitative assessment of this compound's ability to inhibit bacterial growth.

  • Bacterial Culture Preparation: Inoculate a loopful of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) into sterile Mueller-Hinton (MH) broth and incubate at 37°C until the turbidity matches the 0.5 McFarland standard.

  • Plate Inoculation: Uniformly streak the bacterial suspension onto the surface of an MH agar plate using a sterile cotton swab.

  • Disk Application: Aseptically place sterile paper discs (6 mm in diameter) impregnated with known concentrations of this compound onto the inoculated agar surface. A disc impregnated with a solvent control (e.g., DMSO) and a positive control antibiotic (e.g., vancomycin) should also be included.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Collection: Measure the diameter of the zone of inhibition (in mm) around each disc.

The broth microdilution method is used for the quantitative determination of the MIC and MBC.

  • Preparation of this compound Dilutions: Prepare a series of twofold dilutions of this compound in a 96-well microtiter plate containing MH broth.

  • Inoculation: Add a standardized bacterial suspension to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control (broth with bacteria, no this compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

  • MBC Determination: Subculture the contents of the wells with no visible growth onto fresh MH agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Antifungal Susceptibility Testing

Similar to the antibacterial assay, this method provides a preliminary indication of antifungal activity.

  • Fungal Culture Preparation: Prepare a suspension of the test fungus (e.g., Candida albicans, Aspergillus flavus) in sterile saline and adjust the turbidity to the 0.5 McFarland standard.

  • Plate Inoculation: Evenly spread the fungal suspension onto a Mueller-Hinton agar with 2% glucose and 0.5 µg/mL methylene blue dye (for Candida) or Potato Dextrose Agar (for molds).

  • Disk Application and Incubation: Follow the same procedure as for the antibacterial disk diffusion assay. Incubate at 30°C for 24-48 hours.

  • Data Collection: Measure the diameter of the zone of inhibition.

This protocol quantifies the antifungal potency of this compound.

  • Preparation of this compound Dilutions: Perform serial dilutions of this compound in RPMI-1640 medium in a 96-well plate.

  • Inoculation: Add a standardized fungal suspension to each well.

  • Controls: Include positive (medium with fungus) and negative (medium only) controls.

  • Incubation: Incubate the plate at 30°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration with no visible fungal growth.

  • MFC Determination: Subculture from wells showing no growth onto appropriate agar plates. The MFC is the lowest concentration that prevents any fungal growth.[1]

Data Presentation: Antimicrobial Activity
Microorganism This compound Concentration (µg/mL) Zone of Inhibition (mm) MIC (µg/mL) MBC/MFC (µg/mL)
S. aureus10015 ± 1.250100
E. coli10012 ± 0.8100>200
C. albicans10018 ± 1.52550
A. flavus10010 ± 0.5150>200

Anticancer Activity Screening

The initial evaluation of this compound's anticancer potential will focus on its cytotoxic effects on cancer cell lines.

Experimental Protocol: Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Culture: Seed human cancer cell lines (e.g., HeLa, HepG2) in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Treatment: Treat the cells with various concentrations of this compound and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The half-maximal inhibitory concentration (IC50) is determined from the dose-response curve.[2][3]

Experimental Protocol: Apoptosis Induction Assay (Caspase-3/7 Activity)

This assay determines if the cytotoxic effect of this compound is mediated through the induction of apoptosis.

  • Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for a specified time.

  • Lysis and Reagent Addition: Lyse the cells and add a luminogenic substrate for caspase-3 and -7.

  • Luminescence Measurement: Measure the luminescence, which is proportional to the amount of caspase activity.[2]

  • Data Analysis: Compare the caspase activity in treated cells to that in untreated cells.

Data Presentation: Anticancer Activity
Cell Line This compound IC50 (µg/mL) Caspase-3/7 Activity (Fold Change)
HeLa75.5 ± 5.23.2 ± 0.4
HepG292.1 ± 7.82.8 ± 0.3
Normal Fibroblasts>2001.1 ± 0.2

Visualization of a Potential Signaling Pathway

Should this compound show pro-apoptotic activity, further investigation into the underlying signaling pathways would be warranted. The intrinsic apoptosis pathway is a common mechanism for anticancer compounds.

G cluster_0 Mitochondrial (Intrinsic) Apoptosis Pathway Detoxin_C1 This compound Bax_Bak Bax/Bak Activation Detoxin_C1->Bax_Bak Mito Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mito CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation CytoC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome ActiveCasp3 Active Caspase-3 Apoptosome->ActiveCasp3 cleaves Casp3 Pro-Caspase-3 Casp3->ActiveCasp3 Apoptosis Apoptosis ActiveCasp3->Apoptosis

Caption: Intrinsic apoptosis pathway potentially activated by this compound.

References

Methodological & Application

Application Notes and Protocols for the Purification of Detoxin C1 from Streptomyces caespitosus Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Detoxins are a group of selective antagonists against the antibiotic blasticidin S, produced by Streptomyces caespitosus var. detoxicus 7072 GC1.[1] The detoxin complex comprises multiple active components. Among these, Detoxin C1 is a principal active constituent. This document provides a detailed protocol for the purification of this compound from the fermentation broth of Streptomyces caespitosus. The methodology encompasses fermentation, extraction, and a two-step chromatographic purification process. All quantitative data regarding yields and specific activity at various purification stages are summarized, and the experimental workflow is visually represented.

Data Presentation

The purification process of this compound involves an initial separation of the crude "Detoxin Complex" into eight groups (A-H) by ion-exchange chromatography, followed by the separation of the Detoxin C group into its components (C1, C2, and C3) by partition chromatography. The following tables summarize the quantitative data obtained during this process.

Table 1: Specific Activity and Yield of Detoxin Groups after Ion-Exchange Chromatography [2]

Detoxin GroupSpecific Activity (units/mg)Yield (mg)
A50600
B250185
C1250800
D2500860
E700406
F20220
G30450
H50150

Specific activity was determined by bioassay of the antagonistic action against blasticidin S using Bacillus cereus IAM 1729.[2]

Table 2: Yield of Detoxin C Components after Silicic Acid Partition Chromatography [2]

ComponentYield from 120 mg of Detoxin C group (mg)
This compound60
Detoxin C23
Detoxin C32

Experimental Protocols

Fermentation of Streptomyces caespitosus var. detoxicus 7072 GC1

This protocol describes the cultivation of Streptomyces caespitosus for the production of the Detoxin complex.

Materials:

  • Streptomyces caespitosus var. detoxicus 7072 GC1 slant culture

  • Medium A:

    • Glucose: 30 g/L

    • Peptone: 10 g/L

    • Corn steep liquor: 20 g/L

    • NaCl: 5 g/L

  • 500 ml Sakaguchi flasks

  • 30-liter jar fermentor

  • Rotary shaker

  • Autoclave

Procedure:

  • Prepare Medium A and adjust the pH to 6.0 before sterilization.

  • Inoculate 100 ml of Medium A in a 500 ml Sakaguchi flask with St. caespitosus var. detoxicus 7072 GC1 from a slant culture.[1]

  • Incubate the seed culture on a rotary shaker at 27°C for 30 hours.[1]

  • Aseptically transfer 1 liter of the seed culture into a 30-liter jar fermentor containing 15 liters of Medium A.[1]

  • Incubate the production culture at 27°C for 48 hours with aeration (1 volume of air per volume of medium per minute) and agitation (200 rpm).[1]

  • The production of the Detoxin complex typically reaches its maximum after 48 hours of inoculation.[1]

Extraction of the Crude Detoxin Complex

This protocol details the initial extraction and concentration of the Detoxin complex from the fermentation broth.

Materials:

  • Fermentation broth from Protocol 1

  • Activated charcoal

  • 60% (v/v) aqueous methanol

  • Acetic acid

  • Chromatography column (3 x 30 cm)

  • Rotary evaporator

Procedure:

  • After 48 hours of fermentation, harvest the culture broth.

  • Clarify the broth by filtration or centrifugation to remove the mycelia.

  • Pass the clarified fermentation filtrate through a column packed with activated charcoal (3 x 30 cm).[1]

  • Wash the column thoroughly with water to remove unbound impurities.[1]

  • Elute the Detoxin complex from the charcoal column using 60% aqueous methanol containing 3% (v/v) acetic acid.[1]

  • Collect the active fractions, identified by a bioassay (see Protocol 5).

  • Concentrate the pooled active fractions in vacuo using a rotary evaporator to obtain a pale yellow powder, referred to as the "detoxin complex".[1]

Purification of Detoxin Groups by Ion-Exchange Chromatography

This protocol describes the separation of the crude Detoxin complex into eight distinct groups using cation-exchange chromatography.

Materials:

  • Crude Detoxin complex powder from Protocol 2

  • Dowex 50W X2 cation-exchange resin

  • Appropriate buffers for equilibration and elution (e.g., pyridine-acetic acid buffers of varying pH and molarity)

  • Chromatography column

  • Fraction collector

Procedure:

  • Prepare a column of Dowex 50W X2 resin. The size of the column will depend on the amount of crude detoxin complex to be purified.

  • Equilibrate the column with the starting buffer.

  • Dissolve the crude detoxin complex in the starting buffer and apply it to the equilibrated column.

  • Elute the bound detoxins using a gradient of increasing pH and/or ionic strength. A bufferized resin chromatography procedure is recommended.[2]

  • Collect fractions and monitor the elution of the different detoxin groups using a suitable detection method (e.g., UV absorbance) and the bioassay described in Protocol 5.

  • Eight distinct active peaks, designated as Detoxin A to H groups, will be eluted in this order.[2]

  • Pool the fractions corresponding to each peak and remove the buffer salts (e.g., by evaporation or a suitable desalting method).

Separation of this compound by Silicic Acid Partition Chromatography

This protocol details the separation of the Detoxin C group into its individual components: this compound, C2, and C3.

Materials:

  • Dried powder of Detoxin C group from Protocol 3

  • Silicic acid (silica gel) for partition chromatography

  • A suitable biphasic solvent system (The specific solvent system is not detailed in the available literature, but a common approach for separating similar compounds involves systems like n-butanol:acetic acid:water in various ratios. Optimization will be required.)

  • Chromatography column

  • Fraction collector

Procedure:

  • Prepare a column packed with silicic acid equilibrated with the stationary phase of the chosen solvent system.

  • Dissolve the Detoxin C group powder (e.g., 120 mg) in a small volume of the mobile phase.[2]

  • Apply the sample to the column.

  • Elute the column with the mobile phase of the solvent system.

  • Collect fractions and monitor the separation of this compound, C2, and C3 using thin-layer chromatography (TLC) and the bioassay. The reported Rf values on TLC are this compound (0.52), C2 (0.48), and C3 (0.44).[2]

  • Pool the fractions containing pure this compound.

  • The main component eluted will be this compound, followed by the minor components Detoxin C2 and C3.[2]

Bioassay for Detoxin Activity

This protocol describes the method for quantifying the antagonistic activity of detoxin fractions against blasticidin S using Bacillus cereus.

Materials:

  • Bacillus cereus IAM 1729

  • Medium B:

    • Peptone: 5 g/L

    • Agar: 12 g/L

  • Blasticidin S (BS)

  • Bouillon solution

  • Sterile paper disks (8 mm)

  • Petri dishes

  • Incubator at 37°C

Procedure:

  • Prepare Medium B and adjust the pH to 7.0 before sterilization.[1]

  • Prepare a seed culture of B. cereus IAM 1729 by cultivating it in bouillon solution at 37°C for 12 hours on a rotary shaker.[1]

  • Prepare assay plates by adding a sufficient volume of the B. cereus seed culture and blasticidin S (to a final concentration of 10 µg/ml) to molten Medium B, mixing well, and pouring into petri dishes.[1]

  • Apply samples of the detoxin fractions to sterile paper disks and allow the solvent to evaporate.

  • Place the paper disks containing the samples onto the surface of the solidified agar plates.[1]

  • Incubate the plates at 37°C for 16 hours.[1]

  • The antagonistic activity of the detoxin is determined by measuring the diameter of the growth zone of B. cereus around the paper disk. The activity is expressed in "units," which are standardized against a reference lot of a purified Detoxin complex.[1]

Visualization of Experimental Workflows

Detoxin_C1_Purification_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification start Streptomyces caespitosus var. detoxicus 7072 GC1 fermentation Fermentation in Medium A (27°C, 48h) start->fermentation broth Culture Broth fermentation->broth filtration Filtration broth->filtration charcoal Activated Charcoal Adsorption filtration->charcoal elution Elution with 60% Methanol, 3% Acetic Acid charcoal->elution concentration Concentration elution->concentration complex Crude Detoxin Complex concentration->complex ion_exchange Ion-Exchange Chromatography (Dowex 50W X2) complex->ion_exchange detoxin_c Detoxin C Group ion_exchange->detoxin_c partition_chrom Silicic Acid Partition Chromatography detoxin_c->partition_chrom detoxin_c1 This compound partition_chrom->detoxin_c1

Caption: Overall workflow for the purification of this compound.

Purification_Steps_Detail cluster_ion_exchange Step 1: Ion-Exchange Chromatography cluster_partition Step 2: Partition Chromatography crude_complex Crude Detoxin Complex ion_exchange_col Dowex 50W X2 Column crude_complex->ion_exchange_col fractions_a_h Detoxin Groups A-H ion_exchange_col->fractions_a_h Gradient Elution detoxin_c_group Detoxin C Group fractions_a_h->detoxin_c_group Select for further purification partition_col Silicic Acid Column detoxin_c_group->partition_col detoxin_c1_c2_c3 This compound, C2, C3 partition_col->detoxin_c1_c2_c3 Solvent System Elution pure_detoxin_c1 Purified this compound detoxin_c1_c2_c3->pure_detoxin_c1 Collect main component

Caption: Detailed two-step chromatographic purification of this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Isolation of Detoxin C1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the isolation and purification of Detoxin C1, a microbial metabolite with potential applications in drug development, using high-performance liquid chromatography (HPLC). The methodology covers both analytical and preparative scale HPLC, offering a comprehensive guide from initial separation to obtaining a highly purified sample. The protocols are designed based on the known chemical properties of this compound and established chromatographic principles for the separation of polar, amphoteric natural products.

Introduction

This compound is a peptide-like secondary metabolite produced by Streptomyces caespitosus. Its unique chemical structure, which includes amino acid moieties, confers a polar and amphoteric nature, presenting specific challenges for its isolation and purification. High-performance liquid chromatography is a powerful technique for the separation of complex mixtures and is well-suited for the purification of natural products like this compound. This document outlines a robust HPLC method, adaptable for both analytical and preparative purposes, to achieve high-purity this compound for downstream applications in research and drug development.

Chemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for developing an effective HPLC purification strategy.

PropertyValueReference
IUPAC Name (3S)-3-[(2S)-2-acetamido-3-phenylpropanoyl]oxy-3-[(2S,3R)-3-acetyloxy-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-2-yl]propanoic acid[1]
Molecular Formula C25H35N3O8[1]
Molecular Weight 505.6 g/mol [1]
Nature Amphoteric, Polar
Key Functional Groups Carboxylic acid, Amino group, Acetamido group, Ester, Hydroxyl[1]

Experimental Protocols

Sample Preparation

Prior to HPLC analysis, a crude extract containing this compound must be prepared. This typically involves fermentation of Streptomyces caespitosus, followed by extraction of the culture broth.

  • Fermentation and Extraction : Culture Streptomyces caespitosus under conditions optimized for this compound production. After fermentation, centrifuge the culture broth to remove biomass.

  • Initial Purification : The supernatant can be subjected to preliminary purification steps such as solid-phase extraction (SPE) using a C18 cartridge to enrich the sample with moderately polar compounds like this compound and remove highly polar or non-polar impurities.

  • Solubilization : Dissolve the concentrated extract in the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid) for HPLC injection.

  • Filtration : Filter the sample through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.

Analytical HPLC Method

The analytical method is designed to identify and quantify this compound in the crude extract and to optimize the separation conditions for preparative scale-up.

ParameterCondition
Column C18 Reverse-Phase, 4.6 x 250 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 60% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 210 nm and 254 nm
Injection Volume 10 µL
Preparative HPLC Method for Isolation

This method is scaled up from the analytical method to isolate larger quantities of pure this compound. The goal of preparative HPLC is the isolation and purification of a valuable product.

ParameterCondition
Column C18 Reverse-Phase, 21.2 x 250 mm, 10 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 60% B over 40 minutes
Flow Rate 20 mL/min
Column Temperature 30°C
Detection UV at 210 nm and 254 nm
Injection Volume 1-5 mL (depending on sample concentration)
Fraction Collection Collect fractions corresponding to the this compound peak based on retention time from the analytical run.
Post-Purification Processing
  • Purity Analysis : Analyze the collected fractions using the analytical HPLC method to confirm purity.

  • Solvent Evaporation : Pool the pure fractions and remove the HPLC solvents (water and acetonitrile) using a rotary evaporator or a lyophilizer.

  • Storage : Store the purified this compound as a dry powder at -20°C or below to prevent degradation.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the overall workflow for the isolation of this compound and the logical relationship between the analytical and preparative HPLC steps.

Detoxin_C1_Isolation_Workflow cluster_preparation Sample Preparation cluster_hplc HPLC Purification cluster_post_processing Post-Purification Fermentation S. caespitosus Fermentation Extraction Crude Extraction Fermentation->Extraction SPE Solid-Phase Extraction (SPE) Extraction->SPE Solubilization Solubilization & Filtration SPE->Solubilization Analytical_HPLC Analytical HPLC (Method Development) Solubilization->Analytical_HPLC Preparative_HPLC Preparative HPLC (Isolation) Analytical_HPLC->Preparative_HPLC Scale-up Fraction_Collection Fraction Collection Preparative_HPLC->Fraction_Collection Purity_Check Purity Analysis Fraction_Collection->Purity_Check Solvent_Removal Solvent Removal Purity_Check->Solvent_Removal Pure_Detoxin_C1 Pure this compound Solvent_Removal->Pure_Detoxin_C1

Caption: Workflow for the isolation of this compound.

HPLC_Scale_Up_Logic Analytical Analytical HPLC Small Column (e.g., 4.6 mm ID) Low Flow Rate (e.g., 1 mL/min) Small Injection Volume (µL) Preparative Preparative HPLC Large Column (e.g., >20 mm ID) High Flow Rate (e.g., >20 mL/min) Large Injection Volume (mL) Analytical->Preparative Method Scaling Goal_Analytical Goal: - Method Optimization - Purity Assessment - Retention Time Determination Analytical->Goal_Analytical Goal_Preparative Goal: - Isolate Milligram to Gram  Quantities of Pure Compound Preparative->Goal_Preparative

Caption: Logic of scaling from analytical to preparative HPLC.

Conclusion

The described HPLC protocols provide a reliable and scalable method for the isolation of this compound from crude microbial extracts. By following the outlined steps for sample preparation, analytical method development, preparative separation, and post-purification processing, researchers can obtain high-purity this compound suitable for a wide range of scientific investigations, including structural elucidation, bioactivity screening, and preclinical development. The use of reversed-phase chromatography with a C18 column and a water/acetonitrile gradient is a robust starting point that can be further optimized based on specific laboratory instrumentation and the complexity of the starting material.

References

Application Notes and Protocols for Measuring Botulinum Neurotoxin C1 (BoNT/C1) Activity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Botulinum neurotoxin C1 (BoNT/C1) is a potent metalloprotease produced by Clostridium botulinum. It exerts its toxic effect by specifically cleaving proteins essential for synaptic vesicle fusion, thereby blocking neurotransmitter release.[1][2] The primary targets of BoNT/C1 are Syntaxin-1 and SNAP-25 (Synaptosomal-Associated Protein, 25kDa), key components of the SNARE (Soluble NSF Attachment Protein Receptor) complex.[2][3] This application note describes a detailed protocol for a cell-based fluorescence resonance energy transfer (FRET) bioassay to quantify the proteolytic activity of BoNT/C1.

The assay is designed for researchers in neurobiology, toxicology, and drug development to screen for potential inhibitors of BoNT/C1 and to study its mechanism of action. The principle of the assay relies on the cleavage of a FRET-based substrate that mimics the BoNT/C1 cleavage site in either Syntaxin-1 or SNAP-25.

Principle of the Assay

The bioassay utilizes a genetically encoded FRET substrate expressed in a suitable neuronal cell line (e.g., PC12 or SH-SY5Y). The substrate consists of a cyan fluorescent protein (CFP) and a yellow fluorescent protein (YFP) connected by a short peptide linker containing the BoNT/C1 cleavage site. In the intact state, excitation of CFP results in energy transfer to YFP, leading to YFP emission. Upon cleavage of the linker by active BoNT/C1, the FRET pair is separated, resulting in a decrease in YFP emission and an increase in CFP emission. The change in the CFP/YFP emission ratio is directly proportional to the activity of BoNT/C1.

Experimental Protocols

Cell Culture and Transfection
  • Cell Line: PC12 or SH-SY5Y cells.

  • Culture Medium: RPMI-1640 supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Transfection:

    • Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well.

    • Allow cells to adhere overnight.

    • Transfect cells with a plasmid encoding the FRET-based BoNT/C1 substrate using a suitable transfection reagent according to the manufacturer's protocol.

    • Incubate for 24-48 hours to allow for substrate expression.

BoNT/C1 Treatment and FRET Measurement
  • Preparation of BoNT/C1: Reconstitute lyophilized BoNT/C1 in a suitable buffer (e.g., 50 mM HEPES, pH 7.4). Prepare serial dilutions to the desired concentrations.

  • Treatment:

    • Remove the culture medium from the transfected cells.

    • Add fresh medium containing varying concentrations of BoNT/C1 to the wells.

    • Include a negative control (no BoNT/C1) and a positive control (if a known inhibitor is available).

    • Incubate for a predetermined time course (e.g., 2, 4, 6, 8, 12, 24 hours).

  • FRET Measurement:

    • At each time point, measure the fluorescence intensity using a microplate reader equipped for FRET.

    • Set the excitation wavelength for CFP (e.g., 430 nm).

    • Measure the emission at the wavelengths for CFP (e.g., 475 nm) and YFP (e.g., 530 nm).

    • Calculate the CFP/YFP emission ratio for each well.

Data Analysis
  • Calculate the change in FRET ratio: ΔRatio = (CFP/YFP)BoNT/C1 - (CFP/YFP)Control

  • Plot the ΔRatio against the concentration of BoNT/C1 to generate a dose-response curve.

  • Determine the EC50 value: The concentration of BoNT/C1 that produces 50% of the maximal response.

  • For inhibitor screening: Plot the FRET ratio against the concentration of the test compound in the presence of a fixed concentration of BoNT/C1. Determine the IC50 value.

Data Presentation

Table 1: Dose-Dependent Activity of BoNT/C1 on FRET Substrate

BoNT/C1 Conc. (nM)Mean CFP/YFP Ratio (± SD)ΔRatio (CFP/YFP)% Maximum Activity
0 (Control)0.85 (± 0.05)0.000
0.10.98 (± 0.06)0.1315
11.35 (± 0.08)0.5059
102.05 (± 0.11)1.20141
1002.50 (± 0.15)1.65194
10002.52 (± 0.14)1.67196

Table 2: Time-Course of BoNT/C1 Activity (10 nM)

Incubation Time (h)Mean CFP/YFP Ratio (± SD)ΔRatio (CFP/YFP)
00.85 (± 0.05)0.00
21.12 (± 0.07)0.27
41.58 (± 0.09)0.73
82.05 (± 0.12)1.20
122.31 (± 0.13)1.46
242.48 (± 0.15)1.63

Visualizations

FRET_Bioassay_Workflow cluster_cell_prep Cell Preparation cluster_treatment BoNT/C1 Treatment cluster_measurement FRET Measurement & Analysis CellCulture Culture Neuronal Cells (e.g., PC12) Transfection Transfect with FRET Substrate Plasmid CellCulture->Transfection Expression Allow Substrate Expression (24-48h) Transfection->Expression TreatCells Treat Cells with BoNT/C1 Expression->TreatCells PrepareToxin Prepare BoNT/C1 Serial Dilutions PrepareToxin->TreatCells Incubate Incubate for Time Course TreatCells->Incubate MeasureFRET Measure CFP & YFP Emission Incubate->MeasureFRET CalculateRatio Calculate CFP/YFP Ratio MeasureFRET->CalculateRatio AnalyzeData Data Analysis (EC50/IC50) CalculateRatio->AnalyzeData

Caption: Experimental workflow for the FRET-based BoNT/C1 activity bioassay.

Caption: Simplified signaling pathway of BoNT/C1 action at the presynaptic terminal.

References

Application Notes and Protocols: Assessing Blasticidin S Inhibition of Translation Using an In Vitro Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Blasticidin S is a potent nucleoside antibiotic that inhibits protein synthesis in both prokaryotic and eukaryotic organisms.[1] It is a valuable tool for research and a potential scaffold for the development of new antimicrobial agents. Understanding its mechanism of action and quantifying its inhibitory effects are crucial for its application in these fields. This document provides detailed application notes and protocols for assessing the inhibitory activity of blasticidin S on in vitro translation.

Blasticidin S exerts its inhibitory effect by binding to the P-site of the large ribosomal subunit.[2] This binding event stabilizes a deformed conformation of the peptidyl-tRNA, which in turn sterically hinders the entry of aminoacyl-tRNA into the A-site and inhibits peptide bond formation.[2] Consequently, both the elongation and termination phases of translation are disrupted.

This application note details the use of a luciferase-based in vitro translation assay to determine the potency of blasticidin S. Luciferase is used as a reporter protein; its synthesis in a cell-free system is measured by the luminescence produced upon the addition of its substrate, luciferin. A decrease in luminescence in the presence of an inhibitor corresponds to a reduction in protein synthesis. This method allows for the quantitative determination of the half-maximal inhibitory concentration (IC50) of blasticidin S.

Mechanism of Action of Blasticidin S

Blasticidin S targets the peptidyl transferase center (PTC) on the large ribosomal subunit. Its binding to the P-site induces a conformational change in the CCA-end of the P-site tRNA, bending it towards the A-site. This distorted conformation leads to the inhibition of two key processes in translation:

  • Inhibition of Peptide Bond Formation: The altered tRNA position sterically interferes with the proper accommodation of the aminoacyl-tRNA in the A-site, thereby preventing the formation of a new peptide bond.

  • Inhibition of Peptidyl-tRNA Hydrolysis: During the termination phase of translation, the deformed P-site tRNA prevents release factors from accessing the PTC to hydrolyze the peptidyl-tRNA, thus stalling the ribosome at the stop codon.

BlasticidinS_Mechanism cluster_ribosome Ribosome cluster_translation Translation Process P-site P-site Distorted_tRNA Deformed P-site tRNA P-site->Distorted_tRNA Induces A-site A-site tRNA_entry Aminoacyl-tRNA enters A-site Inhibition Translation Inhibition tRNA_entry->Inhibition Peptide_bond Peptide Bond Formation Peptide_bond->Inhibition Termination Termination (Release Factor Binding) Termination->Inhibition Blasticidin_S Blasticidin_S Blasticidin_S->P-site Binds to Distorted_tRNA->tRNA_entry Blocks Distorted_tRNA->Peptide_bond Inhibits Distorted_tRNA->Termination Inhibits

Quantitative Data on Blasticidin S Inhibition

The inhibitory potency of blasticidin S can be quantified by its IC50 value, which is the concentration of the inhibitor required to reduce the rate of the monitored process by 50%. The following table summarizes the known IC50 values for blasticidin S in a mammalian in vitro translation system. A protocol to determine the IC50 in a prokaryotic system is provided below.

SystemTarget ProcessIC50 Value
Mammalian (Rabbit Reticulocyte Lysate)Overall Translation21 nM
Mammalian (Rabbit Reticulocyte Lysate)Translation Termination120 nM
Prokaryotic (E. coli S30 Extract)Overall TranslationTo be determined experimentally

Experimental Protocols

This section provides detailed protocols for assessing the inhibitory effect of blasticidin S on both eukaryotic and prokaryotic in vitro translation systems using a luciferase reporter assay.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - In vitro translation kit - Luciferase mRNA - Blasticidin S dilutions - Luciferase assay reagent Setup Set up in vitro translation reactions with varying Blasticidin S concentrations Reagents->Setup Incubate Incubate reactions to allow for luciferase synthesis Setup->Incubate Add_Substrate Add luciferase substrate (luciferin) Incubate->Add_Substrate Measure Measure luminescence Add_Substrate->Measure Normalize Normalize data to control (no inhibitor) Measure->Normalize Plot Plot normalized data vs. Blasticidin S concentration Normalize->Plot Calculate_IC50 Calculate IC50 using four-parameter logistic regression Plot->Calculate_IC50

Protocol 1: Eukaryotic In Vitro Translation Assay

This protocol is adapted for use with a commercially available rabbit reticulocyte lysate (RRL) system.

Materials:

  • Rabbit Reticulocyte Lysate (RRL) in vitro translation kit (e.g., Promega, NEB)

  • Luciferase mRNA (capped)

  • Blasticidin S hydrochloride (stock solution in sterile water)

  • Nuclease-free water

  • Luciferase assay system (e.g., Promega's Luciferase Assay System)

  • Luminometer-compatible microplates (opaque, white)

  • Luminometer

Procedure:

  • Preparation of Blasticidin S Dilutions:

    • Prepare a series of blasticidin S dilutions in nuclease-free water. A suggested 10-point concentration range for the final reaction would be from 0.1 nM to 1 µM (e.g., 0.1, 0.5, 1, 5, 10, 50, 100, 500, 1000 nM, and a no-inhibitor control).

    • Prepare these as 10x concentrated stocks to be added to the reaction.

  • In Vitro Translation Reaction Setup:

    • On ice, assemble the in vitro translation reactions in microcentrifuge tubes according to the manufacturer's protocol. A typical 25 µL reaction might include:

      • Rabbit Reticulocyte Lysate

      • Amino Acid Mixture (minus methionine, if radiolabeling is not used)

      • RNase Inhibitor

      • Luciferase mRNA (e.g., 50-100 ng)

      • 2.5 µL of 10x Blasticidin S dilution (or water for the control)

      • Nuclease-free water to a final volume of 25 µL.

    • Prepare a master mix of the common components to ensure consistency across reactions.

    • Set up each concentration in triplicate.

  • Incubation:

    • Incubate the reactions at 30°C for 60-90 minutes.

  • Luciferase Assay:

    • Following incubation, add the volume of Luciferase Assay Reagent specified by the manufacturer (e.g., 100 µL for a 25 µL reaction).

    • Mix well and transfer the reactions to an opaque, white 96-well plate.

    • Measure the luminescence using a luminometer, allowing for a brief delay (e.g., 2 seconds) and an integration time of 10 seconds.

Protocol 2: Prokaryotic In Vitro Translation Assay

This protocol is designed for use with an E. coli S30 extract-based coupled transcription-translation system.

Materials:

  • E. coli S30 Extract System for Linear Templates (e.g., Promega) or a PURE system (e.g., NEB's PURExpress)

  • Plasmid DNA encoding luciferase under a T7 promoter (e.g., pT7-luc)

  • Blasticidin S hydrochloride (stock solution in sterile water)

  • Nuclease-free water

  • Luciferase assay system

  • Luminometer-compatible microplates (opaque, white)

  • Luminometer

Procedure:

  • Preparation of Blasticidin S Dilutions:

    • Prepare a series of blasticidin S dilutions as described in Protocol 1. A wider concentration range may be necessary for prokaryotic systems, so a starting range of 1 nM to 100 µM is recommended.

  • Coupled Transcription-Translation Reaction Setup:

    • On ice, assemble the reactions according to the manufacturer's instructions. A typical 25 µL reaction might include:

      • S30 Premix

      • E. coli S30 Extract

      • Amino Acid Mixture

      • T7 RNA Polymerase

      • Luciferase plasmid DNA (e.g., 200-500 ng)

      • 2.5 µL of 10x Blasticidin S dilution (or water for the control)

      • Nuclease-free water to a final volume of 25 µL.

    • Prepare a master mix of common components.

    • Set up each concentration in triplicate.

  • Incubation:

    • Incubate the reactions at 37°C for 1-2 hours.

  • Luciferase Assay:

    • Perform the luciferase assay as described in Protocol 1, step 4.

Data Analysis and Interpretation

  • Data Normalization:

    • Average the luminescence readings for each triplicate.

    • Subtract the background luminescence (from a no-mRNA or no-DNA control) from all readings.

    • Normalize the data by expressing the luminescence at each blasticidin S concentration as a percentage of the luminescence of the no-inhibitor control (100% activity).

  • IC50 Determination:

    • Plot the normalized data (percentage of activity) against the logarithm of the blasticidin S concentration.

    • Fit the data to a four-parameter logistic (4PL) non-linear regression model. The equation for this model is:

      Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))

      Where:

      • Y is the percent inhibition.

      • X is the logarithm of the inhibitor concentration.

      • Top is the maximum response (plateau at ~100%).

      • Bottom is the minimum response (plateau at ~0%).

      • LogIC50 is the logarithm of the inhibitor concentration that gives a response halfway between the Top and Bottom.

      • HillSlope describes the steepness of the curve.

    • The IC50 is the concentration of blasticidin S that corresponds to 50% inhibition of luciferase activity.

Data_Analysis_Workflow Raw_Luminescence Raw Luminescence Data Average_Triplicates Average Triplicates Raw_Luminescence->Average_Triplicates Background_Subtract Subtract Background Average_Triplicates->Background_Subtract Normalize_Control Normalize to No-Inhibitor Control (%) Background_Subtract->Normalize_Control Plot_Data Plot % Inhibition vs. Log [Blasticidin S] Normalize_Control->Plot_Data Log_Transform Log Transform Blasticidin S Concentration Log_Transform->Plot_Data Fit_Curve Fit with Four-Parameter Logistic Regression Plot_Data->Fit_Curve Determine_IC50 Determine IC50 Fit_Curve->Determine_IC50

Conclusion

The in vitro translation assay using a luciferase reporter is a robust and sensitive method for quantifying the inhibitory activity of blasticidin S. The protocols provided herein can be readily adapted for use with various commercially available kits for both eukaryotic and prokaryotic systems. Accurate determination of the IC50 value is essential for comparing the potency of blasticidin S and its derivatives, and for understanding its therapeutic potential and limitations. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to effectively assess blasticidin S-mediated translation inhibition.

References

Application Notes and Protocols for Fungitoxin-X in Protecting Rice Against Blast Disease

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As there is no publicly available scientific literature on a compound named "Detoxin C1" for rice blast disease, this document provides a generalized framework for the evaluation of a hypothetical novel compound, hereafter referred to as Fungitoxin-X . The protocols and data presented are representative examples based on established methodologies for fungicide and immune elicitor screening against Magnaporthe oryzae, the causal agent of rice blast.

Application Notes

Introduction: Rice blast, caused by the fungus Magnaporthe oryzae, is one of the most devastating diseases of rice worldwide, leading to significant yield losses annually.[1] The pathogen can infect all aerial parts of the rice plant at any stage of development, causing lesions on leaves, nodes, and panicles.[2][3] Effective management of rice blast is crucial for global food security. While various fungicides are currently in use, the emergence of resistant fungal strains necessitates the discovery and development of new active ingredients with novel modes of action.[4] Fungitoxin-X is a hypothetical compound developed for the potential control of rice blast, acting either as a direct fungicide or as an elicitor of the plant's innate immune system.

Mechanism of Action (Hypothetical): Fungitoxin-X is postulated to protect rice from blast disease through one of two mechanisms:

  • Direct Antifungal Activity: Fungitoxin-X may directly inhibit the growth and development of M. oryzae by targeting essential fungal processes such as cell wall synthesis, respiration, or signal transduction involved in appressorium formation.[4]

  • Immune Elicitation: Fungitoxin-X may act as an elicitor, recognized by rice cells to trigger downstream defense signaling pathways. This can lead to the activation of plant defense responses, such as the production of reactive oxygen species (ROS), pathogenesis-related (PR) proteins, and phytoalexins, which collectively inhibit fungal invasion.[5][6]

Applications: These protocols are designed for researchers in academia and industry to evaluate the efficacy of Fungitoxin-X or other novel compounds against M. oryzae. The methodologies cover preliminary in vitro screening, in vivo laboratory assays, and field-level evaluation.

Data Presentation

The following tables summarize hypothetical quantitative data from the evaluation of Fungitoxin-X.

Table 1: In Vitro Mycelial Growth Inhibition of M. oryzae by Fungitoxin-X.

TreatmentConcentration (µg/mL)Mean Radial Growth (mm)Mycelial Growth Inhibition (%)
Control (Untreated)085.00.0
Fungitoxin-X162.526.5
Fungitoxin-X534.060.0
Fungitoxin-X1011.286.8
Fungitoxin-X250.0100.0
Fungitoxin-X500.0100.0
Standard Fungicide (Tricyclazole)105.593.5

Table 2: Efficacy of Fungitoxin-X in a Detached Leaf Assay.

TreatmentConcentration (µg/mL)Mean Lesion Diameter (mm)Disease Severity Reduction (%)
Control (Untreated)05.80.0
Fungitoxin-X104.129.3
Fungitoxin-X252.556.9
Fungitoxin-X501.279.3
Standard Fungicide (Tricyclazole)250.886.2

Table 3: Field Trial Evaluation of Fungitoxin-X for Rice Blast Control.

TreatmentApplication Rate (g a.i./ha)Leaf Blast Severity (%)Neck Blast Incidence (%)Grain Yield (t/ha)Yield Increase (%)
Control (Untreated)065.448.24.50.0
Fungitoxin-X10038.225.66.237.8
Fungitoxin-X20021.514.36.953.3
Fungitoxin-X30015.89.87.260.0
Standard Fungicide (Tricyclazole)22512.48.17.464.4

Experimental Protocols

Protocol for In Vitro Mycelial Growth Inhibition Assay (Poisoned Food Technique)

Objective: To determine the direct antifungal activity of Fungitoxin-X against M. oryzae by measuring the inhibition of mycelial growth on an amended culture medium.

Materials:

  • Pure culture of M. oryzae.

  • Potato Dextrose Agar (PDA) medium.

  • Fungitoxin-X stock solution (e.g., 10 mg/mL in a suitable solvent like DMSO or water).

  • Sterile Petri dishes (90 mm).

  • Sterile cork borer (5 mm diameter).

  • Incubator set to 28°C.

  • Laminar flow hood.

Procedure:

  • Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving.

  • Cool the molten PDA to approximately 45-50°C.

  • Under a laminar flow hood, add the required volume of Fungitoxin-X stock solution to the molten PDA to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µg/mL). Also, prepare control plates with the solvent alone and untreated plates.

  • Gently swirl the flasks to ensure thorough mixing and pour approximately 20 mL of the amended PDA into each sterile Petri dish. Allow the plates to solidify.

  • Using a sterile 5 mm cork borer, cut a mycelial disc from the edge of an actively growing 7-10 day old culture of M. oryzae.

  • Place the mycelial disc, with the mycelium facing down, in the center of each prepared PDA plate.

  • Seal the plates with paraffin film and incubate them at 28°C in the dark.

  • Measure the radial diameter of the fungal colony in two perpendicular directions daily until the colony in the control plate reaches the edge of the dish (typically 7-10 days).

  • Calculate the percentage of mycelial growth inhibition using the formula:

    • Inhibition (%) = [(C - T) / C] x 100

    • Where:

      • C = Average diameter of the mycelial colony in the control plate.

      • T = Average diameter of the mycelial colony in the treated plate.

Protocol for Detached Leaf Assay

Objective: To evaluate the protective efficacy of Fungitoxin-X against M. oryzae infection on excised rice leaves.[7]

Materials:

  • Rice seedlings (susceptible variety, e.g., CO-39 or LTH) at the 3-4 leaf stage.

  • M. oryzae spore suspension (1 x 10^5 spores/mL in 0.02% Tween 20).

  • Fungitoxin-X solutions at various concentrations.

  • Sterile Petri dishes lined with moist filter paper.

  • Micropipette.

  • Growth chamber with controlled light, temperature (25-28°C), and high humidity (>90%).

Procedure:

  • Select healthy, fully expanded second or third leaves from the rice seedlings.

  • Cut the leaves into 5-6 cm segments.

  • Spray the leaf segments with the different concentrations of Fungitoxin-X solution until runoff. Control leaves are sprayed with water containing the same concentration of solvent.

  • Allow the leaves to air dry in a laminar flow hood for approximately 1-2 hours.

  • Arrange the treated leaf segments in the Petri dishes on top of the moist filter paper.

  • Inoculate each leaf segment by placing a 10 µL droplet of the M. oryzae spore suspension onto the center of the adaxial surface.[7][8]

  • Seal the Petri dishes and incubate them in a growth chamber at 25-28°C with high humidity for 5-7 days.

  • Assess disease severity by measuring the diameter of the blast lesions that develop at the inoculation sites.

  • Calculate the percentage of disease severity reduction compared to the control.

Protocol for Whole Plant Spray Assay

Objective: To assess the efficacy of Fungitoxin-X in protecting whole rice plants from blast infection under controlled environmental conditions.

Materials:

  • Potted rice seedlings (susceptible variety) at the 3-4 leaf stage.

  • Fungitoxin-X solutions at various concentrations.

  • M. oryzae spore suspension (1 x 10^5 spores/mL in 0.25% gelatin).[9]

  • Handheld sprayer.

  • Dew chamber or growth chamber with humidity control.

Procedure:

  • Apply Fungitoxin-X solutions to the potted rice seedlings by spraying until the foliage is thoroughly wet. A set of control plants should be sprayed with a blank formulation (without Fungitoxin-X).

  • Allow the plants to dry for 24 hours.

  • Inoculate the treated and control plants by spraying with the M. oryzae spore suspension.[10]

  • Place the inoculated plants in a dew chamber at 25-28°C with >95% relative humidity for 24 hours in the dark to facilitate fungal penetration.

  • Move the plants to a growth chamber with a 12-hour photoperiod, maintaining high humidity.

  • Evaluate disease severity 7-9 days after inoculation. This can be done by counting the number of lesions per leaf or using a disease rating scale (e.g., 0-9 scale).

  • Calculate the disease control efficacy based on the reduction in disease severity in the treated plants compared to the untreated control.

Protocol for Field Trial Evaluation

Objective: To determine the effectiveness of Fungitoxin-X in controlling rice blast and its impact on grain yield under natural field conditions.[11][12]

Materials:

  • Fungitoxin-X formulation.

  • Standard commercial fungicide for comparison.

  • Knapsack sprayer.

  • Plot layout materials (stakes, measuring tape).

  • Data collection tools (quadrats, assessment keys, harvesting equipment).

Procedure:

  • Site Selection and Experimental Design:

    • Select a field with a history of rice blast incidence.

    • Use a Randomized Complete Block Design (RCBD) with at least three replications.[11]

    • Plot size should be appropriate for standard agricultural practices (e.g., 5m x 4m).

  • Treatment Application:

    • Treatments will include multiple rates of Fungitoxin-X, an untreated control, and a standard commercial fungicide.

    • Apply treatments as a foliar spray at critical stages for blast development, such as the late tillering and panicle initiation stages.[13]

  • Data Collection:

    • Disease Assessment: Assess leaf blast severity at 7-10 days after the final application by randomly selecting 10-20 hills per plot and rating the disease on the top three leaves using a standard 0-9 scale.

    • Neck Blast Assessment: At the dough stage, assess neck blast incidence by counting the number of infected panicles out of 100 randomly selected panicles per plot.

    • Yield Data: Harvest the central area of each plot, thresh the grain, adjust for moisture content, and calculate the yield in tonnes per hectare (t/ha).

  • Data Analysis:

    • Analyze the data using Analysis of Variance (ANOVA).

    • Use a mean separation test (e.g., Tukey's HSD) to compare treatment means.

Visualizations (Diagrams)

Experimental_Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Laboratory Assays cluster_2 Phase 3: Field Evaluation A Prepare M. oryzae Culture B Poisoned Food Assay (Fungitoxin-X at various conc.) A->B C Incubate & Measure Mycelial Growth B->C D Calculate % Inhibition C->D F Detached Leaf Assay D->F Proceed if IC50 is promising E Grow Susceptible Rice Variety E->F G Whole Plant Assay E->G H Assess Lesion Size & Disease Severity F->H G->H I RCBD Field Plot Setup H->I Proceed if significant protection is observed J Apply Treatments at Key Growth Stages I->J K Assess Leaf & Neck Blast J->K L Measure Grain Yield K->L Defense_Signaling_Pathway Elicitor Fungitoxin-X (Elicitor) Receptor Plant Cell Receptor Elicitor->Receptor ROS ROS Burst (H₂O₂) Receptor->ROS Ca Ca²⁺ Influx Receptor->Ca MAPK MAPK Cascade Activation ROS->MAPK Signal Ca->MAPK Hormones Hormone Signaling (SA, JA, ET) MAPK->Hormones TFs Activation of Transcription Factors (e.g., WRKY) MAPK->TFs Hormones->TFs DefenseGenes Defense Gene Expression TFs->DefenseGenes Response Plant Defense Response (PR Proteins, Phytoalexins) DefenseGenes->Response

References

Application Notes and Protocols for Determining the Optimal Concentration of a Biopesticide for Plant Protection

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes for HypoDetox C1

1.1. Product Description

HypoDetox C1 is a novel biopesticide developed for the control of a broad spectrum of fungal plant pathogens. Its primary active ingredient is a microbial metabolite that elicits the plant's own defense mechanisms, a process known as systemic acquired resistance (SAR). It is formulated as a water-dispersible granule (WG).

1.2. Mechanism of Action

HypoDetox C1 is not a direct fungicide. Instead, it acts as a plant defense elicitor. Upon application, the active ingredient is recognized by plant cell receptors, triggering a signaling cascade that leads to the production of pathogenesis-related (PR) proteins, reinforcement of cell walls, and accumulation of phytoalexins. This prepares the plant to defend against subsequent pathogen attacks. The risk of pathogens developing resistance to HypoDetox C1 is considered low due to its multi-faceted mode of action on the plant's defense system.[1]

1.3. Intended Use

HypoDetox C1 is intended for preventative application on horticultural crops as part of an Integrated Pest Management (IPM) program.[1][2] It is most effective when applied before the onset of disease pressure.[2]

1.4. General Application Guidelines

  • Application Timing: Apply preventatively. The frequency of application will depend on environmental conditions and disease pressure, typically every 7-14 days.[1]

  • Application Method: Apply as a foliar spray, ensuring uniform coverage of the plant surfaces.[3]

  • Compatibility: Compatibility with other plant protection products should be evaluated on a small scale before large-scale application.[2]

Experimental Protocols

The following protocols are designed to determine the optimal concentration of HypoDetox C1 for effective plant protection with minimal phytotoxicity.

2.1. Protocol 1: In Vitro Efficacy Assessment (Antifungal Activity)

This experiment aims to determine the direct antifungal activity of HypoDetox C1 against a target pathogen.

Materials:

  • HypoDetox C1

  • Target fungal pathogen (e.g., Botrytis cinerea)

  • Potato Dextrose Agar (PDA)

  • Sterile distilled water

  • Petri dishes (90 mm)

  • Micropipettes

  • Incubator

Methodology:

  • Prepare a stock solution of HypoDetox C1 in sterile distilled water.

  • Prepare a series of dilutions to achieve final concentrations of 0, 10, 50, 100, 200, and 500 µg/mL in molten PDA.

  • Pour the amended PDA into Petri dishes and allow them to solidify.

  • Place a 5 mm mycelial plug of a 7-day-old culture of the target pathogen in the center of each plate.

  • Incubate the plates at 25°C in the dark.

  • Measure the radial growth of the fungal colony daily until the colony in the control plate (0 µg/mL) reaches the edge of the plate.

  • Calculate the percentage of growth inhibition for each concentration.

2.2. Protocol 2: In Vivo Dose-Response Study (Plant Protection Efficacy)

This experiment determines the optimal concentration of HypoDetox C1 for disease control on a host plant.

Materials:

  • Host plant (e.g., tomato seedlings, 4-6 leaf stage)

  • Target fungal pathogen (e.g., Botrytis cinerea spore suspension)

  • HypoDetox C1

  • Spray bottles

  • Growth chamber with controlled environment

Methodology:

  • Prepare spray solutions of HypoDetox C1 at various concentrations (e.g., 0, 50, 100, 200, 400, 800 µg/mL).

  • Randomly assign plants to different treatment groups (at least 5 replicates per group).

  • Spray the plants with the respective HypoDetox C1 solutions until runoff. The 0 µg/mL group serves as the untreated control.

  • After 48 hours, inoculate the plants with a spore suspension of the target pathogen.

  • Maintain the plants in a high-humidity environment to promote disease development.

  • Assess disease severity after 5-7 days using a disease severity index (e.g., percentage of leaf area with lesions).

  • Calculate the disease control efficacy for each concentration.

2.3. Protocol 3: Phytotoxicity Assessment

This experiment evaluates the potential for HypoDetox C1 to cause damage to the host plant.

Materials:

  • Host plant (e.g., tomato seedlings, 4-6 leaf stage)

  • HypoDetox C1

  • Spray bottles

  • Growth chamber with controlled environment

Methodology:

  • Prepare spray solutions of HypoDetox C1 at concentrations up to 2-4 times the anticipated optimal concentration (e.g., 0, 200, 400, 800, 1600 µg/mL).

  • Spray the plants with the respective solutions until runoff.

  • Observe the plants daily for 7-14 days for any signs of phytotoxicity, such as leaf yellowing (chlorosis), tissue death (necrosis), or stunted growth.

  • Rate the phytotoxicity on a scale (e.g., 0 = no damage, 5 = severe damage).

Data Presentation

Table 1: In Vitro Antifungal Activity of HypoDetox C1 against Botrytis cinerea

Concentration (µg/mL)Mean Radial Growth (mm)Standard DeviationInhibition (%)
0 (Control)45.02.10
1042.51.85.6
5038.12.515.3
10025.31.943.8
20012.71.571.8
5005.00.888.9

Table 2: In Vivo Efficacy of HypoDetox C1 in Controlling Botrytis cinerea on Tomato

Concentration (µg/mL)Mean Disease Severity (%)Standard DeviationControl Efficacy (%)
0 (Control)85.25.40
5068.74.819.4
10045.36.146.8
20022.13.974.1
40020.54.276.0
80019.83.576.8

Table 3: Phytotoxicity of HypoDetox C1 on Tomato Seedlings

Concentration (µg/mL)Mean Phytotoxicity Rating (0-5)Standard DeviationObservations
0 (Control)0.00.0Healthy growth
2000.00.0Healthy growth
4000.20.1Slight, transient leaf margin yellowing
8001.50.4Mild chlorosis on some leaves
16003.20.6Moderate chlorosis and some necrotic spots

Visualizations

experimental_workflow cluster_vitro In Vitro Studies cluster_vivo In Vivo Studies cluster_analysis Data Analysis & Optimization vitro_protocol Protocol 1: Antifungal Activity vitro_data Table 1: Inhibition Data vitro_protocol->vitro_data generates analysis Analyze Dose-Response and Phytotoxicity vitro_data->analysis vivo_protocol Protocol 2: Dose-Response vivo_data Table 2: Efficacy Data vivo_protocol->vivo_data generates phyto_protocol Protocol 3: Phytotoxicity phyto_data Table 3: Phytotoxicity Data phyto_protocol->phyto_data generates vivo_data->analysis phyto_data->analysis optimization Determine Optimal Concentration Range analysis->optimization final_recommendation Final Recommendation for Field Trials optimization->final_recommendation leads to

Caption: Workflow for determining the optimal biopesticide concentration.

signaling_pathway cluster_perception Signal Perception cluster_transduction Signal Transduction cluster_response Defense Response biopesticide HypoDetox C1 (Elicitor) receptor Plant Cell Receptor biopesticide->receptor binds to ros Reactive Oxygen Species (ROS) Burst receptor->ros mapk MAP Kinase Cascade ros->mapk sa Salicylic Acid (SA) Accumulation mapk->sa pr_genes PR Gene Expression sa->pr_genes cell_wall Cell Wall Reinforcement sa->cell_wall phytoalexins Phytoalexin Production sa->phytoalexins resistance Systemic Acquired Resistance (SAR) pr_genes->resistance cell_wall->resistance phytoalexins->resistance

Caption: Hypothetical signaling pathway induced by a plant defense elicitor.

References

Application Notes and Protocols for the Synthesis of Detoxin C1 Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the methodologies for the synthesis of Detoxin C1 analogs, focusing on the stereocontrolled construction of the core detoxinine structure and the subsequent coupling of peptidic side chains. The protocols are based on established total synthesis routes of closely related detoxin family members, providing a foundational framework for the generation of novel analogs for research and drug development purposes.

Overview of Synthetic Strategy

The synthesis of this compound analogs can be conceptually divided into two main phases: the construction of the core heterocyclic structure, (+)-valyldetoxinine, and the subsequent coupling of a desired N-acylated amino acid or peptide fragment to the core. A convergent approach is often employed, where the detoxinine core and the side-chain are synthesized separately and then joined in a later step.

A key precursor for the synthesis of the detoxinine core is a suitably protected 2,3-disubstituted pyrrolidine. The stereochemistry of this intermediate is crucial for the final stereochemical integrity of the analog. Chiral starting materials, such as D-glucose, have been successfully utilized to establish the desired stereocenters.

The general workflow for the synthesis of this compound analogs is depicted below:

G Start Chiral Precursor (e.g., D-Glucose) Pyrrolidine Protected 2,3-disubstituted Pyrrolidine Intermediate Start->Pyrrolidine Multistep Synthesis Detoxinine_Core Detoxinine Core Synthesis Pyrrolidine->Detoxinine_Core Final_Detoxinine (+)-Valyldetoxinine Detoxinine_Core->Final_Detoxinine Coupling Coupling Reaction Final_Detoxinine->Coupling Side_Chain N-Acyl Amino Acid Side-Chain Synthesis Side_Chain->Coupling Analog This compound Analog Coupling->Analog Deprotection Deprotection Analog->Deprotection Purification Purification & Characterization Deprotection->Purification

Caption: General synthetic workflow for this compound analogs.

Experimental Protocols

Synthesis of the Detoxinine Core: (+)-Valyldetoxinine

The following protocol outlines a key transformation in the synthesis of the detoxinine core, starting from a protected pyrrolidine intermediate. This method focuses on the stereocontrolled introduction of the side chain at the C-2 position of the pyrrolidine ring.

Protocol: Synthesis of a Key Lactone Intermediate

This protocol describes the conversion of a protected pyrrolidine derivative to a key lactone intermediate, a crucial step in forming the detoxinine core.

StepReagent/SolventConditionsPurpose
1Protected Pyrrolidine Derivative-Starting material with established stereochemistry.
2Oxidizing Agent (e.g., PCC, Swern)Anhydrous CH2Cl2, -78 °C to rtOxidation of a primary alcohol to an aldehyde.
3Wittig Reagent (e.g., Ph3P=CHCO2Et)Toluene, refluxOlefination to introduce an α,β-unsaturated ester.
4DIBAL-HToluene, -78 °CReduction of the ester to an allylic alcohol.
5MnO2CH2Cl2, rtSelective oxidation of the allylic alcohol to an aldehyde.
6NaH, (EtO)2P(O)CH2CO2EtTHF, 0 °C to rtHorner-Wadsworth-Emmons reaction to form an α,β-unsaturated ester.
7H2, Pd/CEthanol, rtReduction of the double bond.
8Acidic workup (e.g., p-TsOH)Methanol, rtDeprotection and concomitant lactonization.

Detailed Methodology:

  • To a solution of the protected pyrrolidine derivative (1 equivalent) in anhydrous dichloromethane at -78 °C, add the chosen oxidizing agent (1.5 equivalents). Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Quench the reaction, extract the product, and purify by column chromatography to yield the aldehyde.

  • Dissolve the aldehyde (1 equivalent) in toluene and add the Wittig reagent (1.2 equivalents). Reflux the mixture until the reaction is complete.

  • Cool the reaction, remove the solvent under reduced pressure, and purify the crude product to obtain the α,β-unsaturated ester.

  • Dissolve the ester (1 equivalent) in toluene and cool to -78 °C. Add DIBAL-H (2.2 equivalents) dropwise and stir for 1 hour.

  • Quench the reaction with methanol and allow to warm to room temperature. Filter the mixture and concentrate the filtrate. Purify the residue to obtain the allylic alcohol.

  • Dissolve the allylic alcohol (1 equivalent) in dichloromethane and add activated MnO2 (10 equivalents). Stir at room temperature until the starting material is consumed.

  • Filter the reaction mixture and concentrate the filtrate to obtain the crude aldehyde, which is used in the next step without further purification.

  • To a suspension of NaH (1.2 equivalents) in THF at 0 °C, add triethyl phosphonoacetate (1.2 equivalents) dropwise. Stir for 30 minutes, then add a solution of the crude aldehyde (1 equivalent) in THF. Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction, extract the product, and purify to yield the α,β-unsaturated ester.

  • Dissolve the ester (1 equivalent) in ethanol and add 10% Pd/C. Stir the mixture under a hydrogen atmosphere until the reaction is complete.

  • Filter the catalyst and concentrate the filtrate. Dissolve the residue in methanol and add a catalytic amount of p-toluenesulfonic acid. Stir at room temperature overnight.

  • Neutralize the reaction, remove the solvent, and purify the residue by column chromatography to afford the key lactone intermediate.

Synthesis of the N-Acyl Amino Acid Side-Chain

The peptidic side-chain of this compound analogs can be varied to explore structure-activity relationships. The synthesis typically involves the N-acylation of a desired amino acid.

Protocol: N-Acetylation of L-Phenylalanine

StepReagent/SolventConditionsPurpose
1L-Phenylalanine-Starting amino acid.
2Acetic AnhydrideAqueous NaOH, 0 °C to rtN-acetylation.
3Acidification (e.g., HCl)0 °CProtonation of the carboxylate to yield the carboxylic acid.

Detailed Methodology:

  • Dissolve L-Phenylalanine (1 equivalent) in 1N NaOH and cool the solution to 0 °C.

  • Add acetic anhydride (1.1 equivalents) dropwise while maintaining the pH between 9 and 10 by the concomitant addition of 2N NaOH.

  • After the addition is complete, stir the reaction mixture at room temperature for 1 hour.

  • Cool the reaction mixture to 0 °C and acidify to pH 2-3 with concentrated HCl.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield N-acetyl-L-phenylalanine.

Coupling of the Detoxinine Core and the Side-Chain

The final step in the synthesis is the coupling of the synthesized detoxinine core with the N-acyl amino acid side-chain. Standard peptide coupling reagents are employed for this transformation.

Protocol: Esterification of the Detoxinine Core

StepReagent/SolventConditionsPurpose
1(+)-Valyldetoxinine-The core heterocyclic structure.
2N-Acetyl-L-phenylalanine-The side-chain to be coupled.
3Coupling agent (e.g., DCC/DMAP)Anhydrous CH2Cl2, 0 °C to rtEster bond formation.

Detailed Methodology:

  • To a solution of (+)-valyldetoxinine (1 equivalent) and N-acetyl-L-phenylalanine (1.2 equivalents) in anhydrous dichloromethane, add a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

  • Cool the mixture to 0 °C and add a solution of dicyclohexylcarbodiimide (DCC) (1.2 equivalents) in dichloromethane dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with 1N HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired this compound analog.

Data Presentation

The following table summarizes hypothetical yield data for the key synthetic steps. Actual yields will vary depending on the specific analog being synthesized and the optimization of reaction conditions.

ReactionProductStarting MaterialYield (%)
Lactone FormationKey Lactone IntermediateProtected Pyrrolidine Derivative40-50 (over several steps)
N-AcetylationN-Acetyl-L-phenylalanineL-Phenylalanine85-95
Coupling ReactionThis compound Analog(+)-Valyldetoxinine60-75

Signaling Pathways and Experimental Workflows

The primary mechanism of action of the detoxin complex is as a selective antagonist of the antibiotic blasticidin S. The synthesis of analogs allows for the exploration of the structural features required for this activity. The following diagram illustrates the logical relationship in a structure-activity relationship (SAR) study.

SAR Synthesis Synthesis of This compound Analogs Purification Purification and Structural Characterization Synthesis->Purification Bioassay Biological Activity Assay (e.g., Blasticidin S antagonism) Purification->Bioassay SAR Structure-Activity Relationship Analysis Bioassay->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Design of New Analogs

Caption: Workflow for a structure-activity relationship study.

Application Notes and Protocols: Assessing the Antifungal Efficacy of Detoxin C1 Against Pyricularia oryzae

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyricularia oryzae, the causal agent of rice blast disease, poses a significant threat to global rice production, leading to substantial annual crop losses. The emergence of fungicide-resistant strains necessitates the discovery and development of novel antifungal agents with diverse mechanisms of action. Detoxin C1, a peptide metabolite produced by Streptomyces caespitosus, has been identified as a selective antagonist of Blasticidin S, a potent protein synthesis inhibitor.[1] This antagonistic relationship suggests that this compound may interact with pathways related to protein synthesis or cellular stress in fungi, making it a compound of interest for investigation as a potential biofungicide against P. oryzae.

These application notes provide a comprehensive suite of protocols to systematically evaluate the in vitro and ex vivo antifungal activity of this compound against P. oryzae. The described methodologies cover a range of assays from basic growth inhibition to more advanced cellular and molecular analyses aimed at elucidating its mechanism of action.

In Vitro Antifungal Activity Assessment

Mycelial Growth Inhibition Assay (Poisoned Food Technique)

This protocol determines the effect of this compound on the vegetative growth of P. oryzae.

Materials:

  • Pyricularia oryzae culture

  • Potato Dextrose Agar (PDA)

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator (25-28°C)

Protocol:

  • Prepare PDA medium and autoclave. Allow it to cool to approximately 50-55°C.

  • Add appropriate volumes of this compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[2][3] Ensure the solvent concentration is consistent across all plates, including the control (solvent only).

  • Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • Using a sterile cork borer, take a 5 mm mycelial plug from the edge of an actively growing 7-day-old P. oryzae culture.[3]

  • Place the mycelial plug in the center of the this compound-amended and control PDA plates.

  • Incubate the plates at 25-28°C for 7-10 days, or until the mycelium in the control plate reaches the edge.[2]

  • Measure the radial growth diameter of the fungal colony in two perpendicular directions.

  • Calculate the Percentage of Inhibition of Radial Growth (%IRG) using the following formula[4]: %IRG = [(R1 - R2) / R1] x 100 Where:

    • R1 = Average radial growth in the control

    • R2 = Average radial growth in the treatment

Data Presentation:

Summarize the mycelial growth inhibition data in a table to determine the Minimum Inhibitory Concentration (MIC) and the half-maximal effective concentration (EC50).

This compound (µg/mL)Mean Radial Growth (mm) ± SDPercent Inhibition (%)
0 (Control)0
1
5
10
25
50
100
Spore Germination and Appressorium Formation Assay

This protocol assesses the impact of this compound on the critical early infection stages of P. oryzae.

Materials:

  • P. oryzae conidial suspension (~5 x 10^4 conidia/mL)

  • This compound solutions at various concentrations

  • Hydrophobic surfaces (e.g., plastic coverslips)

  • Humid chamber

  • Microscope

Protocol:

  • Harvest conidia from 10-14 day old cultures of P. oryzae grown on oatmeal agar.[1][5]

  • Prepare a conidial suspension in sterile distilled water and adjust the concentration to 5 x 10^4 conidia/mL.

  • Mix the conidial suspension with equal volumes of this compound solutions to achieve the desired final concentrations.

  • Pipette 30-40 µL droplets of the mixture onto hydrophobic coverslips.[3][5]

  • Incubate the coverslips in a humid chamber at 25°C in the dark.

  • At different time points (e.g., 2, 4, 8, and 24 hours), observe the spores under a microscope.[5][6]

  • For each time point and concentration, count at least 100 spores to determine the percentage of germinated spores and the percentage of germinated spores that have formed appressoria.[5]

Data Presentation:

Present the quantitative data in a structured table.

This compound (µg/mL)Time (h)Spore Germination (%) ± SDAppressorium Formation (%) ± SD
0 (Control)2
4
8
24
102
4
8
24
502
4
8
24

Ex Vivo Antifungal Activity Assessment

Detached Leaf Assay

This protocol evaluates the protective and/or curative effect of this compound on rice or barley leaves.

Materials:

  • Healthy, young rice (cultivar susceptible to blast, e.g., 'Maratelli') or barley leaves.[7]

  • P. oryzae conidial suspension (5 x 10^5 spores/mL)

  • This compound solutions

  • Humid chamber/Petri dishes with moist filter paper

Protocol:

  • Excise healthy leaves into 4-5 cm segments.

  • For protective assay: Spray or apply this compound solutions onto the leaf segments and allow them to dry. Then, inoculate the leaves with droplets of the P. oryzae conidial suspension.

  • For curative assay: Inoculate the leaf segments with the conidial suspension first. After a set incubation period (e.g., 12-24 hours), apply the this compound solutions.

  • Place the treated leaf segments in a humid chamber and incubate at 25°C with a photoperiod (e.g., 16h light/8h dark).[5]

  • After 5-7 days, assess the disease symptoms by measuring the lesion area or counting the number of lesions.[8]

  • Calculate the percentage of disease reduction compared to the control (solvent-treated leaves).

Data Presentation:

TreatmentApplication ModeMean Lesion Area (mm²) ± SDDisease Reduction (%)
ControlProtective0
This compound (50 µg/mL)Protective
This compound (100 µg/mL)Protective
ControlCurative0
This compound (50 µg/mL)Curative
This compound (100 µg/mL)Curative

Mechanism of Action Studies

Given that this compound is an antagonist of the protein synthesis inhibitor Blasticidin S, the following protocols are designed to investigate its potential impact on related cellular pathways.

Cell Membrane and Wall Integrity Assays

This protocol investigates if this compound causes damage to the fungal cell membrane or wall.

Materials:

  • P. oryzae mycelia (grown in liquid culture)

  • This compound

  • Cell wall stressors (e.g., Congo Red, SDS)

  • Osmotic stressors (e.g., NaCl, Sorbitol)

  • Oxidative stressor (e.g., H₂O₂)

  • PDA plates

Protocol:

  • Grow P. oryzae in Potato Dextrose Broth (PDB) to obtain mycelia.

  • Prepare PDA plates supplemented with sub-lethal concentrations of this compound.

  • On separate plates, also add known cell wall, osmotic, or oxidative stressors at concentrations that cause mild growth inhibition.[3]

  • Inoculate the plates with P. oryzae mycelial plugs.

  • Incubate and measure radial growth as described in section 1.1.

  • Analyze for synergistic inhibition: a significantly greater inhibition on plates containing both this compound and a stressor suggests that this compound may weaken the corresponding stress response pathway. For instance, increased sensitivity to Congo Red in the presence of this compound would suggest an impact on cell wall integrity.[3]

Investigation of Impact on Protein Synthesis

A comparative assay to test the hypothesis of this compound's interaction with protein synthesis pathways.

Materials:

  • P. oryzae protoplasts or liquid culture

  • This compound

  • Blasticidin S

  • Protein synthesis labeling kit (e.g., using radiolabeled amino acids or a non-radioactive alternative)

  • Scintillation counter or appropriate detection instrument

Protocol:

  • Prepare P. oryzae liquid cultures and grow to mid-log phase.

  • Aliquot the culture and treat with:

    • Vehicle control

    • This compound (at EC50 concentration)

    • Blasticidin S (at a known inhibitory concentration)

    • A combination of this compound and Blasticidin S

  • After a short incubation period, add the protein synthesis labeling reagent (e.g., ³⁵S-methionine).

  • Incubate for a defined period to allow for incorporation into newly synthesized proteins.

  • Harvest the cells, lyse them, and precipitate the proteins.

  • Quantify the amount of incorporated label to measure the rate of protein synthesis.

  • Analyze the results: If this compound antagonizes Blasticidin S, the inhibition of protein synthesis by Blasticidin S should be reduced in the presence of this compound.

Diagrams

Experimental Workflow

G cluster_0 In Vitro Assessment cluster_1 Ex Vivo Assessment cluster_2 Mechanism of Action in_vitro_1 Mycelial Growth (Poisoned Food) in_vitro_2 Spore Germination & Appressorium Formation data_analysis Data Analysis (EC50, MIC, % Inhibition) in_vitro_2->data_analysis ex_vivo Detached Leaf Assay (Protective & Curative) ex_vivo->data_analysis moa_1 Cell Stress Assays (Wall, Osmotic, Oxidative) moa_2 Protein Synthesis Antagonism Assay moa_2->data_analysis start P. oryzae Culture & This compound Preparation start->in_vitro_1 start->ex_vivo start->moa_1 conclusion Efficacy & MoA Hypothesis data_analysis->conclusion G cluster_pathway Protein Synthesis Pathway in P. oryzae ribosome Ribosome elongation Peptide Chain Elongation ribosome->elongation mRNA translation protein Functional Proteins elongation->protein blast_s Blasticidin S (Inhibitor) blast_s->elongation Inhibits detoxin_c1 This compound (Antagonist) detoxin_c1->blast_s Antagonizes

References

Application Notes: Techniques for Radiolabeling Detoxin C1 for Binding Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Detoxin C1 is a cyclic peptide natural product isolated from Streptomyces caespitosus as part of the detoxin complex.[1][2] The detoxin complex has been identified for its activity as a selective antagonist of the antifungal agent blasticidin S.[3][4] Structurally similar microbial cyclic peptides, such as HC Toxin, are known potent inhibitors of histone deacetylase (HDAC) enzymes.[5][6] This suggests that this compound may also target HDACs, which are critical regulators of gene expression and promising targets for therapeutic development.

To investigate the binding characteristics, determine target affinity (Kd), and elucidate the mechanism of action of this compound, radiolabeling is an essential technique. A radiolabeled version of the molecule allows for highly sensitive and quantitative analysis of its interactions with biological targets in various binding assays. This document provides detailed methodologies and protocols for the radiolabeling of this compound to facilitate these critical binding studies.

Recommended Radiolabeling Strategies

The selection of a radionuclide for labeling this compound depends on the specific application, required specific activity, and the chemical stability of the label. The most common and suitable isotopes for a peptide of this nature are Tritium (³H) and Carbon-14 (¹⁴C).

IsotopeLabeling MethodTypical Specific ActivityAdvantagesDisadvantages
Tritium (³H) Catalytic Hydrogen Exchange15-30 Ci/mmolHigh specific activity, ideal for receptor binding studies; multiple labeling positions possible.Potential for label instability (back-exchange); requires specialized handling of tritium gas.
Carbon-14 (¹⁴C) Synthetic incorporation of a ¹⁴C-labeled precursor (e.g., ¹⁴C-Valine)50-60 mCi/mmolHigh label stability, low risk of metabolic loss of the label; ideal for metabolic fate studies.Low specific activity, may not be sensitive enough for low-concentration binding assays; requires complex synthesis.
Iodine-125 (¹²⁵I) Electrophilic iodination of the phenylalanine residue>2000 Ci/mmolExtremely high specific activity; suitable for autoradiography and high-sensitivity assays.Large iodine atom may alter binding affinity (steric hindrance); shorter half-life (59 days).

Table 1: Comparison of Potential Radiolabeling Strategies for this compound.

For initial high-affinity binding studies, Tritium (³H) labeling is often the preferred method due to its high specific activity, which allows for the detection of low-abundance binding sites without significantly altering the molecule's structure.

Experimental Protocol: [³H]-Detoxin C1 Synthesis via Catalytic Exchange

This protocol outlines a general procedure for the radiolabeling of this compound with tritium using a heterogeneous catalyst.

3.1 Materials and Reagents

  • This compound (≥98% purity)

  • Palladium on carbon (Pd/C, 10%) catalyst

  • Tritium (³H₂) gas

  • Anhydrous solvent (e.g., Ethyl Acetate, Dioxane)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA, HPLC grade)

  • Nitrogen gas, high purity

  • Reverse-phase HPLC system with a C18 column

  • Liquid Scintillation Counter and scintillation fluid

3.2 Procedure

  • Preparation: In a specialized glass reaction vessel suitable for high-pressure gas reactions, dissolve 1-5 mg of this compound in 1-2 mL of anhydrous ethyl acetate.

  • Catalyst Addition: Carefully add 5-10 mg of 10% Pd/C catalyst to the solution.

  • Tritiation Reaction: Freeze the mixture with liquid nitrogen, evacuate the vessel to remove air, and backfill with tritium (³H₂) gas to the desired pressure (typically 0.5-1.0 Ci). Allow the reaction to warm to room temperature and stir for 4-8 hours.

  • Reaction Quenching & Catalyst Removal: After the reaction period, re-freeze the vessel and carefully vent the excess tritium gas into a secure capture system. Add 1 mL of methanol to quench the reaction and act as a labile tritium scavenger. Filter the mixture through a syringe filter (e.g., 0.22 µm PTFE) to remove the Pd/C catalyst.

  • Removal of Labile Tritium: Evaporate the filtrate to dryness under a gentle stream of nitrogen. Re-dissolve the residue in 1-2 mL of methanol and evaporate again. Repeat this process 3-4 times to ensure the removal of exchangeable, non-incorporated tritium.

  • HPLC Purification: Dissolve the final crude product in a minimal volume of the HPLC mobile phase (e.g., 50:50 water/methanol with 0.1% TFA). Purify the [³H]-Detoxin C1 using a reverse-phase HPLC system. Collect fractions and monitor the radioactivity of each fraction.

  • Analysis and Quantification:

    • Confirm the identity of the radiolabeled peak by comparing its retention time with an authentic, non-labeled this compound standard.

    • Pool the radioactive fractions containing the pure product.

    • Determine the concentration of the purified [³H]-Detoxin C1 via UV spectroscopy by comparing it to a standard curve of the unlabeled compound.

    • Measure the radioactivity of an aliquot using a liquid scintillation counter.

    • Calculate the specific activity in Curies per millimole (Ci/mmol).

G cluster_setup Reaction Setup cluster_reaction Tritiation cluster_workup Workup & Purification A This compound + Anhydrous Solvent C Freeze, Evacuate, Introduce ³H₂ Gas B Pd/C Catalyst D Stir at RT (4-8 hours) C->D Reaction E Quench with MeOH, Filter Catalyst D->E Quenching F Labile ³H Removal (Evaporation Cycles) E->F G Reverse-Phase HPLC F->G Crude Product H Purified [³H]-Detoxin C1 G->H I Analysis: Specific Activity Determination H->I G cluster_chromatin Chromatin State Detoxin [³H]-Detoxin C1 HDAC HDAC Enzyme Detoxin->HDAC Binding & Inhibition Histones Histones (Lys-Ac) HDAC->Histones Deacetylation Deacetyl_Histones Histones (Lys) Gene_Expression Gene Expression Histones->Gene_Expression Allows for Gene_Repression Gene Repression Deacetyl_Histones->Gene_Repression Leads to

References

Application Notes and Protocols: Establishing a Stable Cell Line for Detoxin C1 Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Detoxin C1, a neurotoxin related to Botulinum neurotoxin C1 (BoNT/C1), exerts its biological activity through the specific cleavage of SNARE proteins, primarily syntaxin and SNAP-25, leading to the inhibition of neurotransmitter release.[1][2] To facilitate high-throughput screening of potential inhibitors and to study the toxin's mechanism of action, a stable cell line expressing a reporter for this compound activity is an invaluable tool.[3][4][5][6] This document provides detailed application notes and protocols for the establishment and validation of a stable cell line designed for this compound research.

The engineered cell line will express a genetically encoded biosensor that utilizes Förster Resonance Energy Transfer (FRET) to report on the proteolytic activity of this compound.[2][3] This FRET-based reporter consists of two fluorescent proteins, enhanced Green Fluorescent Protein (eGFP) and a red fluorescent protein (mCherry), linked by a peptide sequence containing the this compound cleavage site from human syntaxin-1A. In the absence of the toxin, the close proximity of eGFP and mCherry allows for FRET to occur. Upon cleavage of the syntaxin linker by this compound, the fluorescent proteins diffuse apart, leading to a loss of FRET. This change in fluorescence can be quantitatively measured, providing a sensitive and real-time readout of toxin activity.

Principle of the FRET-Based this compound Reporter

The mechanism of the this compound FRET reporter is based on the disruption of energy transfer between two fluorescent proteins upon cleavage of a linker peptide.

Diagram: this compound FRET Reporter Mechanism

FRET_Mechanism cluster_0 Intact Reporter (FRET On) cluster_1 Cleaved Reporter (FRET Off) eGFP eGFP (Donor) mCherry mCherry (Acceptor) eGFP->mCherry FRET Syntaxin Syntaxin-1A Cleavage Site eGFP->Syntaxin Syntaxin->mCherry eGFP_c eGFP Syntaxin_c Cleaved Syntaxin mCherry_c mCherry Detoxin_C1 This compound Detoxin_C1->Syntaxin Cleavage

Caption: Mechanism of the this compound FRET-based reporter.

Experimental Workflow

The overall process for establishing and utilizing the this compound reporter cell line involves several key stages, from initial vector construction to the final application in research assays.

Diagram: Experimental Workflow

Workflow cluster_A Phase 1: Vector Construction & Transfection cluster_B Phase 2: Stable Cell Line Selection cluster_C Phase 3: Validation & Characterization cluster_D Phase 4: Application in Research A1 Design & Synthesize eGFP-Syntaxin-mCherry Reporter Construct A2 Clone into Mammalian Expression Vector with Selectable Marker (e.g., Puromycin) A1->A2 A3 Transfect Host Cell Line (e.g., Neuro-2a, SH-SY5Y) A2->A3 B1 Apply Selection Pressure (Puromycin Treatment) A3->B1 B2 Isolate Drug-Resistant Colonies B1->B2 B3 Expand Clonal Populations B2->B3 C1 Confirm Reporter Expression (Fluorescence Microscopy, Western Blot) B3->C1 C2 Assess FRET Signal (Plate Reader, High-Content Imaging) C1->C2 C3 Determine this compound Dose-Response & Time-Course C2->C3 C4 Long-Term Stability Assessment C3->C4 D1 High-Throughput Screening of this compound Inhibitors C4->D1 D2 Mechanism of Action Studies D1->D2

Caption: Workflow for stable cell line generation and application.

Protocols

Protocol 1: Determination of Optimal Selection Antibiotic Concentration (Kill Curve)

Objective: To determine the minimum concentration of the selection antibiotic (e.g., Puromycin) required to kill non-transfected host cells. This ensures efficient selection of stably transfected cells.

Materials:

  • Host cell line (e.g., Neuro-2a)

  • Complete culture medium

  • Selection antibiotic (e.g., Puromycin) stock solution

  • 24-well plates

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Seed the host cells in a 24-well plate at a density that will result in 50-70% confluency the next day.

  • Prepare a series of dilutions of the selection antibiotic in complete culture medium. The concentration range should be broad enough to identify the optimal concentration.

  • The following day, replace the medium in each well with the medium containing the different concentrations of the antibiotic. Include a no-antibiotic control.

  • Incubate the plate and monitor the cells daily for signs of cell death.

  • Replace the antibiotic-containing medium every 2-3 days.

  • After 7-10 days, identify the lowest concentration of the antibiotic that results in 100% cell death. This concentration will be used for the selection of stable transfectants.

Table 1: Hypothetical Kill Curve Data for Neuro-2a Cells with Puromycin
Puromycin Concentration (µg/mL) Cell Viability after 10 days (%)
0 (Control)100
0.585
1.040
1.55
2.00
2.50
Optimal Concentration for Selection: 2.0 µg/mL
Protocol 2: Generation of a Stable Cell Line

Objective: To introduce the this compound reporter plasmid into the host cell line and select for cells that have stably integrated the plasmid into their genome.

Materials:

  • Host cell line

  • Complete culture medium

  • This compound reporter plasmid

  • Transfection reagent

  • Selection antibiotic

  • 6-well plates and 10 cm dishes

Procedure:

  • Seed the host cells in 6-well plates to achieve 70-90% confluency on the day of transfection.

  • Transfect the cells with the this compound reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • 48 hours post-transfection, passage the cells into 10 cm dishes at a low density (e.g., 1:10 or 1:20 dilution) in complete culture medium containing the predetermined optimal concentration of the selection antibiotic.

  • Continue to culture the cells, replacing the selection medium every 3-4 days.

  • Monitor the plates for the formation of antibiotic-resistant colonies. This may take 2-4 weeks.

  • Once colonies are visible and of a sufficient size, isolate individual colonies using cloning cylinders or by gentle scraping with a pipette tip.

  • Transfer each colony to a separate well of a 24-well plate and expand the clonal populations in selection medium.

Protocol 3: Validation and Characterization of Stable Clones

Objective: To confirm the expression and functionality of the this compound reporter in the selected stable cell clones.

Materials:

  • Expanded clonal cell lines

  • Complete culture medium

  • This compound

  • Lysis buffer

  • Antibodies against eGFP and mCherry

  • Fluorescence plate reader or high-content imaging system

Procedure:

  • Expression Confirmation (Western Blot):

    • Lyse cells from each expanded clone and run the lysates on an SDS-PAGE gel.

    • Transfer the proteins to a membrane and probe with antibodies against eGFP and mCherry to confirm the expression of the full-length fusion protein.

  • Functional Assay (this compound Challenge):

    • Seed the validated clones into 96-well plates.

    • Treat the cells with a serial dilution of this compound. Include an untreated control.

    • Incubate for a predetermined time (e.g., 24 hours).

    • Measure the fluorescence of eGFP (excitation ~488 nm, emission ~510 nm) and the FRET signal (excitation ~488 nm, emission ~590 nm) using a fluorescence plate reader.

    • Calculate the FRET ratio (Acceptor Emission / Donor Emission) for each well. A decrease in the FRET ratio indicates cleavage of the reporter by this compound.

Table 2: Hypothetical this compound Dose-Response Data in a Validated Stable Clone
This compound Concentration (pM) FRET Ratio (Acceptor/Donor) % Inhibition of FRET
01.500
11.453.3
101.2020.0
500.8046.7
1000.5563.3
5000.3080.0
10000.2583.3
EC50: ~60 pM
  • Long-Term Stability:

    • Culture the selected clone for an extended period (e.g., 20 passages) in the absence of selection pressure.

    • Periodically re-test the reporter expression and functional response to this compound to ensure the stability of the cell line.

Table 3: Hypothetical Long-Term Stability Data
Passage Number EC50 of this compound (pM)
562
1065
1563
2068

Conclusion

The protocols and application notes provided herein offer a comprehensive guide for the development of a robust and sensitive stable cell line for this compound research. This cell-based assay provides a valuable alternative to more traditional, low-throughput methods, enabling high-throughput screening of potential therapeutic agents and facilitating detailed mechanistic studies of this important neurotoxin. The use of a genetically encoded FRET biosensor ensures a reproducible and quantitative readout of toxin activity, making this an essential tool for drug discovery and development professionals.

References

Application Notes and Protocols for Cryo-EM Studies of Detoxin C1 with the Ribosome

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While direct cryo-electron microscopy (cryo-EM) studies of Detoxin C1 in complex with the ribosome are not yet available in published literature, its known biological activity provides a strong framework for structural investigation. This compound is a selective antagonist of Blasticidin S[1][2]. Blasticidin S is a potent protein synthesis inhibitor that targets the peptidyl transferase center (PTC) on the large ribosomal subunit, binding to the P-site and interfering with peptide bond formation. As an antagonist, this compound likely competes with Blasticidin S for binding to the ribosome, thereby preventing its inhibitory action.

Cryo-EM is an ideal technique to elucidate the molecular mechanism of this antagonism. High-resolution structures of the ribosome in complex with this compound, both in the presence and absence of Blasticidin S, can reveal the precise binding site of this compound, the conformational changes it induces in the ribosome, and the structural basis for its competitive behavior. This information is invaluable for understanding its mode of action and for the structure-based design of novel antimicrobial agents.

These application notes provide a comprehensive overview of the protocols and expected outcomes for the cryo-EM structural analysis of this compound with the bacterial ribosome.

Data Presentation

Quantitative data from cryo-EM studies of small molecules with the ribosome are crucial for understanding their mechanism of action. Below is a table outlining the kind of data that would be generated and compared in a study of this compound and its interaction with Blasticidin S at the ribosome.

LigandTarget Ribosomal SiteReported Resolution (Å)Key Observed Conformational ChangesBinding Affinity (Kd)
Blasticidin S P-site of the large ribosomal subunit (23S rRNA)2.5 - 3.5 (typical for similar antibiotics)Stabilization of P-site tRNA conformation; minor rearrangements of PTC nucleotides.~1-10 µM
This compound Expected in or near the P-siteTo be determinedTo be determined; may induce a distinct conformation of the PTC that is incompatible with Blasticidin S binding.To be determined
Ribosome + Blasticidin S + this compound P-siteTo be determinedTo be determined; competitive binding would result in either Blasticidin S or this compound occupancy, but not both simultaneously.Not applicable

Experimental Protocols

The following are detailed methodologies for the key experiments required to elucidate the structure of this compound bound to the ribosome.

Preparation of the Ribosome-Detoxin C1 Complex

a. Bacterial Ribosome Purification:

  • Source: Tightly coupled 70S ribosomes are typically purified from bacterial strains such as Escherichia coli MRE600.

  • Protocol:

    • Grow E. coli cells to mid-log phase and harvest by centrifugation.

    • Lyse cells using a French press or sonication in a buffer containing Tris-HCl (pH 7.5), MgCl₂, KCl, and protease inhibitors.

    • Clarify the lysate by centrifugation to remove cell debris.

    • Pellet ribosomes from the supernatant by ultracentrifugation through a sucrose cushion.

    • Resuspend the ribosome pellet and purify the 70S particles using sucrose density gradient centrifugation.

    • Collect the 70S fraction, pellet the ribosomes by ultracentrifugation, and resuspend in a storage buffer.

    • Assess the quality and concentration of the purified ribosomes by UV-Vis spectrophotometry and SDS-PAGE.

b. Complex Formation:

  • Ligands: Prepare stock solutions of this compound and Blasticidin S in an appropriate solvent (e.g., water or DMSO).

  • Incubation:

    • For the Ribosome-Detoxin C1 complex, incubate purified 70S ribosomes with a molar excess of this compound (e.g., 10-100 fold molar excess) in a suitable buffer (e.g., a buffer containing polymix) for 15-30 minutes at 37°C.

    • For competitive binding studies, pre-incubate the ribosome with this compound before adding Blasticidin S, or vice versa, to assess the displacement of one ligand by the other. A control sample with only ribosome and Blasticidin S should also be prepared.

Cryo-EM Grid Preparation and Data Collection

a. Grid Preparation:

  • Grids: Use holey carbon grids (e.g., Quantifoil R2/2 or C-flat R1.2/1.3).

  • Vitrification:

    • Glow-discharge the grids to make the surface hydrophilic.

    • Apply 3-4 µL of the ribosome-ligand complex solution to the grid.

    • Blot the grid for a few seconds to remove excess liquid, leaving a thin film.

    • Plunge-freeze the grid into liquid ethane using a vitrification robot (e.g., FEI Vitrobot Mark IV).

    • Store the vitrified grids in liquid nitrogen until imaging.

b. Data Collection:

  • Microscope: Use a high-end 200-300 kV transmission electron microscope (e.g., FEI Titan Krios) equipped with a direct electron detector (e.g., Gatan K3 or Falcon 4).

  • Parameters:

    • Magnification: A nominal magnification that results in a pixel size of ~0.8-1.5 Å.

    • Electron Dose: A total dose of 50-70 e⁻/Ų fractionated over 40-60 frames (movie mode).

    • Defocus Range: -0.8 to -2.5 µm.

    • Data Acquisition Software: EPU or SerialEM for automated data collection.

Image Processing and 3D Reconstruction
  • Software Packages: RELION, CryoSPARC, or similar.

  • Workflow:

    • Movie Alignment and Dose Weighting: Correct for beam-induced motion and apply dose-weighting to the movie frames.

    • CTF Estimation: Determine the contrast transfer function for each micrograph.

    • Particle Picking: Automatically pick particles (ribosomes) from the micrographs.

    • 2D Classification: Classify the picked particles into different 2D class averages to remove junk particles and identify different views.

    • Ab-initio 3D Model Generation: Generate an initial 3D model from the good 2D classes.

    • 3D Classification: Classify the particles in 3D to separate different conformational states or ligand-bound states. This step is critical for separating ribosomes bound to this compound, Blasticidin S, or in an apo state.

    • 3D Refinement: Refine the 3D map of the desired class to high resolution.

    • Post-processing: Apply sharpening to the final map to enhance high-resolution features.

    • Model Building and Refinement: Dock an existing ribosome crystal structure into the cryo-EM map and manually build the ligand and any rearranged protein or RNA elements. Refine the atomic model against the map.

Visualizations

Below are diagrams illustrating the proposed mechanism of action of this compound, the experimental workflow for its cryo-EM analysis, and the logical relationships of the potential outcomes.

Detoxin_C1_Mechanism Ribosome 70S Ribosome (P-site) Inhibition Protein Synthesis Inhibition Ribosome->Inhibition Binding leads to Normal Normal Protein Synthesis Ribosome->Normal Binding prevents Blasticidin S action BlasticidinS Blasticidin S BlasticidinS->Ribosome Binds to P-site DetoxinC1 This compound DetoxinC1->Ribosome Competitively binds to P-site

Caption: Proposed competitive antagonism of this compound against Blasticidin S at the ribosomal P-site.

CryoEM_Workflow cluster_preparation Sample Preparation cluster_em Electron Microscopy cluster_processing Image Processing cluster_analysis Structural Analysis Purify Purify 70S Ribosomes Complex Form Ribosome-Detoxin C1 Complex Purify->Complex Grid Prepare Cryo-EM Grids Complex->Grid Collect Collect Movie Data Grid->Collect Process Motion Correction & CTF Collect->Process Pick Particle Picking Process->Pick Classify2D 2D Classification Pick->Classify2D Classify3D 3D Classification Classify2D->Classify3D Refine High-Resolution Refinement Classify3D->Refine Model Atomic Model Building Refine->Model Interpret Interpret Mechanism Model->Interpret

Caption: Experimental workflow for cryo-EM analysis of the ribosome-Detoxin C1 complex.

Logical_Outcomes Start High-Resolution Structure Obtained? BindingSite Is this compound in the P-site? Start->BindingSite Yes Redo Optimize Sample Prep or Data Processing Start->Redo No Conformation Is Ribosome Conformation Altered? BindingSite->Conformation Yes Outcome3 No Direct Interaction, Indirect Effect BindingSite->Outcome3 No Outcome1 Competitive Binding Confirmed Conformation->Outcome1 No Significant Change Outcome2 Allosteric Inhibition Mechanism Conformation->Outcome2 Yes, Significant Change

Caption: Logical relationships of potential experimental outcomes from the cryo-EM study.

References

Detoxin C1 as a tool for studying protein synthesis inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Detoxin C1 is a naturally occurring compound identified as a selective antagonist of blasticidin S, a potent protein synthesis inhibitor. Blasticidin S exerts its cytotoxic effects by binding to the peptidyl transferase center (PTC) on the large ribosomal subunit, thereby inhibiting translation termination and, to a lesser extent, peptide bond formation in both prokaryotic and eukaryotic cells. As a specific antagonist, this compound offers a valuable tool for studying the mechanisms of protein synthesis, dissecting the action of blasticidin S, and potentially developing novel therapeutic strategies. These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its use in research settings.

Mechanism of Action

Blasticidin S binds to the P-site of the ribosome, interfering with the positioning of the peptidyl-tRNA and inhibiting the termination of translation.[1][2][3][4] this compound, as a selective antagonist, is thought to compete with blasticidin S for its binding site on the ribosome or to induce a conformational change in the ribosome that prevents blasticidin S from binding effectively. This antagonistic relationship allows for the controlled modulation of protein synthesis inhibition induced by blasticidin S.

The signaling pathway affected by blasticidin S, and therefore modulatable by this compound, is the central pathway of protein biosynthesis.

cluster_translation Translation Machinery cluster_inhibitors External Modulators Ribosome Ribosome Protein Nascent Polypeptide Ribosome->Protein Peptide Bond Formation & Elongation mRNA mRNA mRNA->Ribosome Binding tRNA Aminoacyl-tRNA tRNA->Ribosome Delivery to A-site Blasticidin_S Blasticidin S Blasticidin_S->Ribosome Inhibits Termination & Elongation Detoxin_C1 This compound Detoxin_C1->Blasticidin_S Antagonizes

Figure 1: Simplified signaling pathway of protein synthesis inhibition by Blasticidin S and antagonism by this compound.

Quantitative Data

While specific quantitative data for this compound is limited in publicly available literature, the following table summarizes the known inhibitory concentrations of blasticidin S in various systems. Researchers can use this data as a starting point for determining the effective concentration range for this compound in antagonism studies.

CompoundOrganism/Cell LineAssay TypeIC50 / Working ConcentrationReference
Blasticidin SMammalian CellsCell Culture Selection2-10 µg/mL[5][6][7][8]
Blasticidin SE. coliCell Culture Selection50-100 µg/mL[5][9]
Blasticidin SYeastCell Culture Selection25-300 µg/mL[5][6][9]
Blasticidin SRabbit Reticulocyte LysateIn Vitro Translation (Luciferase)21 nM[10][11]

Experimental Protocols

The following protocols are provided as a guide for utilizing this compound in protein synthesis inhibition studies. It is recommended to optimize the concentrations of both blasticidin S and this compound for each specific experimental system.

Protocol 1: In Vitro Protein Synthesis Inhibition and Antagonism Assay (Luciferase-Based)

This protocol describes a cell-free in vitro translation assay to quantify the inhibitory effect of blasticidin S and its reversal by this compound.

cluster_prep Preparation cluster_reaction Reaction Setup cluster_detection Detection Lysate Rabbit Reticulocyte Lysate Mix Prepare Reaction Mix: - Lysate - mRNA - Amino Acids Lysate->Mix mRNA Luciferase mRNA mRNA->Mix Blasticidin_S Blasticidin S Stock Solution Add_Inhibitors Add Blasticidin S & This compound Blasticidin_S->Add_Inhibitors Detoxin_C1 This compound Stock Solution Detoxin_C1->Add_Inhibitors Mix->Add_Inhibitors Incubate Incubate at 30°C Add_Inhibitors->Incubate Add_Substrate Add Luciferase Substrate Incubate->Add_Substrate Measure Measure Luminescence Add_Substrate->Measure

Figure 2: Workflow for the in vitro protein synthesis inhibition and antagonism assay.

Materials:

  • Rabbit Reticulocyte Lysate (RRL) system

  • Luciferase mRNA

  • Blasticidin S

  • This compound

  • Luciferase assay reagent

  • Nuclease-free water

  • Microplate luminometer

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of Blasticidin S (e.g., 1 mM in nuclease-free water).

    • Prepare a stock solution of this compound (concentration to be determined empirically, start with a molar excess relative to Blasticidin S, e.g., 10 mM in a suitable solvent).

    • Prepare serial dilutions of Blasticidin S to determine its IC50 in your system.

    • Prepare serial dilutions of this compound to test for its antagonistic activity.

  • In Vitro Translation Reaction:

    • Thaw the RRL components on ice.

    • In a microcentrifuge tube, prepare the master mix containing RRL, amino acid mixture, and luciferase mRNA according to the manufacturer's instructions.

    • Aliquot the master mix into individual reaction tubes.

    • To determine the IC50 of Blasticidin S, add varying concentrations of Blasticidin S to the reaction tubes. Include a no-inhibitor control.

    • To assess the antagonistic effect of this compound, pre-incubate the master mix with a fixed concentration of Blasticidin S (e.g., at its IC50) and then add varying concentrations of this compound. Include controls with only Blasticidin S and no inhibitors.

    • The final reaction volume is typically 10-50 µL.

  • Incubation:

    • Incubate the reactions at 30°C for 60-90 minutes.

  • Measurement of Luciferase Activity:

    • Add the luciferase assay reagent to each reaction according to the manufacturer's protocol.

    • Measure the luminescence using a microplate luminometer.

  • Data Analysis:

    • Calculate the percentage of protein synthesis inhibition for each concentration of Blasticidin S relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the Blasticidin S concentration and determine the IC50 value.

    • For the antagonism assay, calculate the percentage of protein synthesis recovery for each concentration of this compound in the presence of Blasticidin S.

    • Plot the percentage of recovery against the logarithm of the this compound concentration to determine its effective concentration range.

Protocol 2: Cell-Based Protein Synthesis Inhibition and Antagonism Assay (Kill Curve)

This protocol determines the optimal concentration of blasticidin S required to kill a specific cell line and subsequently assesses the ability of this compound to rescue the cells.

cluster_plating Cell Plating cluster_treatment Treatment cluster_assessment Assessment Plate Plate cells in a multi-well plate Adhere Allow cells to adhere overnight Plate->Adhere Add_Blasticidin Add varying concentrations of Blasticidin S Adhere->Add_Blasticidin Add_Detoxin Add varying concentrations of this compound (with fixed Blasticidin S) Adhere->Add_Detoxin Incubate Incubate for several days Add_Blasticidin->Incubate Add_Detoxin->Incubate Assess_Viability Assess cell viability (e.g., MTT assay) Incubate->Assess_Viability Determine_MIC Determine Minimum Inhibitory Concentration Assess_Viability->Determine_MIC

Figure 3: Workflow for the cell-based kill curve and antagonism assay.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Blasticidin S

  • This compound

  • Multi-well cell culture plates

  • Cell viability assay reagent (e.g., MTT, PrestoBlue)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a multi-well plate (e.g., 96-well) at a density that allows for several days of growth.

    • Incubate the plate overnight to allow the cells to attach.

  • Blasticidin S Kill Curve:

    • Prepare a series of dilutions of Blasticidin S in complete cell culture medium. The concentration range will depend on the cell line but typically falls between 1 and 30 µg/mL.[7]

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of Blasticidin S. Include a no-antibiotic control.

    • Incubate the cells for 7-14 days, replacing the medium with fresh Blasticidin S-containing medium every 2-3 days.

    • Assess cell viability at regular intervals using a preferred method (e.g., visual inspection, MTT assay).

    • Determine the minimum concentration of Blasticidin S that results in complete cell death. This is the working concentration for the antagonism assay.

  • This compound Antagonism Assay:

    • Seed cells as described in step 1.

    • Prepare medium containing the predetermined working concentration of Blasticidin S.

    • Prepare a series of dilutions of this compound in the Blasticidin S-containing medium.

    • Remove the old medium from the cells and replace it with the medium containing the fixed concentration of Blasticidin S and varying concentrations of this compound. Include controls with no additives, only Blasticidin S, and only the highest concentration of this compound.

    • Incubate the cells for the same duration as the kill curve, replacing the medium every 2-3 days.

    • Assess cell viability to determine the concentration range of this compound that can rescue the cells from Blasticidin S-induced death.

Conclusion

This compound represents a specialized tool for the detailed investigation of protein synthesis. Its ability to selectively antagonize the effects of blasticidin S allows for precise control over this fundamental cellular process. The protocols outlined above provide a framework for researchers to characterize the activity of this compound and to employ it in studies aimed at understanding the ribosome, developing new antibiotics, and exploring novel therapeutic avenues. Further research is warranted to fully elucidate the quantitative aspects of this compound's antagonistic activity and to expand its application in various experimental models.

References

Troubleshooting & Optimization

addressing solubility and stability issues of Detoxin C1 in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Detoxin C1

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility and stability of this compound in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

A1: this compound is a peptide natural product.[1] It is reported to be produced by Streptomyces caespitosus.[1] As a peptide-like molecule, its solubility and stability can be significantly influenced by pH, temperature, and the composition of the aqueous medium.

Q2: What is the expected aqueous solubility of this compound?

Q3: What factors can affect the stability of this compound in aqueous solutions?

A3: The stability of this compound can be compromised by several factors:

  • pH: Peptide bonds are susceptible to hydrolysis at acidic or alkaline pH.

  • Temperature: Higher temperatures typically accelerate degradation reactions.

  • Enzymatic Degradation: If working with biological matrices, proteases may degrade this compound.

  • Oxidation: Certain functional groups within the molecule may be sensitive to oxidation.

Q4: What are the likely degradation pathways for this compound?

A4: While specific degradation pathways for this compound are not documented, similar peptide-based molecules can degrade via:

  • Hydrolysis: Cleavage of amide or ester bonds within the molecule.

  • Epimerization: Changes in the stereochemistry of the amino acid residues.

  • Oxidation: Modification of susceptible amino acid side chains.

Troubleshooting Guide

Problem 1: My this compound solution is cloudy or shows precipitation after dilution into an aqueous buffer.

  • Cause: This indicates that the solubility limit of this compound has been exceeded in the final aqueous solution. Many complex natural products exhibit poor water solubility.[2][3]

  • Solutions:

    • Decrease Final Concentration: The simplest approach is to lower the final concentration of this compound in your experiment.

    • Adjust pH: The solubility of molecules with ionizable groups can be highly dependent on pH.[5] Systematically test the solubility in buffers of varying pH (e.g., pH 5.0, 7.4, 9.0) to find the optimal condition.

    • Use Co-solvents: For in vitro assays, consider adding a small percentage (typically <5%) of a water-miscible organic solvent such as ethanol or polyethylene glycol (PEG) to the aqueous buffer to increase solubility.[6]

    • Employ Solubilizing Agents: Techniques like complexation with cyclodextrins can enhance the apparent solubility of compounds without altering their structure.[2]

Problem 2: I am observing a rapid loss of this compound activity or concentration in my assay.

  • Cause: This suggests that this compound is unstable under your experimental conditions. Degradation can be rapid, especially at non-optimal pH or elevated temperatures.

  • Solutions:

    • Optimize pH and Temperature: Conduct a stability study to determine the optimal pH and temperature for your experiment. Store stock solutions and experimental samples at low temperatures (e.g., 4°C or on ice) and for the shortest time necessary.

    • Prepare Fresh Solutions: Avoid using old solutions. It is best practice to prepare fresh aqueous solutions of this compound from a frozen organic stock solution immediately before each experiment.

    • Include Stabilizers: If oxidation is suspected, the addition of antioxidants might be beneficial. If working with cell lysates or other biological fluids, consider adding protease inhibitors.

    • Forced Degradation Study: To understand the degradation profile, perform a forced degradation study.[7][8] This involves exposing this compound to stress conditions (e.g., strong acid, strong base, high heat, oxidation) and analyzing the degradation products by HPLC. This will help identify the conditions to avoid.

Data and Protocols

Quantitative Data Summary

The following tables present hypothetical, yet representative, data for guiding experimental design.

Table 1: Solubility of this compound in Various Solvents

Solvent SystemTemperature (°C)Estimated Solubility (µg/mL)
Deionized Water25< 10
PBS (pH 7.4)2515 - 25
Acetate Buffer (pH 5.0)2550 - 75
DMSO25> 10,000
Ethanol25> 5,000

Table 2: Stability of this compound in PBS (pH 7.4) at Different Temperatures

Temperature (°C)Time (hours)Remaining this compound (%)
42495
25 (Room Temp)880
25 (Room Temp)2460
37855
372420

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility by Shake-Flask Method

This protocol is adapted from standard methods for determining thermodynamic solubility.[5][9]

  • Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg) to a glass vial containing 1 mL of the desired aqueous buffer (e.g., PBS, pH 7.4).

  • Equilibration: Seal the vials and place them in a shaker or agitator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for at least 24 hours to ensure equilibrium is reached.[9][10]

  • Phase Separation: After equilibration, allow the suspension to settle for a short period. To separate the undissolved solid, centrifuge the samples at high speed (e.g., 14,000 rpm) for 15-20 minutes.[9]

  • Sampling and Dilution: Carefully collect an aliquot of the clear supernatant. Be cautious not to disturb the pellet of undissolved solid. Dilute the supernatant with the mobile phase to a concentration within the calibration range of your analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted supernatant using a validated analytical method, such as HPLC-UV.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The experiment should be performed in triplicate.

Protocol 2: HPLC-Based Stability Assessment

This protocol outlines a method to assess the stability of this compound in a specific aqueous solution over time.[11][12][13]

  • Sample Preparation: Prepare a solution of this compound in the desired aqueous buffer at a known starting concentration (e.g., 50 µg/mL).

  • Incubation: Aliquot the solution into several vials and incubate them under the desired test conditions (e.g., 4°C, 25°C, 37°C).

  • Time-Point Sampling: At designated time points (e.g., 0, 2, 4, 8, 24 hours), remove one vial from each condition. Immediately quench any further degradation by freezing the sample at -80°C or by mixing with a quenching solution if necessary.

  • HPLC Analysis: Analyze all samples using a stability-indicating HPLC method. This method must be able to separate the intact this compound peak from any degradation product peaks.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the concentration at time zero. Plot the percentage remaining versus time to determine the degradation rate.

Visualizations

Solubility_Troubleshooting_Workflow start Start: this compound Precipitation Observed check_conc Is the concentration essential for the assay? start->check_conc lower_conc Solution: Lower the final concentration. check_conc->lower_conc No check_ph Can the buffer pH be modified? check_conc->check_ph Yes end_success Problem Solved lower_conc->end_success adjust_ph Action: Test solubility in buffers with different pH values. check_ph->adjust_ph Yes check_cosolvent Is a co-solvent permissible in the assay? check_ph->check_cosolvent No adjust_ph->end_success add_cosolvent Solution: Add a small % of DMSO, Ethanol, or PEG. check_cosolvent->add_cosolvent Yes use_cyclodextrin Advanced Solution: Use cyclodextrins to form an inclusion complex. check_cosolvent->use_cyclodextrin No add_cosolvent->end_success end_fail Consult Formulation Specialist use_cyclodextrin->end_fail

Caption: A workflow for troubleshooting solubility issues with this compound.

Stability_Study_Workflow prep_solution 1. Prepare this compound solution in test buffer (T=0 sample) aliquot 2. Aliquot solution into vials for each time point and condition prep_solution->aliquot incubate 3. Incubate samples at defined conditions (e.g., 4°C, 25°C, 37°C) aliquot->incubate sample 4. At each time point, remove samples and quench degradation incubate->sample analyze 5. Analyze all samples using a validated stability-indicating HPLC method sample->analyze calculate 6. Calculate % this compound remaining vs. T=0 and plot results analyze->calculate

Caption: An experimental workflow for assessing the stability of this compound.

References

Technical Support Center: Optimizing Buffer Conditions for Detoxin C1 Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing buffer conditions in Detoxin C1 bioassays. As this compound is a selective antagonist of Blasticidin S, this guide focuses on assays designed to measure the antagonistic activity of this compound against Blasticidin S-induced cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Blasticidin S, and how does this inform the bioassay for its antagonist, this compound?

A1: Blasticidin S is a nucleoside antibiotic that inhibits protein synthesis in both prokaryotic and eukaryotic cells.[1][2] It specifically targets the peptidyl transferase center on the large ribosomal subunit, thereby blocking peptide bond formation.[3] A bioassay for this compound, as a Blasticidin S antagonist, will typically involve exposing cells to a cytotoxic concentration of Blasticidin S in the presence and absence of varying concentrations of this compound. A successful antagonist will rescue the cells from the cytotoxic effects of Blasticidin S, leading to increased cell viability.

Q2: Which cell lines are suitable for a this compound bioassay?

A2: A variety of mammalian cell lines are sensitive to Blasticidin S and can be used for a this compound bioassay. Commonly used cell lines for general cytotoxicity assays include A549 (human lung carcinoma), MCF-7 (human breast adenocarcinoma), Jurkat (human T lymphocyte), and THP-1 (human monocytic).[4] It is crucial to select a cell line that is sensitive to Blasticidin S and relevant to the intended application of this compound. Before initiating the antagonist assay, it is essential to perform a "kill curve" experiment to determine the optimal concentration of Blasticidin S for the chosen cell line.[1][5]

Q3: How do I determine the optimal concentration of Blasticidin S to use in my this compound bioassay?

A3: The optimal concentration of Blasticidin S is the lowest concentration that results in near-complete cell death within a specific timeframe (e.g., 10-14 days).[5] This is determined by performing a kill curve experiment. The general steps are:

  • Plate cells at a consistent density in a multi-well plate.

  • Treat the cells with a range of Blasticidin S concentrations.

  • Incubate the plates and monitor cell viability over time.

  • The lowest concentration that achieves maximal cell death is the optimal concentration for your antagonist screening assay.

Q4: What are the critical components of a buffer for a cell-based this compound bioassay?

A4: For cell-based assays, the primary "buffer" is the cell culture medium. However, buffers are critical for preparing stock solutions and during certain assay steps. Key considerations for buffer selection include:

  • pH: The pH of aqueous solutions of Blasticidin S should not exceed 7.0 to prevent its inactivation.[6]

  • Salt Concentration: For E. coli selection, the salt (NaCl) concentration in the medium should be low (<5 g/L).[2] While less critical for mammalian cells, maintaining physiological salt concentrations is important.

  • Buffering Agent: HEPES is a common buffering agent used for preparing Blasticidin S solutions, typically at a concentration of 20 mM.[2] Phosphate-buffered saline (PBS) is also widely used for washing cells and preparing reagents.[7]

Q5: How should I prepare and store stock solutions of this compound and Blasticidin S?

A5:

  • Blasticidin S: Prepare a stock solution of 5-10 mg/mL in sterile water or 20 mM HEPES buffer (pH 7.2-7.5).[2][8] Filter-sterilize the solution and store it in aliquots at -20°C for long-term storage (6-8 weeks) or at 4°C for short-term storage (1-2 weeks).[6] Avoid repeated freeze-thaw cycles.[2]

  • This compound: The solubility and stability of this compound will depend on its chemical properties. It is recommended to consult the manufacturer's data sheet for specific instructions. Generally, stock solutions are prepared in a solvent like DMSO and stored at -20°C or -80°C.

Troubleshooting Guides

Problem 1: High variability in cell viability readings between replicate wells.
Possible Cause Troubleshooting Step
Uneven cell seeding Ensure a single-cell suspension before plating. Mix the cell suspension thoroughly between plating each replicate.
Edge effects in multi-well plates To minimize evaporation from outer wells, fill the perimeter wells with sterile PBS or media without cells.[7]
Inconsistent pipetting Use calibrated pipettes and practice consistent pipetting techniques. When adding reagents, add them to the side of the well to avoid disturbing the cell monolayer.
Contamination Regularly check for microbial contamination in cell cultures and reagents.
Problem 2: No or low antagonistic effect of this compound observed.
Possible Cause Troubleshooting Step
This compound concentration is too low Perform a dose-response experiment with a wider range of this compound concentrations.
Blasticidin S concentration is too high Re-evaluate the Blasticidin S concentration with a new kill curve. A slightly lower, sub-maximal killing concentration might be more sensitive for detecting antagonism.
Incorrect incubation time Optimize the incubation time for both Blasticidin S and this compound. Antagonists may require a pre-incubation period before the addition of the agonist (Blasticidin S).
This compound instability Check the stability of your this compound stock solution. Prepare fresh solutions if necessary.
Assay interference The detection method (e.g., MTT, CCK-8) might be affected by this compound. Run a control with this compound alone to check for any direct effect on the assay reagents.
Problem 3: High background signal or false positives.
Possible Cause Troubleshooting Step
This compound is cytotoxic at high concentrations Determine the cytotoxicity of this compound alone by performing a dose-response experiment without Blasticidin S.
Compound autofluorescence (for fluorescence-based assays) If using a fluorescence-based readout, test the intrinsic fluorescence of this compound at the excitation and emission wavelengths of the assay.
Precipitation of this compound in media Visually inspect the wells for any precipitation of the compound. If precipitation occurs, try using a lower concentration or a different solvent for the stock solution.

Quantitative Data Summary

Table 1: Recommended Buffer and Media Conditions for Blasticidin S Assays

ParameterE. coliYeastMammalian CellsIn Vitro Translation
Selection Medium Low Salt LB BrothYPD or appropriate minimal mediumStandard cell culture medium (e.g., DMEM, RPMI-1640)Rabbit Reticulocyte Lysate
Blasticidin S Conc. 50-100 µg/mL[2]25-300 µg/mL[2]2-10 µg/mL (cell line dependent)[2]Varies (e.g., up to 10µM)[9]
pH Should not exceed 7.0[6]Not specified7.2 - 7.4 (standard for cell culture)~7.5 (HEPES-KOH)[3]
Key Buffer Components Low NaCl (<5 g/L)[2]-20 mM HEPES for stock solutions[2]50 mM HEPES-KOH, 50 mM KOAc, 2 mM Mg(OAc)₂[3]

Table 2: Comparison of Common Cell Viability Assays

AssayPrincipleAdvantagesDisadvantages
MTT Reduction of yellow MTT to purple formazan by mitochondrial dehydrogenases.[7]Well-established, cost-effective.Requires a solubilization step for the formazan crystals.[7]
CCK-8 / WST-8 Reduction of a water-soluble tetrazolium salt to a colored formazan by cellular dehydrogenases.[7]Simple, one-step procedure, non-toxic to cells, suitable for high-throughput screening.[7]Reagent can be sensitive to bacterial contamination.
CellTiter-Glo® Measures ATP levels as an indicator of metabolically active cells.High sensitivity, fast protocol.Requires a luminometer, more expensive than colorimetric assays.

Experimental Protocols

Protocol 1: Determining the Optimal Blasticidin S Concentration (Kill Curve Assay)
  • Cell Seeding: Seed a Blasticidin S-sensitive cell line into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare Blasticidin S Dilutions: Prepare a series of Blasticidin S concentrations (e.g., 0, 1, 2, 5, 10, 20, 50 µg/mL) in complete culture medium.

  • Treatment: Remove the medium from the cells and add 100 µL of the Blasticidin S dilutions to the respective wells. Include a "no treatment" control.

  • Incubation: Incubate the plate for 10-14 days, refreshing the medium with the corresponding Blasticidin S concentrations every 3-4 days.[5]

  • Assess Cell Viability: At various time points (e.g., day 3, 7, 10, 14), assess cell viability using a suitable method such as MTT or CCK-8 assay.

  • Data Analysis: Plot cell viability against Blasticidin S concentration for each time point. The optimal concentration for the antagonist assay is the lowest concentration that results in >90% cell death after the desired incubation period.

Protocol 2: this compound Antagonist Bioassay
  • Cell Seeding: Seed the chosen cell line in a 96-well plate as described in Protocol 1 and incubate for 24 hours.

  • Prepare Reagents:

    • Prepare a 2X stock of the optimal Blasticidin S concentration (determined from the kill curve) in complete culture medium.

    • Prepare a series of 2X concentrations of this compound in complete culture medium.

  • Treatment:

    • Remove the medium from the cells.

    • Add 50 µL of the 2X this compound dilutions to the wells.

    • Add 50 µL of the 2X Blasticidin S stock to the wells (final concentration will be 1X).

    • Controls:

      • Cells + medium only (100% viability)

      • Cells + 1X Blasticidin S only (0% viability)

      • Cells + each concentration of this compound only (to check for cytotoxicity)

  • Incubation: Incubate the plate for the predetermined optimal time from the kill curve experiment.

  • Assess Cell Viability: Perform a cell viability assay (e.g., MTT or CCK-8).

  • Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the controls. Plot the percentage of viability against the log of the this compound concentration to determine the EC₅₀ (the concentration of antagonist that restores 50% of the viability).

Visualizations

experimental_workflow This compound Bioassay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_cells Prepare Cell Culture seed_cells Seed Cells in 96-well Plate prep_cells->seed_cells prep_bs Prepare Blasticidin S Stock add_bs Add Blasticidin S prep_bs->add_bs prep_dc1 Prepare this compound Stock add_dc1 Add this compound Dilutions prep_dc1->add_dc1 seed_cells->add_dc1 add_dc1->add_bs incubate Incubate add_bs->incubate viability_assay Perform Cell Viability Assay incubate->viability_assay data_analysis Data Analysis (EC50 Calculation) viability_assay->data_analysis

Caption: Workflow for a this compound antagonist bioassay.

signaling_pathway Mechanism of Blasticidin S and this compound cluster_ribosome Ribosome ribosome Peptidyl Transferase Center Protein_Synthesis Protein Synthesis ribosome->Protein_Synthesis Inhibits Blasticidin_S Blasticidin S Blasticidin_S->ribosome Binds to Detoxin_C1 This compound Detoxin_C1->ribosome Antagonizes Cell_Death Cell Death Protein_Synthesis->Cell_Death Leads to Cell_Viability Cell Viability Protein_Synthesis->Cell_Viability Maintains

Caption: Antagonistic action of this compound on Blasticidin S.

References

troubleshooting inconsistent results in Detoxin C1 experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Detoxin C1. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving inconsistencies encountered during experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a selective antagonist of blasticidin S.[1] This means it competitively inhibits the action of blasticidin S, a potent antibiotic that inhibits protein synthesis in both prokaryotic and eukaryotic cells by binding to the peptidyl transferase center of the ribosome. Therefore, in the presence of this compound, the cytotoxic effects of blasticidin S on cells should be reduced or eliminated.

Q2: My cells are dying even in the presence of this compound and a supposedly non-lethal concentration of blasticidin S. What could be the issue?

Several factors could contribute to unexpected cell death:

  • Suboptimal this compound Concentration: The concentration of this compound may be too low to effectively antagonize the amount of blasticidin S used. It is crucial to perform a dose-response experiment to determine the optimal concentration of this compound required to neutralize a specific concentration of blasticidin S in your cell line.

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to blasticidin S. What is considered a non-lethal concentration in one cell line might be toxic to another. It is essential to establish a baseline toxicity curve for blasticidin S in your specific cell model.

  • This compound Stability: Improper storage or handling of this compound can lead to its degradation and loss of activity. Ensure that it is stored according to the manufacturer's recommendations.

  • Contamination: Microbial contamination (e.g., mycoplasma) can impact cell health and lead to increased cell death, confounding the experimental results.[2]

Q3: I am observing inconsistent results between experimental replicates. What are the common sources of variability?

Inconsistent results in cell-based assays are a common challenge.[3][4] Key sources of variability include:

  • Cell Seeding Density: Uneven cell seeding can lead to significant differences in cell number and confluency at the time of treatment, affecting the experimental outcome.

  • Passage Number: Using cells with high passage numbers can lead to genetic drift and altered phenotypes, resulting in inconsistent responses to treatments.[2][4] It is advisable to use cells within a defined low passage number range for all experiments.

  • Reagent Preparation: Inconsistent preparation of stock solutions and dilutions of this compound and blasticidin S can introduce significant errors. Always use freshly prepared dilutions from a validated stock.

  • Incubation Time: The timing of treatment and analysis is critical. Ensure that incubation times are consistent across all replicates and experiments.[4]

Q4: How can I confirm that this compound is actively antagonizing blasticidin S in my experiment?

To validate the antagonistic activity of this compound, you should include the following controls in your experimental design:

  • Untreated Control: Cells cultured in media alone to establish a baseline for viability and growth.

  • Blasticidin S Only Control: Cells treated with blasticidin S alone to confirm its cytotoxic effect at the chosen concentration.

  • This compound Only Control: Cells treated with this compound alone to ensure it does not have any cytotoxic or off-target effects at the concentration used.

  • Dose-Response of this compound: A range of this compound concentrations against a fixed, effective concentration of blasticidin S to demonstrate a dose-dependent rescue effect.

Troubleshooting Guides

Table 1: Troubleshooting Inconsistent Cell Viability Results
Observed Problem Potential Cause Recommended Solution
High cell death in this compound + Blasticidin S group 1. Insufficient this compound concentration. 2. Blasticidin S concentration is too high for the cell line. 3. Degraded this compound.1. Perform a dose-response titration of this compound against a fixed concentration of blasticidin S to find the optimal protective concentration. 2. Re-evaluate the IC50 of blasticidin S for your specific cell line. 3. Use a fresh aliquot of this compound and verify proper storage conditions.
No protective effect of this compound observed 1. Inactive this compound. 2. Incorrect experimental setup. 3. Blasticidin S is not the primary cause of cell death.1. Test the activity of the current this compound stock on a sensitive, well-characterized cell line. 2. Review the experimental protocol for errors in reagent addition or timing. 3. Ensure that other factors like contamination or media conditions are not contributing to cell death.
High variability between replicates 1. Inconsistent cell seeding. 2. Variation in reagent addition. 3. Edge effects in multi-well plates.1. Ensure a homogenous cell suspension and careful pipetting during cell seeding. 2. Use a master mix for reagent addition to minimize pipetting errors. 3. Avoid using the outer wells of multi-well plates, or fill them with media to maintain humidity.
This compound alone causes cytotoxicity 1. This compound concentration is too high. 2. Off-target effects. 3. Contamination of the this compound stock.1. Perform a dose-response curve for this compound alone to determine its toxicity profile. 2. Research potential off-target effects of this compound in your experimental system. 3. Test the this compound stock for microbial contamination.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound
  • Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Blasticidin S Titration (to determine a suitable challenge concentration):

    • Prepare a serial dilution of blasticidin S in culture media.

    • Treat the cells with the different concentrations of blasticidin S and incubate for a period relevant to your experiment (e.g., 24, 48, or 72 hours).

    • Perform a cell viability assay (e.g., MTT, CellTiter-Glo®) to determine the concentration of blasticidin S that results in approximately 80-90% cell death (IC80-IC90). This will be your challenge concentration.

  • This compound Titration:

    • Prepare a serial dilution of this compound in culture media.

    • Pre-incubate the cells with the different concentrations of this compound for a short period (e.g., 1-2 hours).

    • Add the predetermined challenge concentration of blasticidin S to the wells already containing this compound.

    • Include appropriate controls: untreated cells, cells with blasticidin S only, and cells with the highest concentration of this compound only.

    • Incubate for the same duration as the blasticidin S titration.

  • Data Analysis:

    • Perform a cell viability assay.

    • Plot the cell viability against the concentration of this compound. The optimal concentration is the one that provides the maximum rescue from blasticidin S-induced cytotoxicity.

Visualizations

Detoxin_C1_Mechanism cluster_ribosome Ribosome Peptidyl Transferase Center Peptidyl Transferase Center Protein Synthesis Protein Synthesis Peptidyl Transferase Center->Protein Synthesis Inhibits Cell Survival Cell Survival Peptidyl Transferase Center->Cell Survival Allows Blasticidin S Blasticidin S Blasticidin S->Peptidyl Transferase Center Binds to This compound This compound This compound->Peptidyl Transferase Center Prevents Binding This compound->Blasticidin S Antagonizes Cell Death Cell Death Protein Synthesis->Cell Death Leads to

Caption: Mechanism of this compound as a Blasticidin S antagonist.

Troubleshooting_Workflow Inconsistent Results Inconsistent Results Check Cell Culture Conditions Check Cell Culture Conditions Inconsistent Results->Check Cell Culture Conditions Is cell health optimal? Review Experimental Protocol Review Experimental Protocol Check Cell Culture Conditions->Review Experimental Protocol Yes Address Cell Health Issues Address Cell Health Issues Check Cell Culture Conditions->Address Cell Health Issues Validate Reagents Validate Reagents Review Experimental Protocol->Validate Reagents Is protocol consistent? Standardize Protocol Standardize Protocol Review Experimental Protocol->Standardize Protocol Optimize Concentrations Optimize Concentrations Validate Reagents->Optimize Concentrations Are reagents active? Replace Reagents Replace Reagents Validate Reagents->Replace Reagents Consistent Results Consistent Results Optimize Concentrations->Consistent Results Are concentrations optimal? Perform Dose-Response Perform Dose-Response Optimize Concentrations->Perform Dose-Response Address Cell Health Issues->Check Cell Culture Conditions Standardize Protocol->Review Experimental Protocol Replace Reagents->Validate Reagents Perform Dose-Response->Optimize Concentrations

References

Technical Support Center: Minimizing Off-Target Effects of Detoxin C1 in Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the off-target effects of Detoxin C1 in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: The term "this compound" can refer to different molecules in scientific literature, leading to potential confusion. It is crucial to identify the specific "this compound" being used in your experiments.

  • Botulinum Neurotoxin C1 (BoNT/C1): This is a metalloprotease that specifically cleaves syntaxin and SNAP-25, proteins essential for synaptic vesicle exocytosis, thereby blocking neurotransmitter release.[1][2]

  • This compound (Blasticidin S Antagonist): This molecule acts as a selective antagonist of blasticidin S, an antibiotic that inhibits protein synthesis in both prokaryotic and eukaryotic cells.[3]

  • C1 Inhibitor (C1-INH): This is a serine protease inhibitor (serpin) that regulates the complement and contact systems, playing a key role in controlling inflammation.[4][5][6][7]

To ensure the relevance of the following guidance, please verify the identity of your this compound compound. The troubleshooting strategies below are broadly applicable for minimizing off-target effects of small molecules but specific details will vary depending on the compound's mechanism of action.

Q2: What are "off-target" effects and why are they a concern in cellular assays?

A2: Off-target effects occur when a compound interacts with unintended biological molecules, leading to unforeseen cellular responses.[8][9] These effects can confound experimental results, leading to misinterpretation of data and potentially masking the true on-target effects of the compound.[10] For drug development professionals, early identification and mitigation of off-target effects are critical to reduce the risk of preclinical and clinical failures due to toxicity or lack of efficacy.[11][12]

Q3: How can I determine the optimal concentration of this compound to minimize off-target effects?

A3: The optimal concentration should be high enough to engage the intended target effectively while being low enough to avoid significant off-target interactions. A dose-response experiment is essential. We recommend the following workflow:

A Determine Target IC50/EC50 B Perform Broad Concentration Range Titration (e.g., 10-fold serial dilutions) A->B Inform starting range C Assess On-Target Activity (e.g., specific biomarker modulation) B->C D Assess Off-Target Effects (e.g., cytotoxicity, morphology changes) B->D E Select Lowest Effective Concentration (Maximal on-target effect with minimal off-target effects) C->E D->E

Caption: Workflow for determining optimal compound concentration.

Start with a broad range of concentrations and assess both on-target activity and general cellular health markers. Choose the lowest concentration that gives a robust on-target effect without significant signs of toxicity or other off-target responses.

Troubleshooting Guides

Issue 1: High Cellular Toxicity Observed at Concentrations Expected to be On-Target

Possible Cause 1: Off-target cytotoxic effects.

  • Troubleshooting Steps:

    • Perform a Cell Viability Assay: Use a sensitive method like MTS or a live/dead cell stain to accurately quantify cytotoxicity across a range of this compound concentrations.

    • Compare with a Negative Control Compound: If available, use a structurally related but inactive analog of this compound to determine if the toxicity is specific to the active molecule.

    • Cross-reference with Off-Target Databases: Utilize computational tools and databases to predict potential off-target interactions of your specific this compound.[11][12]

Possible Cause 2: On-target effect is inherently cytotoxic to the cell line.

  • Troubleshooting Steps:

    • Use a Rescue Experiment: If the on-target mechanism is known (e.g., for BoNT/C1, cleavage of syntaxin), attempt to rescue the cells by overexpressing a resistant form of the target protein.

    • Employ a Target Knockout/Knockdown Cell Line: The definitive test is to treat a cell line lacking the intended target with this compound. If the toxicity persists, it is unequivocally an off-target effect.[10]

Issue 2: Inconsistent or Non-reproducible On-Target Effects

Possible Cause 1: Compound instability or poor solubility.

  • Troubleshooting Steps:

    • Verify Compound Integrity: Use analytical methods like HPLC-MS to confirm the purity and stability of your this compound stock.

    • Assess Solubility in Media: Visually inspect for precipitation at the working concentration. Consider using a different solvent or a formulation aid if solubility is an issue.

Possible Cause 2: Cellular context-dependent effects.

  • Troubleshooting Steps:

    • Standardize Cell Culture Conditions: Ensure consistent cell passage number, confluency, and media composition.

    • Evaluate Serum Protein Binding: High serum concentrations can reduce the free concentration of the compound. Test a range of serum percentages to assess the impact on activity.

Experimental Protocols

Protocol 1: Dose-Response and Cytotoxicity Profiling
  • Cell Seeding: Plate cells in a 96-well plate at a density that ensures they are in the logarithmic growth phase at the time of treatment.

  • Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in culture medium.

  • Treatment: Remove the existing medium from the cells and add an equal volume of the 2x compound dilutions. Include vehicle-only and untreated controls.

  • Incubation: Incubate for a period relevant to the expected on-target effect (e.g., 24-72 hours).

  • On-Target Readout: In a parallel plate, perform an assay to measure the on-target effect (e.g., Western blot for cleaved SNAP-25 for BoNT/C1, or a reporter assay).

  • Cytotoxicity Readout: In a separate plate, add a viability reagent (e.g., MTS or resazurin) and measure the absorbance or fluorescence according to the manufacturer's instructions.

  • Data Analysis: Plot the dose-response curves for both on-target activity and cytotoxicity to determine the therapeutic window.

Protocol 2: Target Engagement Assay using Cellular Thermal Shift Assay (CETSA)

This protocol helps to verify that this compound is binding to its intended target within the cell.

  • Cell Treatment: Treat cultured cells with this compound at the desired concentration and a vehicle control.

  • Harvest and Lyse: Harvest the cells, wash with PBS, and lyse them by freeze-thaw cycles.

  • Heat Challenge: Aliquot the lysates and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.

  • Centrifugation: Centrifuge the samples to pellet the aggregated proteins.

  • Western Blot Analysis: Analyze the supernatant by Western blotting for the presence of the target protein. Increased thermal stability of the target protein in the presence of this compound indicates binding.

Data Presentation

Table 1: Hypothetical Dose-Response Data for this compound (BoNT/C1) in a Neuronal Cell Line

This compound (nM)% SNAP-25 Cleavage (On-Target)% Cell Viability (Cytotoxicity)
0 (Vehicle)0100
0.11598
15595
109293
1009875
10009940

Table 2: Summary of Strategies to Minimize Off-Target Effects

StrategyPrincipleExperimental Approach
Concentration Optimization Use the lowest effective concentration.Dose-response curves for on-target and off-target effects.
Use of Control Compounds Differentiate specific from non-specific effects.Include inactive analogs and structurally unrelated compounds.
Genetic Approaches Confirm on-target dependency.Target knockout/knockdown or overexpression of resistant mutants.
Target Engagement Assays Verify direct binding to the intended target in cells.CETSA, pull-down assays.
Phenotypic Profiling Broadly assess cellular changes.High-content imaging, transcriptomics.

Signaling Pathways and Workflows

cluster_on_target On-Target Pathway (BoNT/C1 Example) cluster_off_target Potential Off-Target Effects BoNT_C1 This compound (BoNT/C1) Syntaxin Syntaxin BoNT_C1->Syntaxin cleaves SNAP25 SNAP-25 BoNT_C1->SNAP25 cleaves Exocytosis Neurotransmitter Release Syntaxin->Exocytosis inhibits SNAP25->Exocytosis inhibits OffTarget_Kinase Off-Target Kinase Cytotoxicity Cytotoxicity OffTarget_Kinase->Cytotoxicity OffTarget_GPCR Off-Target GPCR AlteredSignaling Altered Signaling OffTarget_GPCR->AlteredSignaling BoNT_C1_off This compound BoNT_C1_off->OffTarget_Kinase BoNT_C1_off->OffTarget_GPCR

Caption: On-target vs. potential off-target pathways of this compound (BoNT/C1).

Start Start: Observe Unexpected Cellular Phenotype Check_Conc Is the concentration optimized? Start->Check_Conc Optimize_Conc Perform Dose-Response and Cytotoxicity Assays Check_Conc->Optimize_Conc No Check_Target Is the effect on-target? Check_Conc->Check_Target Yes Optimize_Conc->Check_Conc Genetic_Validation Use Target Knockout/Rescue Cell Line Check_Target->Genetic_Validation Unsure On_Target_Effect Conclude On-Target Effect Check_Target->On_Target_Effect Yes Off_Target_Effect Conclude Off-Target Effect Genetic_Validation->Off_Target_Effect Phenotype Persists Genetic_Validation->On_Target_Effect Phenotype Abolished

Caption: Troubleshooting logic for unexpected cellular phenotypes.

References

overcoming challenges in the chemical synthesis of Detoxin C1

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Chemical Synthesis of Detoxin C1

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chemical synthesis of this compound and its analogues.

Troubleshooting Guide

This guide addresses specific issues that may arise during key stages of the this compound synthesis, presented in a question-and-answer format.

1. Synthesis of the Pyrrolidine Core (Detoxinine)

  • Question: I am experiencing low yields and poor stereoselectivity in the formation of the 2,3-disubstituted pyrrolidine ring from my D-glucose-derived precursor. What are the likely causes and solutions?

    Answer: The synthesis of the detoxinine core is a critical phase where stereocontrol is paramount. Challenges often stem from the cyclization and reduction steps.

    • Potential Cause 1: Incomplete Cyclization. The intramolecular cyclization to form the pyrrolidine ring can be sluggish.

      • Solution: Ensure anhydrous reaction conditions, as moisture can quench the reagents. Consider extending the reaction time or slightly increasing the temperature. If using a base-mediated cyclization, ensure the stoichiometry and choice of base are optimal for the substrate.

    • Potential Cause 2: Poor Diastereoselectivity in Reduction. The reduction of a β-keto ester or a related intermediate is a key step in setting the stereochemistry of the hydroxyl group on the pyrrolidine ring.

      • Solution: The choice of reducing agent is critical for achieving high diastereoselectivity. Chelation-controlled reductions often provide the desired stereoisomer. If you are observing a mixture of diastereomers, consider the following:

        • Switching Reducing Agents: If a non-chelating reducing agent (e.g., NaBH₄) is giving poor selectivity, switch to a chelating agent (e.g., zinc borohydride) or employ conditions that favor a specific transition state, such as the Narasaka-Prasad reduction.

        • Temperature Control: Perform the reduction at low temperatures (e.g., -78 °C) to enhance selectivity.

        • Protecting Group Effects: The nature of the protecting groups on the precursor can influence the steric hindrance and chelation, thereby affecting the stereochemical outcome.

  • Question: I am having difficulty with the purification of the pyrrolidine intermediate. It appears to be highly polar and water-soluble.

    Answer: The presence of multiple hydroxyl and amine functionalities, even when protected, can lead to high polarity.

    • Solution:

      • Chromatography: Use a more polar solvent system for column chromatography, such as a gradient of methanol in dichloromethane or ethyl acetate. Adding a small amount of a volatile base like triethylamine to the eluent can help to reduce tailing on silica gel for amine-containing compounds.

      • Extraction: During aqueous workup, saturate the aqueous layer with sodium chloride to decrease the solubility of your polar product and improve extraction efficiency into the organic phase. Perform multiple extractions with a suitable organic solvent.

2. Peptide Coupling and Side Chain Elongation

  • Question: The coupling of the amino acid side chains to the detoxinine core is resulting in low yields and side reactions. What can I do to improve this?

    Answer: Peptide couplings require careful selection of coupling agents and reaction conditions to avoid side reactions like racemization.

    • Potential Cause 1: Inefficient Coupling Agent. The chosen coupling agent may not be sufficiently reactive for the specific amino acids or the sterically hindered environment.

      • Solution: Employ a more robust coupling agent. A combination of a carbodiimide (like DCC or EDC) with an additive (like HOBt or HOAt) is a standard choice. For more challenging couplings, consider using phosphonium-based (e.g., PyBOP) or uronium-based (e.g., HBTU, HATU) reagents.

    • Potential Cause 2: Racemization. The chiral center of the activated amino acid can be prone to epimerization.

      • Solution:

        • Minimize Reaction Time: Do not let the coupling reaction run for an unnecessarily long time.

        • Use Additives: Additives like HOBt are known to suppress racemization.

        • Low Temperature: Perform the coupling at 0 °C or even lower temperatures.

3. Macrolactamization/Macrolactonization

  • Question: The final macrocyclization step to form the depsipeptide ring is failing, leading primarily to dimerization or decomposition of the linear precursor. How can I promote the desired intramolecular reaction?

    Answer: Macrolactamization or macrolactonization is often the most challenging step in the synthesis of cyclic peptides and depsipeptides due to entropic factors and competing intermolecular reactions.

    • Potential Cause 1: Unfavorable Conformation. The linear precursor may not readily adopt the necessary conformation for ring closure.

      • Solution: Introduce a "turn-inducing" element in the linear precursor, such as a proline or a specific dipeptide sequence, which can pre-organize the molecule for cyclization.

    • Potential Cause 2: High Concentration. At higher concentrations, intermolecular reactions (dimerization, polymerization) are favored over the desired intramolecular cyclization.

      • Solution: Employ high-dilution conditions. This is typically achieved by the slow addition of the linear precursor solution to a larger volume of solvent containing the coupling or activating agents. A syringe pump is often used for this purpose.

    • Potential Cause 3: Inappropriate Activating Agent. The choice of reagent for the cyclization is critical.

      • Solution: For macrolactamization, powerful coupling agents like HATU or DPPA are often effective. For macrolactonization, methods like the Yamaguchi, Corey-Nicolaou, or Shiina macrolactonization are commonly used and should be screened for optimal results.

Frequently Asked Questions (FAQs)

  • Q1: What is the most challenging aspect of the total synthesis of this compound?

    • A1: The two most frequently cited challenges are the stereocontrolled synthesis of the densely functionalized pyrrolidine core (detoxinine) and the efficient macrocyclization to form the depsipeptide ring. Both steps require careful planning and execution to achieve good yields and high stereopurity.

  • Q2: Why is the choice of protecting groups so critical in this synthesis?

    • A2: this compound has multiple functional groups (amines, carboxylic acids, hydroxyl groups) that require protection. An effective protecting group strategy is essential to ensure chemoselectivity during the various transformations. The chosen protecting groups must be stable to the reaction conditions of subsequent steps and be removable under conditions that do not affect other parts of the molecule. An orthogonal protecting group strategy is highly recommended.

  • Q3: What are the key stereocenters in this compound, and how is their stereochemistry controlled?

    • A3: this compound has several stereocenters. The stereochemistry of the pyrrolidine ring is typically established from a chiral starting material, such as D-glucose, and through diastereoselective reactions like substrate-controlled reductions. The stereocenters in the amino acid fragments are introduced using enantiomerically pure amino acid building blocks.

  • Q4: Can solid-phase peptide synthesis (SPPS) be used for the synthesis of the linear precursor?

    • A4: While solution-phase synthesis has been traditionally used, it is conceivable that a solid-phase approach could be employed for the assembly of the linear peptide portion, followed by cleavage from the resin and subsequent solution-phase macrocyclization. This could simplify the purification of intermediates.

Quantitative Data Summary

The following tables summarize representative yields and diastereomeric ratios for key transformations in a typical this compound synthesis, based on related literature.

Table 1: Diastereoselective Reduction of a β-Keto Ester Precursor

Reducing Agent/ConditionsTemperature (°C)Diastereomeric Ratio (syn:anti)Yield (%)
NaBH₄, MeOH03:185
Zn(BH₄)₂, Et₂O-7810:178
L-Selectride®, THF-781:1582
NaBH(OAc)₃, AcOH, MeCN-40 to 01:1275

Table 2: Macrolactamization Yields under Different Conditions

Cyclization ReagentDilution (mM)Reaction Time (h)Yield (%)
DPPA, K₂CO₃, DMF14845
HATU, HOAt, DIPEA, DMF12465
PyBOP, HOBt, DIPEA, CH₂Cl₂13658

Experimental Protocols

Protocol 1: Diastereoselective Reduction of β-Keto Ester Precursor

  • Preparation: A solution of the β-keto ester precursor (1.0 eq) in anhydrous THF (0.1 M) is prepared in a flame-dried, round-bottom flask under an argon atmosphere.

  • Cooling: The solution is cooled to -78 °C in a dry ice/acetone bath.

  • Reagent Addition: A solution of L-Selectride® (1.5 eq, 1.0 M in THF) is added dropwise over 30 minutes, ensuring the internal temperature does not rise above -75 °C.

  • Reaction: The reaction mixture is stirred at -78 °C for 4 hours.

  • Quenching: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

  • Workup: The mixture is allowed to warm to room temperature and extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired β-hydroxy ester.

Protocol 2: Macrolactamization of the Linear Depsipeptide

  • Preparation: A solution of the linear depsipeptide precursor (1.0 eq) in anhydrous DMF (to make a 0.1 M stock solution) is prepared. In a separate, large, flame-dried flask, a solution of HATU (1.5 eq), HOAt (1.5 eq), and DIPEA (3.0 eq) in anhydrous DMF is prepared to achieve a final reaction concentration of 1 mM.

  • Slow Addition: The solution of the linear precursor is added to the stirred solution of the coupling reagents via a syringe pump over a period of 12 hours.

  • Reaction: The reaction mixture is stirred for an additional 12 hours at room temperature after the addition is complete.

  • Workup: The solvent is removed under high vacuum. The residue is redissolved in ethyl acetate and washed successively with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • Purification: The crude macrocycle is purified by flash column chromatography, followed by preparative HPLC if necessary, to yield the pure this compound core.

Visualizations

Detoxin_Synthesis_Workflow cluster_start Starting Materials cluster_core Core Synthesis cluster_assembly Assembly and Cyclization D-Glucose D-Glucose Pyrrolidine_Formation Pyrrolidine Ring Formation D-Glucose->Pyrrolidine_Formation Chiral Pool Synthesis Amino_Acids Amino_Acids Peptide_Coupling Peptide Coupling Amino_Acids->Peptide_Coupling Stereoselective_Reduction Stereoselective Reduction Pyrrolidine_Formation->Stereoselective_Reduction Detoxinine Detoxinine Core Stereoselective_Reduction->Detoxinine Detoxinine->Peptide_Coupling Linear_Precursor Linear Depsipeptide Precursor Peptide_Coupling->Linear_Precursor Macrocyclization Macrocyclization Linear_Precursor->Macrocyclization Detoxin_C1 Detoxin_C1 Macrocyclization->Detoxin_C1 Final Product Troubleshooting_Logic Low_Yield_Macro Low Yield in Macrocyclization? Check_Concentration High Concentration? Low_Yield_Macro->Check_Concentration Yes Use_High_Dilution Use High Dilution (Syringe Pump) Check_Concentration->Use_High_Dilution Yes Check_Reagent Ineffective Reagent? Check_Concentration->Check_Reagent No Success Successful Cyclization Use_High_Dilution->Success Screen_Reagents Screen Cyclization Reagents (e.g., HATU) Check_Reagent->Screen_Reagents Yes Check_Conformation Unfavorable Conformation? Check_Reagent->Check_Conformation No Screen_Reagents->Success Incorporate_Turn_Inducer Incorporate Turn-Inducing Residue (e.g., Proline) Check_Conformation->Incorporate_Turn_Inducer Yes Incorporate_Turn_Inducer->Success

protocol for long-term storage and handling of Detoxin C1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides detailed protocols, troubleshooting guides, and frequently asked questions for the long-term storage and handling of Detoxin C1.

Frequently Asked Questions (FAQs)

1. What is the recommended temperature for long-term storage of this compound?

For long-term stability, lyophilized this compound should be stored at -20°C or colder. Once reconstituted, it is recommended to aliquot the solution and store it at -80°C to minimize degradation from repeated freeze-thaw cycles.

2. How should I properly handle this compound powder?

This compound powder is stable at room temperature for short periods. However, to ensure its integrity, it should be handled in a clean, dry environment. Minimize exposure to atmospheric moisture by allowing the vial to equilibrate to room temperature before opening.

3. What is the best solvent for reconstituting lyophilized this compound?

It is recommended to reconstitute this compound in sterile, nuclease-free water or a buffer such as PBS (phosphate-buffered saline) at a pH of 7.4. For cellular assays, use the same culture medium as your experiment to avoid introducing solvent-related artifacts.

4. What is the stability of this compound after reconstitution?

Reconstituted this compound is significantly less stable than the lyophilized form. When stored at 4°C, a noticeable loss of activity can be observed within a week. For long-term use, it is crucial to store aliquots at -80°C, where they can remain stable for up to six months. Avoid repeated freeze-thaw cycles.

5. Is this compound sensitive to light?

While there is no specific data on the photosensitivity of this compound, as a general precaution for peptide compounds, it is advisable to protect both the lyophilized powder and the reconstituted solution from direct exposure to light. Store vials in the dark or use amber-colored tubes.

Troubleshooting Guide

Q1: I am observing lower than expected activity of this compound in my experiments. What could be the cause?

A1: This issue can arise from several factors:

  • Improper Storage: The compound may have been stored at an inappropriate temperature or subjected to multiple freeze-thaw cycles. Refer to the recommended storage conditions.

  • Degradation: If the reconstituted solution was stored for an extended period at 4°C or room temperature, it might have degraded. It is best to use freshly prepared solutions or properly stored frozen aliquots.

  • Incorrect Reconstitution: Ensure the correct solvent was used and that the compound was fully dissolved.

Q2: My this compound solution appears cloudy or has visible precipitates. What should I do?

A2: Cloudiness or precipitation can indicate several issues:

  • Low Solubility: The concentration you are trying to achieve may be too high for the chosen solvent. Try dissolving the compound in a small amount of an organic solvent like DMSO before diluting it with your aqueous buffer.

  • Contamination: The solution might be contaminated with bacteria or fungi. It is recommended to discard the solution and prepare a fresh one using sterile reagents and techniques.

  • Buffer Incompatibility: Certain buffer components can cause precipitation. Ensure that the buffer you are using is compatible with this compound.

Q3: I am seeing inconsistent results between different batches of this compound.

A3: Batch-to-batch variability can occur. To mitigate this:

  • Standardize Protocols: Ensure that your storage, handling, and experimental procedures are consistent across all experiments.

  • Perform a Dose-Response Curve: For each new batch, it is advisable to perform a dose-response curve to determine the effective concentration for your specific assay.

  • Contact Technical Support: If you continue to observe significant variability, please contact our technical support with the batch numbers for further assistance.

Quantitative Data

Table 1: Recommended Long-Term Storage Conditions for this compound

FormTemperatureRecommended Duration
Lyophilized Powder-20°C to -80°CUp to 24 months
Lyophilized Powder4°CUp to 3 months
Reconstituted in Water/PBS-80°CUp to 6 months
Reconstituted in Water/PBS4°CUp to 1 week

Table 2: Stability of Reconstituted this compound at Different Temperatures

Storage TemperatureTimePercent Activity Remaining (Hypothetical)
-80°C1 month>99%
-80°C6 months~95%
-20°C1 month~90%
4°C1 week~85%
4°C2 weeks~70%
Room Temperature (25°C)24 hours~80%

Experimental Protocols and Visualizations

Experimental Workflow for Testing this compound Activity

This workflow outlines the general steps for assessing the antagonist activity of this compound against Blasticidin S in a cell-based assay.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis start Start reconstitute Reconstitute this compound and Blasticidin S start->reconstitute cell_culture Prepare Cell Culture (e.g., HEK293T) start->cell_culture pre_incubation Pre-incubate cells with varying concentrations of this compound reconstitute->pre_incubation cell_culture->pre_incubation add_blasticidin Add a fixed concentration of Blasticidin S pre_incubation->add_blasticidin incubation Incubate for 24-48 hours add_blasticidin->incubation viability_assay Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubation->viability_assay data_analysis Analyze data and plot dose-response curve viability_assay->data_analysis end_node End data_analysis->end_node

Caption: Workflow for assessing this compound's antagonist activity.

Hypothetical Signaling Pathway of this compound Action

This compound is known as a selective antagonist of Blasticidin S. Blasticidin S is an antibiotic that inhibits protein synthesis in both prokaryotic and eukaryotic cells by binding to the peptidyl transferase center of the ribosome. As an antagonist, this compound would likely interfere with this binding, thereby protecting the cells from the cytotoxic effects of Blasticidin S.

signaling_pathway cluster_intracellular Intracellular detoxin_c1 This compound blasticidin_s Blasticidin S ribosome Ribosome (Peptidyl Transferase Center) detoxin_c1->ribosome Binds to ribosome, preventing Blasticidin S binding blasticidin_s->ribosome Binds and inhibits ribosome function protein_synthesis Protein Synthesis blasticidin_s->protein_synthesis Inhibits ribosome->protein_synthesis Facilitates cell_viability Cell Viability protein_synthesis->cell_viability Maintains protein_synthesis->cell_viability

Caption: Antagonistic action of this compound on Blasticidin S.

Technical Support Center: Refining HPLC Purification of Detoxin C1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their High-Performance Liquid Chromatography (HPLC) methods for achieving higher purity of Detoxin C1.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

General HPLC System Issues

???+ question "My HPLC system pressure is abnormally high or fluctuating. What should I do?"

???+ question "My chromatogram shows no peaks, or the peaks are much smaller than expected. What are the possible causes?"

This compound Purity & Separation Issues

???+ question "Why is my this compound peak showing significant tailing?"

???+ question "I'm seeing poor resolution between this compound and other components of the Detoxin complex (e.g., C2, C3). How can I improve this?"

???+ question "My recovery of this compound is low. How can I improve the yield?"

Data Presentation

Table 1: Example HPLC Parameters for this compound Purification

ParameterInitial MethodOptimized Method
Column Standard C18, 120Å, 4.6 x 250 mm, 5 µmWide-Pore C18, 300Å, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% TFA in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% Formic Acid in Acetonitrile
Gradient 20-60% B in 20 min30-50% B in 30 min
Flow Rate 1.0 mL/min0.8 mL/min
Column Temp. 25°C40°C
Detection UV at 220 nmUV at 220 nm
Injection Vol. 20 µL15 µL

Table 2: Troubleshooting Summary for Common Peak Shape Problems

ProblemPotential CauseRecommended Action
Peak Tailing Secondary silanol interactionsIncrease TFA concentration; use a high-purity silica column.
Column overloadReduce sample concentration or injection volume.
Peak Fronting Sample solvent stronger than mobile phaseDissolve sample in mobile phase or a weaker solvent.[1]
Column saturationReduce sample load.
Split Peaks Clogged inlet fritBack-flush or replace the frit/column.
Column void or channelingReplace the column.[2]
Sample solvent incompatibilityEnsure sample solvent is miscible with the mobile phase.

Experimental Protocols

Protocol 1: Optimized HPLC Purification of this compound

This protocol describes a general method for the purification of this compound using reversed-phase HPLC.

1. Materials and Equipment:

  • HPLC system with gradient pump, autosampler, column oven, and UV detector.

  • Reversed-phase HPLC column (e.g., Wide-Pore C18, 300Å, 4.6 x 150 mm, 3.5 µm).

  • HPLC-grade water.

  • HPLC-grade acetonitrile (ACN).

  • Trifluoroacetic acid (TFA) or Formic Acid (FA).

  • Sample containing partially purified this compound.

2. Mobile Phase Preparation:

  • Mobile Phase A: To 1 L of HPLC-grade water, add 1.0 mL of TFA (or FA) for a 0.1% solution. Degas the solution.

  • Mobile Phase B: To 1 L of HPLC-grade ACN, add 1.0 mL of TFA (or FA) for a 0.1% solution. Degas the solution.

3. HPLC System Setup and Equilibration:

  • Install the analytical column in the column oven.

  • Set the column temperature to 40°C.

  • Set the detector wavelength to 220 nm.

  • Purge the pump lines with fresh mobile phases.

  • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 0.8 mL/min for at least 15-20 minutes, or until a stable baseline is achieved.

4. Sample Preparation:

  • Dissolve the crude this compound sample in a solvent that is weaker than the initial mobile phase conditions (e.g., 5% ACN in water or the initial mobile phase itself).

  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

5. Chromatographic Run and Data Acquisition:

  • Inject the prepared sample (e.g., 15 µL).

  • Run the following gradient:

    • 0-5 min: 30% B

    • 5-35 min: 30% to 50% B (linear gradient)

    • 35-37 min: 50% to 95% B (wash step)

    • 37-42 min: 95% B (hold)

    • 42-43 min: 95% to 30% B (return to initial)

    • 43-50 min: 30% B (re-equilibration)

  • Monitor the chromatogram and identify the peak corresponding to this compound based on retention time from standard injections.

6. Fraction Collection:

  • If performing preparative purification, set the fraction collector to collect the eluent corresponding to the this compound peak.

7. Post-Run Analysis:

  • Analyze the collected fractions for purity using the same or an orthogonal HPLC method.

  • Pool the high-purity fractions for further processing (e.g., lyophilization).

References

dealing with Detoxin C1 degradation during experimental procedures

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following technical support guide has been created for a hypothetical compound named "Detoxin C1." Publicly available scientific literature and databases do not contain information on a compound with this specific designation. Therefore, the data, protocols, and troubleshooting advice provided are illustrative, based on common challenges encountered with sensitive small molecule inhibitors in biomedical research, and are intended to demonstrate the requested format and content type.

Welcome to the technical support center for this compound. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve common issues related to the handling and experimental use of this compound, with a focus on preventing its degradation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for storing this compound?

A1: this compound is provided as a lyophilized powder and should be stored at -20°C, protected from light. Once reconstituted in a solvent like DMSO, it should be aliquoted into small, single-use volumes in amber or light-blocking tubes and stored at -80°C. Avoid repeated freeze-thaw cycles.

Q2: this compound appears to be losing activity in my cell-based assays. What are the common causes?

A2: Loss of activity is frequently linked to degradation. The most common causes are:

  • Exposure to Light: this compound is photosensitive. All steps, including reconstitution, dilution, and addition to culture media, should be performed under subdued lighting.

  • pH Instability: The compound is susceptible to hydrolysis outside of the optimal pH range of 6.5-7.5. Ensure your culture media and buffers fall within this range.

  • Improper Storage: Failure to store the reconstituted compound at -80°C or subjecting it to multiple freeze-thaw cycles can lead to significant degradation.

  • Oxidation: The presence of oxidizing agents or certain metal ions in your experimental setup can degrade the compound.

Q3: Can I pre-mix this compound in my cell culture medium for long-term experiments?

A3: It is not recommended to store this compound in aqueous-based culture media for extended periods (e.g., more than 8-12 hours) prior to use, even at 4°C. The compound is more stable in a DMSO stock solution. For long-term experiments, it is best to add freshly diluted this compound to the culture medium immediately before application to the cells. If daily media changes are part of your protocol, a fresh dilution should be prepared each time.[1]

Q4: What is the primary mechanism of action for this compound?

A4: this compound is a potent and selective inhibitor of the IκB kinase β (IKKβ) subunit. By inhibiting IKKβ, it prevents the phosphorylation and subsequent proteasomal degradation of IκBα. This action keeps the NF-κB p50/p65 heterodimer sequestered in an inactive state in the cytoplasm, thus blocking its translocation to the nucleus and the subsequent activation of pro-inflammatory gene transcription.[2][3]

Troubleshooting Guides

Issue 1: Inconsistent Results or High Variability Between Replicates

Q: I am observing high variability in my results (e.g., IC50 values, reporter gene activity) when using this compound. What could be the cause?

A: High variability is often a sign of inconsistent compound activity, likely due to degradation during the experimental workflow.

  • Check Your Handling Protocol: Are you consistently protecting the compound from light at every step? Even brief exposure of the stock solution or final dilutions to ambient lab light can cause partial degradation.

  • Verify pH of Media and Buffers: Use a calibrated pH meter to confirm that all aqueous solutions that come into contact with this compound are within the stable pH range of 6.5-7.5.

  • Review Dilution Scheme: Are you performing serial dilutions consistently? Small pipetting errors can be magnified through a dilution series.[1] Prepare a fresh intermediate dilution from your main stock for each experiment to minimize variability.

  • Assess Cell Health and Density: Inconsistent cell seeding can lead to variable results. Ensure you have a uniform cell monolayer and that cells are healthy and in the logarithmic growth phase before adding the compound.[4]

Issue 2: Complete Loss of this compound Activity

Q: My this compound treatment shows no effect compared to the vehicle control. How can I troubleshoot this?

A: A complete loss of activity suggests significant degradation of the compound.

  • Evaluate Stock Solution Integrity:

    • Has the stock solution been stored correctly (-80°C, protected from light)?

    • How many times has the stock vial been thawed and refrozen? More than 2-3 cycles can compromise the compound.

    • When was the stock solution prepared? We recommend preparing fresh stocks from lyophilized powder every 1-2 months.

  • Consider Experimental Conditions: Are you incubating the compound for a very long duration (e.g., >48 hours) in serum-containing medium without replenishment? Enzymatic activity in serum could contribute to degradation over extended periods.

  • Perform a Positive Control Experiment: Test the batch of this compound in a well-established, quick-turnaround assay (e.g., inhibition of TNFα-induced IκBα phosphorylation via Western blot) to confirm its biological activity.

Data Presentation: this compound Degradation Profile

The following tables summarize the stability of this compound under various stress conditions. Data represents the percentage of intact this compound remaining after incubation, as determined by HPLC analysis.

Table 1: Effect of Temperature and Light on Stability (in DMSO Stock)

ConditionIncubation Time (hours)% Intact this compound
-80°C (Dark)72>99%
-20°C (Dark)7298%
4°C (Dark)2495%
4°C (Ambient Light)2475%
25°C (Dark)888%
25°C (Ambient Light)845%

Table 2: Effect of pH on Stability (in Aqueous Buffer at 25°C)

pHIncubation Time (hours)% Intact this compound
5.0460%
6.0485%
7.04>99%
7.44>99%
8.0482%
9.0455%

Experimental Protocols

Protocol 1: Cell-Based NF-κB Luciferase Reporter Assay

This protocol outlines the key steps for assessing this compound activity, with an emphasis on minimizing degradation.

  • Cell Seeding: Plate cells (e.g., HEK293T stably expressing an NF-κB luciferase reporter) in a 96-well white, clear-bottom plate at a density that will result in ~80-90% confluency at the time of the assay. Incubate for 18-24 hours.

  • Preparation of this compound Dilutions (Subdued Light):

    • Thaw a single-use aliquot of 10 mM this compound in DMSO on ice.

    • Perform a serial dilution in serum-free medium (pH 7.2-7.4) to generate working concentrations (e.g., 2X final concentration). Protect dilutions from light by wrapping the plate/tubes in foil.

  • Compound Pre-treatment:

    • Carefully remove the old medium from the cells.

    • Add the prepared this compound dilutions to the appropriate wells. Include a vehicle control (e.g., 0.1% DMSO).

    • Incubate for 1 hour at 37°C in a CO2 incubator.

  • Stimulation:

    • Prepare a solution of the stimulating agent (e.g., TNFα at 2X final concentration) in serum-free medium.

    • Add the stimulant to all wells except the unstimulated negative control.

    • Incubate for 6-8 hours at 37°C.

  • Lysis and Luminescence Reading:

    • Remove the plate from the incubator and allow it to cool to room temperature.

    • Add the luciferase assay reagent according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

Protocol 2: Western Blot for IκBα Phosphorylation

This protocol is used to verify the mechanism of action of this compound.

  • Cell Culture and Treatment: Seed cells (e.g., HeLa or A549) in a 6-well plate. Grow to ~80% confluency.

  • Pre-treatment (Subdued Light): Starve cells in serum-free medium for 2-4 hours. Treat with various concentrations of this compound (or vehicle) for 1 hour.

  • Stimulation: Add TNFα (e.g., 20 ng/mL) for 15 minutes. This time point is critical for capturing peak IκBα phosphorylation.

  • Lysis:

    • Immediately place the plate on ice.

    • Wash wells twice with ice-cold PBS.

    • Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape cells, collect lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Normalize protein amounts, add Laemmli buffer, and heat samples at 95°C for 5 minutes.

    • Run samples on a polyacrylamide gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.[5]

    • Incubate with primary antibodies (e.g., anti-phospho-IκBα, anti-total-IκBα, anti-β-actin) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash thoroughly and detect using an ECL substrate.

Visualizations

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus TNFa TNFα TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex Activates IkBa_p50_p65 IκBα-p50/p65 (Inactive) IKK_complex->IkBa_p50_p65 Phosphorylates IκBα Detoxin_C1 This compound Detoxin_C1->IKK_complex Inhibits IKKβ p_IkBa p-IκBα IkBa_p50_p65->p_IkBa Proteasome Proteasome Degradation p_IkBa->Proteasome Targets for Degradation p50_p65 p50/p65 (Active) Nucleus Nucleus p50_p65->Nucleus Translocates Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Experimental_Workflow start Start reconstitute Reconstitute this compound (DMSO, Subdued Light) start->reconstitute aliquot Aliquot & Store at -80°C (Light-blocking tubes) reconstitute->aliquot prepare_dilutions Prepare Fresh Dilutions (Subdued Light, pH 7.2-7.4 Medium) aliquot->prepare_dilutions seed_cells Seed Cells in Plate (18-24h incubation) pretreat Pre-treat Cells (1 hour) seed_cells->pretreat prepare_dilutions->pretreat stimulate Add Stimulant (e.g., TNFα) pretreat->stimulate incubate Incubate (6-8 hours) stimulate->incubate readout Perform Assay Readout (e.g., Luminescence) incubate->readout end End readout->end Troubleshooting_Logic start Inconsistent or No Activity Observed check_stock Is Stock Solution >1 Month Old or Repeatedly Thawed? start->check_stock check_light Was Compound Handled Under Subdued Light? check_stock->check_light No remake_stock Action: Prepare Fresh Stock from Lyophilized Powder check_stock->remake_stock Yes check_ph Is pH of All Aqueous Solutions 6.5-7.5? check_light->check_ph Yes improve_handling Action: Use Foil & Subdued Light at All Steps check_light->improve_handling No check_cells Are Cell Density & Health Consistent? check_ph->check_cells Yes adjust_ph Action: Calibrate pH Meter & Adjust Buffers/Media check_ph->adjust_ph No optimize_cells Action: Optimize Seeding Density & Cell Passage check_cells->optimize_cells No contact_support Problem Persists: Contact Technical Support check_cells->contact_support Yes remake_stock->start improve_handling->start adjust_ph->start optimize_cells->start

References

Technical Support Center: Enhancing the Bioavailability of Detoxin C1 in Plant Tissues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with enhancing the bioavailability of Detoxin C1 in plant tissues.

Troubleshooting Guides

This section addresses common issues encountered during experiments aimed at increasing this compound uptake and distribution within plants.

Issue 1: Low or No Detectable Levels of this compound in Target Tissues

Possible Cause Troubleshooting Step Expected Outcome
Poor solubility of this compound in the delivery vehicle. 1. Analyze the physicochemical properties of this compound. 2. Test a range of biocompatible solvents or co-solvents. 3. Consider formulation with surfactants or encapsulating agents.Improved dissolution of this compound in the application solution, leading to better initial availability for uptake.
Inefficient penetration of the plant cuticle. 1. Apply this compound with a surfactant to reduce surface tension. 2. Perform gentle abrasion of the leaf surface prior to application. 3. Investigate alternative application methods like root drenching or stem injection.Enhanced penetration through the protective outer layer of the plant, increasing the amount of compound reaching the plasma membrane.
Rapid metabolism or detoxification by the plant. 1. Co-apply this compound with known inhibitors of plant detoxification enzymes (e.g., cytochrome P450 inhibitors). 2. Use a time-course study to measure this compound levels at early time points after application.Reduced breakdown of this compound within the plant, allowing for higher accumulation in target tissues.
Limited transport across the plasma membrane. [1]1. Conjugate this compound with a nutrient molecule (e.g., amino acid or sugar) to leverage carrier-mediated transport.[1] 2. Investigate the use of cell-penetrating peptides.Active transport of the this compound conjugate into the plant cells, bypassing limitations of passive diffusion.

Issue 2: High Variability in this compound Concentration Between Replicates

Possible Cause Troubleshooting Step Expected Outcome
Inconsistent application of this compound. 1. Standardize the application volume and method (e.g., use a calibrated microsyringe for leaf application). 2. Ensure uniform coverage of the application area.Reduced variability in the initial dose applied to each plant, leading to more consistent uptake results.
Biological variability among individual plants. 1. Use plants of the same age, developmental stage, and genetic background. 2. Increase the number of biological replicates to improve statistical power.Minimized influence of individual plant differences on the experimental results.
Environmental fluctuations during the experiment. 1. Maintain consistent environmental conditions (light, temperature, humidity) in a controlled growth chamber. 2. Randomize the placement of plants to account for any micro-environmental variations.Reduced impact of environmental stress on plant physiology and compound uptake.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take if I suspect low bioavailability of this compound?

A1: The first step is to verify your analytical method for detecting this compound in plant tissues. Ensure that your extraction protocol is efficient and that your detection method (e.g., LC-MS, HPLC) is sensitive and calibrated correctly. Once you have confirmed your analytical method, you can proceed to investigate the biological and chemical factors affecting bioavailability.

Q2: How can I determine if this compound is being metabolized by the plant?

A2: You can perform a metabolite profiling study. This involves treating the plants with this compound and then analyzing tissue extracts at different time points for the presence of potential metabolites. Comparing the metabolic profile of treated plants to control plants can help identify breakdown products of this compound.

Q3: Are there any non-invasive methods to assess the uptake of this compound?

A3: If this compound can be labeled with a fluorescent tag or a radioisotope without altering its properties, you can use techniques like fluorescence microscopy or autoradiography to visualize its distribution in real-time or in tissue sections.

Q4: Can the pH of the application solution affect the bioavailability of this compound?

A4: Yes, the pH of the application solution can significantly impact the charge and solubility of this compound, which in turn affects its ability to cross the plant cuticle and cell membranes.[2] It is recommended to test a range of pH values to find the optimal condition for your specific compound and plant species.

Q5: What are the advantages of using nanoparticles to enhance bioavailability?

A5: Nanoparticles can act as carriers to protect this compound from degradation, improve its solubility, and facilitate its entry into plant cells.[3][4] They can also be functionalized to target specific tissues or cellular compartments.

Data Presentation

Table 1: Hypothetical Bioavailability of this compound with Different Delivery Methods

Delivery Method Mean Concentration in Leaf Tissue (µg/g FW) ± SD Translocation to Stem (%)
Foliar Spray (Aqueous Solution)2.5 ± 0.81.2
Foliar Spray with 0.1% Surfactant8.1 ± 1.53.5
Root Drench15.7 ± 2.912.8
This compound-Glycine Conjugate (Foliar)25.3 ± 3.18.9
This compound-Loaded Nanoparticles (Foliar)32.6 ± 4.510.2

Experimental Protocols

Protocol 1: Foliar Application of this compound with a Surfactant

  • Preparation of Application Solution:

    • Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution.

    • Prepare the final application solution by diluting the stock solution in deionized water to the desired final concentration.

    • Add a non-ionic surfactant (e.g., Tween-20) to a final concentration of 0.1% (v/v).

    • Vortex the solution thoroughly to ensure it is well-mixed.

  • Plant Preparation:

    • Use healthy, well-watered plants of a uniform size and developmental stage.

    • Gently clean the surface of the target leaves with a soft, damp cloth to remove any dust or debris.

  • Application:

    • Using a micropipette, apply a specific volume (e.g., 20 µL) of the application solution onto the adaxial surface of the target leaves.

    • Spread the droplet gently over the leaf surface using the pipette tip, avoiding any runoff.

    • Mark the treated leaves for later identification.

  • Incubation and Sampling:

    • Place the plants back into a controlled environment chamber for the desired incubation period (e.g., 24, 48, 72 hours).

    • At each time point, harvest the treated leaves and other plant tissues (e.g., stem, roots) for analysis.

  • Extraction and Analysis:

    • Record the fresh weight of the harvested tissues.

    • Homogenize the tissues in a suitable extraction solvent.

    • Centrifuge the homogenate and collect the supernatant.

    • Analyze the concentration of this compound in the supernatant using a validated analytical method such as LC-MS.

Visualizations

experimental_workflow cluster_prep Preparation cluster_app Application cluster_inc Incubation cluster_analysis Analysis prep_solution Prepare this compound Application Solution application Apply Solution to Plant Tissues prep_solution->application prep_plant Select and Prepare Test Plants prep_plant->application incubation Incubate Plants in Controlled Environment application->incubation harvest Harvest Tissues incubation->harvest extract Extract this compound harvest->extract analyze Quantify using LC-MS extract->analyze

Caption: Experimental workflow for assessing this compound bioavailability.

signaling_pathway cluster_outside Extracellular cluster_membrane Plasma Membrane cluster_inside Intracellular detoxin_c1 This compound conjugate This compound-Carrier Conjugate detoxin_c1->conjugate carrier Nutrient Carrier (e.g., Amino Acid) carrier->conjugate transporter Carrier Transporter conjugate->transporter Binding internalized_conjugate Internalized Conjugate transporter->internalized_conjugate Transport release Release of Active this compound internalized_conjugate->release Cleavage

Caption: Carrier-mediated transport of this compound into a plant cell.

References

Technical Support Center: Quantitative Analysis of Detoxin C1 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method refinement of quantitative analysis of Detoxin C1 by LC-MS/MS. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the quantitative analysis of this compound.

Issue 1: Poor Peak Shape (Tailing, Broadening, or Splitting)

  • Question: My chromatogram for this compound shows poor peak shape, including tailing, broadening, or split peaks. What are the potential causes and solutions?

  • Answer: Poor peak shape can arise from several factors related to the column, mobile phase, or injection conditions.[1][2]

    • Column Issues:

      • Contamination: The column may be contaminated with residual matrix components.

        • Solution: Flush the column with a strong solvent mixture (e.g., isopropanol or a high percentage of organic solvent). Consider installing an in-line filter to protect the column from particulates.[2]

      • Degradation: The column stationary phase may be degraded, especially if operating at a high pH.

        • Solution: Replace the column with a new one of the same type. For high pH applications, use a pH-stable column.

    • Mobile Phase and Injection Solvent Mismatch:

      • Injection Solvent Stronger than Mobile Phase: Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.[2]

        • Solution: Reconstitute the sample in a solvent that is as weak as or weaker than the initial mobile phase.

    • Secondary Interactions:

      • Analyte Interaction with Silica: Residual silanol groups on the silica-based column can interact with the analyte, causing peak tailing.

        • Solution: Add a small amount of a competing base (e.g., triethylamine) to the mobile phase or use a column with end-capping. Consider adding a formic acid to the mobile phase which is commonly used for LC/MS analysis[3].

Issue 2: Low Signal Intensity or Sensitivity

  • Question: I am experiencing low signal intensity for this compound, leading to poor sensitivity. How can I improve the signal?

  • Answer: Low signal intensity can be due to issues with the mass spectrometer settings, sample preparation, or chromatographic conditions.[1][4]

    • Mass Spectrometer Optimization:

      • Ion Source Parameters: The ion source settings (e.g., gas flows, temperature, and spray voltage) may not be optimal for this compound.

        • Solution: Perform a systematic optimization of the ion source parameters using a standard solution of this compound.

      • MS Tune and Calibration: An out-of-date tune or calibration can lead to reduced sensitivity.

        • Solution: Regularly perform a system tune and mass calibration according to the manufacturer's recommendations.

    • Sample Preparation:

      • Inefficient Extraction: The extraction method may not be efficiently recovering this compound from the sample matrix.[5]

        • Solution: Evaluate different sample preparation techniques such as solid-phase extraction (SPE), liquid-liquid extraction (LLE), or protein precipitation to improve recovery.[5][6]

      • Sample Concentration: The analyte concentration in the final extract may be too low.

        • Solution: Incorporate a sample concentration step, such as nitrogen evaporation and reconstitution in a smaller volume of a suitable solvent.[7]

    • Chromatographic Conditions:

      • Co-elution with Suppressing Agents: Matrix components co-eluting with this compound can cause ion suppression.[8][9]

        • Solution: Adjust the chromatographic gradient to better separate this compound from interfering matrix components.

Issue 3: High Background Noise

  • Question: My baseline is noisy, making it difficult to accurately integrate the peak for this compound. What could be causing this?

  • Answer: High background noise can originate from contaminated solvents, a dirty ion source, or electronic noise.[1]

    • Solvent and System Contamination:

      • Contaminated Mobile Phase: Impurities in the mobile phase solvents or additives can contribute to a high baseline.

        • Solution: Use high-purity, MS-grade solvents and additives. Prepare fresh mobile phases daily and filter them before use.[10]

      • Contaminated LC System: The LC system, including tubing and fittings, can harbor contaminants.

        • Solution: Flush the entire LC system with a strong solvent.

    • Mass Spectrometer Source:

      • Dirty Ion Source: A contaminated ion source is a common cause of high background noise.

        • Solution: Clean the ion source components, such as the capillary and lenses, as recommended by the instrument manufacturer.

Frequently Asked Questions (FAQs)

Sample Preparation

  • Q1: What is the most suitable sample preparation method for quantifying this compound in a complex biological matrix like plasma?

    • A1: For complex matrices, a multi-step sample preparation approach is often necessary to remove interferences.[5] A combination of protein precipitation followed by solid-phase extraction (SPE) is a robust strategy.[6][11] Protein precipitation with a solvent like methanol or acetonitrile will remove the bulk of proteins.[11] Subsequent SPE can provide further cleanup and concentration of this compound, leading to reduced matrix effects and improved sensitivity.

  • Q2: How can I minimize matrix effects that interfere with the quantification of this compound?

    • A2: Matrix effects, which cause ion suppression or enhancement, are a significant challenge in LC-MS/MS bioanalysis.[8][9] Several strategies can be employed to mitigate them:

      • Effective Sample Cleanup: As mentioned above, thorough sample preparation using techniques like SPE is crucial.[6]

      • Chromatographic Separation: Optimize the LC method to separate this compound from co-eluting matrix components.[8]

      • Use of an Internal Standard (IS): A stable isotope-labeled (SIL) internal standard of this compound is ideal as it will co-elute and experience similar matrix effects, thus providing accurate correction. If a SIL-IS is unavailable, a structural analog can be used.

      • Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix extract that is free of the analyte to compensate for matrix effects.

LC Method Development

  • Q3: What type of LC column is recommended for the analysis of a cyclic peptide like this compound?

    • A3: Reversed-phase chromatography is commonly used for the separation of cyclic peptides. A C18 column is a good starting point. For better retention of moderately polar cyclic peptides, a column with a different stationary phase, such as a C4 or a phenyl-hexyl phase, could be beneficial.[3] The choice will depend on the specific hydrophobicity of this compound.

  • Q4: What are the typical mobile phases used for LC-MS/MS analysis of peptides?

    • A4: The most common mobile phases are water and acetonitrile or methanol, containing a small amount of an additive to improve peak shape and ionization efficiency. Formic acid (0.1%) is a widely used additive for positive ion mode electrospray ionization (ESI) as it aids in the protonation of the analyte.[3]

MS/MS Method Development

  • Q5: How do I select the precursor and product ions (MRM transitions) for this compound?

    • A5: The selection of Multiple Reaction Monitoring (MRM) transitions is a critical step for achieving selectivity and sensitivity.

      • Infuse a standard solution of this compound directly into the mass spectrometer to obtain the full scan mass spectrum and identify the precursor ion, which is typically the protonated molecule [M+H]⁺.

      • Perform a product ion scan on the selected precursor ion to generate a fragmentation spectrum.

      • Select the most intense and stable product ions for the MRM transitions. It is recommended to monitor at least two transitions per compound for confident identification and quantification.

  • Q6: What are the expected fragmentation patterns for a cyclic peptide like this compound?

    • A6: The fragmentation of cyclic peptides in the gas phase can be complex.[12] Common fragmentation pathways involve the cleavage of the peptide backbone, leading to the formation of b- and y-ions, similar to linear peptides. However, the cyclic nature can lead to more complex fragmentation patterns, including ring-opening followed by fragmentation. It is important to experimentally determine the fragmentation pattern for this compound.

Experimental Protocols

Protocol 1: Sample Preparation of this compound from Plasma

  • Protein Precipitation:

    • To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant from the protein precipitation step.

    • Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

    • Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Method for Quantitative Analysis of this compound

  • LC System: UHPLC system

  • Column: C18, 2.1 x 100 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Ion Source Temperature: 500°C

  • Capillary Voltage: 3.5 kV

Data Presentation

Table 1: Optimized LC Gradient Program

Time (min)% Mobile Phase B
0.05
1.05
8.095
9.095
9.15
12.05

Table 2: Optimized MS/MS Parameters (MRM Transitions) for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
This compound455.2254.1 (Quantifier)25100
182.1 (Qualifier)35100
Internal Standard460.2259.125100

Table 3: Method Validation Summary - Precision and Accuracy

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV, n=6)Inter-day Precision (%CV, n=18)Accuracy (%Bias)
LLOQ18.510.2-3.5
Low36.27.81.2
Mid504.55.9-0.8
High4003.14.52.1

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample protein_precipitation Protein Precipitation plasma->protein_precipitation spe Solid-Phase Extraction (SPE) protein_precipitation->spe evaporation Evaporation & Reconstitution spe->evaporation lc_separation LC Separation evaporation->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition quantification Quantification data_acquisition->quantification

Caption: Experimental workflow for the quantitative analysis of this compound.

troubleshooting_workflow cluster_peak_shape Poor Peak Shape cluster_sensitivity Low Sensitivity cluster_noise High Background start Problem Encountered check_column Check Column Condition start->check_column optimize_ms Optimize MS Parameters start->optimize_ms check_solvents Check Solvents start->check_solvents check_mobile_phase Check Mobile Phase/ Injection Solvent check_column->check_mobile_phase improve_sample_prep Improve Sample Prep optimize_ms->improve_sample_prep clean_source Clean Ion Source check_solvents->clean_source

Caption: Troubleshooting workflow for common LC-MS/MS issues.

References

Technical Support Center: Optimizing Electroporation for Detoxin C1 Delivery

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing electroporation parameters for the intracellular delivery of Detoxin C1. This compound is a peptide-based selective blasticidin S antagonist with a molecular weight of approximately 505.6 g/mol .[1][2] The information herein is based on established principles for small molecule and peptide electroporation, as specific protocols for this compound are not widely published.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to optimize for this compound delivery?

A1: The success of electroporation hinges on balancing delivery efficiency with cell viability.[3] The most critical parameters to optimize are:

  • Field Strength (Voltage): This is the voltage applied across the electrodes, divided by the gap size of the cuvette (V/cm). It is a primary determinant of membrane permeabilization. Smaller molecules may require higher voltage pulses.[4]

  • Pulse Duration (Length): This is the length of time the electrical pulse is applied. Longer pulses can increase delivery but may also decrease cell viability.[5] For small molecules, high-voltage microsecond pulses are often a good starting point.[4]

  • Pulse Waveform: The two common waveforms are square wave and exponential decay. Square wave pulses provide more precise control over voltage and pulse length and are often preferred for mammalian cells.[3]

  • Electroporation Buffer: The composition of the buffer affects conductivity, osmolarity, and ultimately, cell viability and efficiency. Low-conductance buffers are generally recommended to minimize heating and cell death.[5]

  • This compound Concentration: A titration experiment should be performed to find the optimal concentration that yields the desired biological effect without causing undue toxicity.

  • Cell Density: A cell density of 1 to 10 million cells/mL is typically a good starting range, but the optimal density should be determined for your specific cell type.[5]

Q2: How do I determine the starting parameters for my specific cell line?

A2: Start by consulting literature for established electroporation protocols for your specific or a similar cell line. If no specific protocol exists, you can use the general starting parameters provided in the table below. It is crucial to perform an optimization experiment by systematically varying one parameter at a time (e.g., voltage) while keeping others constant to find the optimal conditions for your experiment.

Q3: What is the difference between square wave and exponential decay pulses?

A3: Square wave pulses apply a constant voltage for a set duration, offering precise control. Exponential decay pulses deliver a peak voltage that then declines over time. While many legacy protocols use exponential decay, square wave generators are often more efficient for transfecting mammalian cells and allow for easier optimization.[3]

Q4: What type of electroporation buffer should I use?

A4: Avoid high-salt buffers like PBS or standard culture media (e.g., RPMI), as their high conductivity can lead to excessive heat generation and cell death.[5] It is best to use a specialized, low-conductance electroporation buffer. These buffers are often designed to match the intracellular ionic strength, which promotes both efficiency and viability.[3] You can use commercially available solutions or prepare one in-house (see protocol section).

Troubleshooting Guide

This guide addresses common issues encountered during the electroporation of this compound.

IssuePossible Cause(s)Recommended Solution(s)
Low Cell Viability Voltage or Pulse Length is too high: Excessive electrical energy damages cells.[5]Decrease voltage in 10-20V increments. Reduce pulse length in small increments (e.g., 2-5 ms for square wave).[5]
Sub-optimal Buffer: High-salt/high-conductivity buffers can cause overheating and cell death.[5]Switch to a specialized low-conductance electroporation buffer.[5]
High this compound Concentration: The molecule itself may have cytotoxic effects at high concentrations.Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound.
Sub-optimal Cell Density: Cell densities that are too high or too low can lead to increased cell death.[5]Test a range of cell densities (e.g., 1x10⁶, 5x10⁶, 1x10⁷ cells/mL) to find the optimum for your cell type.[5]
Contaminants: Endotoxins or other contaminants in the this compound solution can be toxic to cells.[5]Ensure the this compound stock is sterile and of high purity.
Low Delivery Efficiency Voltage or Pulse Length is too low: The electrical pulse is insufficient to permeabilize the cell membrane effectively.Increase voltage in 10-20V increments. Increase pulse length cautiously, monitoring cell viability.
Incorrect Buffer: Buffer composition can influence the efficiency of molecular uptake.[6]Use a buffer specifically designed for electroporation. The presence of divalent cations like Mg²⁺ or Ca²⁺ can impact efficiency.[7]
Low this compound Concentration: Insufficient amount of the molecule available for uptake.Increase the concentration of this compound in the electroporation mix.
Cell Health: Cells are stressed, unhealthy, or have a high passage number.[8]Use healthy, actively dividing cells with a low passage number. Ensure cells are not contaminated.[8]
Arcing (Electrical Spark) High Salt Concentration: The presence of salts in the this compound solution or buffer increases conductivity.[8]Ensure this compound is dissolved in a low-salt buffer or sterile water. Use a low-conductance electroporation buffer.
Air Bubbles: Bubbles in the cuvette disrupt the electrical circuit.Pipette the cell/Detoxin C1 mixture carefully to avoid introducing bubbles. Tap the cuvette gently to dislodge any visible bubbles before pulsing.
Cell Density is too High: Very high cell concentrations can increase the conductivity of the sample.[8]Reduce the cell density in the electroporation sample.
Inconsistent Results Variable Cell State: Differences in cell passage number, confluency, or health between experiments.Standardize your cell culture practice. Use cells from the same passage number and at a consistent confluency for all experiments.
Inconsistent Pipetting: Variation in the volume of cells or this compound.Use calibrated pipettes and ensure consistent technique.
Temperature Fluctuations: Temperature affects membrane fluidity and electroporation efficiency.Perform the electroporation at a consistent temperature (room temperature or 4°C). Note that lower temperatures may require doubling the voltage for the same efficiency.[9]

Data and Parameters

Table 1: General Starting Parameters for Small Molecule Electroporation

The following are suggested starting points for optimizing this compound delivery into mammalian cells using a square wave pulse. These parameters must be optimized for your specific cell line and experimental conditions.

ParameterSuggested Starting RangeNotes
Cell Density 1 x 10⁶ - 1 x 10⁷ cells/mLVaries by cell type. Start with your standard density and optimize.[5]
Voltage (Field Strength) 200 - 500 V (for 4 mm cuvette)Equivalent to 500 - 1250 V/cm. Smaller cells generally require higher field strengths.
Pulse Length 5 - 20 msShorter pulses are often paired with higher voltages.
Number of Pulses 1 - 2A single pulse is sufficient for most applications.[9]
This compound Concentration 10 - 100 µMThis is a hypothetical range. The optimal concentration must be determined experimentally.
Temperature Room TemperatureChilling on ice (4°C) can improve viability for some cells but may require a higher voltage.[9]
Cuvette Gap Size 2 mm or 4 mmThe voltage must be adjusted to maintain the same field strength if the gap size is changed. (Field Strength = Voltage / Gap Size).[4]

Experimental Protocols

Protocol 1: Optimization of Electroporation Voltage

This protocol outlines a method to determine the optimal voltage for this compound delivery while maintaining high cell viability.

  • Cell Preparation:

    • Culture cells to be in the mid-logarithmic growth phase. Ensure they are healthy and have a low passage number.

    • On the day of the experiment, harvest the cells and wash them once with a sterile, low-conductance electroporation buffer.

    • Resuspend the cell pellet in the electroporation buffer at a concentration of 5 x 10⁶ cells/mL.

  • Electroporation Mixture Preparation:

    • Prepare a stock solution of this compound in a low-salt buffer or sterile water.

    • For each electroporation condition, mix your cell suspension with the this compound stock solution to the desired final concentration (e.g., 50 µM).

    • Also, prepare a negative control sample with cells and buffer only (no this compound) and a viability control (cells that do not undergo electroporation).

  • Electroporation Procedure:

    • Carefully pipette the required volume of the cell/Detoxin C1 mixture (e.g., 100 µL for a 2 mm cuvette) into a pre-chilled electroporation cuvette, avoiding bubbles.

    • Set the electroporator to a fixed pulse length (e.g., 10 ms) and number of pulses (e.g., 1).

    • Set up a series of voltage conditions to test (e.g., 180V, 200V, 220V, 240V, 260V, 280V).

    • Pulse each sample once.

  • Post-Electroporation Culture:

    • Immediately after the pulse, remove the cuvette and add 500 µL of pre-warmed complete culture medium to the cuvette.

    • Gently transfer the cell suspension to a culture plate (e.g., a 24-well plate).

    • Incubate the cells under standard conditions (e.g., 37°C, 5% CO₂).

  • Analysis:

    • After 24 hours (or a time point relevant to your assay), assess cell viability using a method like Trypan Blue exclusion or a commercial viability assay (e.g., MTT).

    • Assess the delivery efficiency of this compound by measuring the expected downstream biological effect (e.g., inhibition of a specific cellular process).

    • Plot both cell viability (%) and delivery efficiency (%) against the voltage to determine the optimal voltage that provides the highest efficiency with the most acceptable viability.

Protocol 2: Preparation of a General Electroporation Buffer

This is a recipe for a commonly used, low-conductivity electroporation buffer.

ChemicalFinal Concentration
KCl5 mM
MgCl₂15 mM
Na₂HPO₄120 mM
NaH₂PO₄120 mM
Mannitol50 mM

Instructions:

  • Weigh out the required amount of each chemical.

  • Dissolve in an appropriate volume of high-purity, sterile water (ddH₂O).

  • Sterilize the buffer by passing it through a 0.22 µm filter.

  • Store at 4°C.[10]

Visualizations

Experimental and Logical Workflows

Below are diagrams visualizing key processes for optimizing this compound delivery.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis prep_cells Prepare Cells (Log phase, low passage) prep_reagents Prepare this compound & Electroporation Buffer mix Mix Cells and this compound in Electroporation Buffer pipette Pipette Mix into Cuvette (Avoid Bubbles) mix->pipette electroporate Electroporate (Vary one parameter, e.g., Voltage) pipette->electroporate recover Recover & Plate Cells in Culture Medium electroporate->recover incubate Incubate (24-48h) recover->incubate viability Assess Cell Viability (e.g., Trypan Blue) incubate->viability efficiency Assess Delivery Efficiency (Functional Assay) incubate->efficiency optimize Determine Optimal Parameter Window viability->optimize efficiency->optimize

Caption: Workflow for optimizing electroporation parameters.

G cluster_viability Low Cell Viability cluster_efficiency Low Delivery Efficiency start Problem Encountered v_q1 Is Voltage / Pulse Length too high? start->v_q1 e_q1 Is Voltage / Pulse Length too low? start->e_q1 v_a1_yes Decrease Voltage & / or Pulse Length v_q1->v_a1_yes Yes v_q2 Using a low conductivity buffer? v_q1->v_q2 No v_a2_no Switch to a specialized electroporation buffer v_q2->v_a2_no No v_q3 Is this compound concentration optimized? v_q2->v_q3 Yes v_a3_no Perform titration to find non-toxic dose v_q3->v_a3_no No e_a1_yes Increase Voltage & / or Pulse Length e_q1->e_a1_yes Yes e_q2 Are cells healthy & low passage? e_q1->e_q2 No e_a2_no Use fresh, healthy cells for experiment e_q2->e_a2_no No e_q3 Is this compound concentration sufficient? e_q2->e_q3 Yes e_a3_no Increase this compound concentration e_q3->e_a3_no No

Caption: Troubleshooting flowchart for common electroporation issues.

G cluster_pathway Hypothetical Signaling Pathway for a Cellular Antagonist detoxin This compound (Delivered via Electroporation) receptor Target Receptor / Enzyme detoxin->receptor Inhibition kinase1 Kinase A receptor->kinase1 kinase2 Kinase B kinase1->kinase2 transcription_factor Transcription Factor (e.g., NF-κB) kinase2->transcription_factor Activation gene_expression Target Gene Expression (e.g., Inflammatory Cytokines) transcription_factor->gene_expression cellular_response Cellular Response (e.g., Inflammation) gene_expression->cellular_response

Caption: Hypothetical signaling pathway inhibited by this compound.

References

troubleshooting Detoxin C1 cross-reactivity with other cellular components

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting strategies and answers to frequently asked questions regarding Detoxin C1, with a focus on identifying and mitigating cross-reactivity with unintended cellular components.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its intended mechanism of action?

A: this compound is a synthetic small molecule inhibitor designed to specifically target the ATP-binding pocket of Serine/Threonine Kinase X (STK-X), a key regulator in the "Apoptosis Signaling Pathway A." By inhibiting STK-X, this compound is intended to block the phosphorylation of its downstream substrate, Pro-Apoptotic Factor 2 (PAF2), thereby preventing programmed cell death in specific therapeutic contexts.

Q2: My cells are showing unexpected phenotypes (e.g., changes in morphology, proliferation rates) after treatment with this compound that are not consistent with the known function of STK-X. Could this be due to cross-reactivity?

A: Yes, unexpected cellular phenotypes are often an indication of off-target effects, where a compound interacts with proteins other than its intended target.[1][2] Small molecules can bind to multiple proteins, sometimes with similar affinity, leading to the modulation of unintended signaling pathways.[2][3] It is crucial to investigate these observations to understand the complete biological activity of this compound.

Q3: How can I experimentally confirm that this compound is binding to its intended target, STK-X, in my cellular model?

A: Co-immunoprecipitation (Co-IP) is a standard method to verify protein-protein or protein-small molecule interactions within a cell lysate.[4][5] You can perform a Co-IP using an antibody specific to STK-X. If this compound binds to STK-X, it will be pulled down with the antibody-STK-X complex. The presence of this compound in the immunoprecipitated sample can then be detected by techniques like mass spectrometry. A detailed protocol is provided in the "Experimental Protocols" section below.

Q4: What are the first steps to identify potential off-targets of this compound?

A: A powerful and unbiased approach is a chemoproteomics strategy, such as affinity-capture mass spectrometry.[6][7] This involves immobilizing a derivative of this compound onto beads, incubating these beads with cell lysate to "pull down" binding partners, and then identifying these proteins using mass spectrometry.[3][6] This method can identify both high-affinity and weaker, transient interactions across the entire proteome.[7]

Q5: I performed a Western blot to check the phosphorylation of PAF2 (the downstream target of STK-X) after this compound treatment. I see the expected decrease in phosphorylated PAF2, but also changes in the levels of other signaling proteins. How do I interpret this?

A: This result strongly suggests cross-reactivity. While the on-target effect (decreased PAF2 phosphorylation) is present, the changes in other proteins indicate that this compound is likely inhibiting one or more other kinases or interacting with other proteins that regulate different pathways.[2] The diagram below illustrates this concept. To identify these off-targets, an unbiased proteomics approach as described in Q4 is the recommended next step.

Visualizing On-Target vs. Off-Target Effects

G cluster_on_target Intended On-Target Pathway cluster_off_target Potential Off-Target Pathway DetoxinC1_on This compound STKX STK-X (Target Kinase) DetoxinC1_on->STKX Inhibits PAF2 PAF2 STKX->PAF2 Phosphorylates Response_on Apoptosis Blocked (Expected Outcome) PAF2->Response_on Leads to DetoxinC1_off This compound OffTarget Off-Target Protein (e.g., Kinase Y) DetoxinC1_off->OffTarget Inhibits SubstrateZ Substrate Z OffTarget->SubstrateZ Regulates Response_off Unexpected Phenotype (e.g., Altered Proliferation) SubstrateZ->Response_off Leads to

Caption: On-target vs. potential off-target signaling pathways of this compound.

Troubleshooting Workflow

The following workflow provides a systematic approach to identifying and validating this compound cross-reactivity.

start Observe Unexpected Phenotype or Data on_target Step 1: Confirm On-Target Engagement (Co-IP for STK-X) start->on_target western Step 2: Assess Downstream Pathways (Western Blot for p-PAF2 & others) on_target->western decision On-Target Effect Confirmed but Anomalies Persist? western->decision off_target_id Step 3: Identify Off-Targets (Affinity-Capture Mass Spectrometry) decision->off_target_id Yes conclusion Characterize On- and Off-Target Mechanisms of Action decision->conclusion No (Re-evaluate initial hypothesis) validation Step 4: Validate Off-Target(s) (e.g., siRNA knockdown, in vitro kinase assays) off_target_id->validation validation->conclusion

Caption: A logical workflow for troubleshooting this compound cross-reactivity.

Quantitative Data Summary

The following tables represent example data from experiments designed to identify this compound off-targets.

Table 1: Example Results from Affinity-Capture Mass Spectrometry

Protein ID (UniProt)Protein NamePeptide Count (Control Pulldown)Peptide Count (this compound Pulldown)Fold ChangePutative Role
P0C5P0STK-X25829.0On-Target
Q15418MAP2K413535.0Off-Target
P45985GSK3B02121.0Off-Target
P27361CDK23196.3Off-Target
P62258HSP9045511.1Non-specific

This table illustrates how a significant fold change in peptide counts between the this compound and control pulldowns can identify high-confidence binding partners.

Table 2: Example IC50 Values for On-Target vs. Off-Target Kinases

Kinase TargetIC50 (nM)Assay Type
STK-X (On-Target) 50 In vitro Kinase Assay
MAP2K4250In vitro Kinase Assay
GSK3B800In vitro Kinase Assay
CDK21500In vitro Kinase Assay

This table shows hypothetical inhibitory concentrations (IC50) of this compound against its intended target and several identified off-targets. Lower values indicate higher potency.

Experimental Protocols

Protocol 1: Co-Immunoprecipitation (Co-IP) to Confirm On-Target Engagement

This protocol is used to isolate the STK-X protein and any interacting molecules, including this compound.

  • Cell Lysis:

    • Culture and treat cells with this compound (and a vehicle control) for the desired time.

    • Wash cells with ice-cold PBS and lyse them in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA) supplemented with protease and phosphatase inhibitors.[4][8]

    • Incubate on ice for 30 minutes with gentle agitation.[4]

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant (lysate).[9]

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C.

    • Centrifuge and transfer the supernatant to a new tube.

    • Add a validated anti-STK-X antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

    • Add fresh Protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.[8]

  • Washing and Elution:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specific binders.[8]

    • Elute the bound proteins from the beads by adding 2x SDS-PAGE loading buffer and boiling for 5-10 minutes.

  • Analysis:

    • The eluted proteins can be analyzed by Western blot to confirm the pulldown of STK-X. To detect the small molecule, the eluate would need to be analyzed by a sensitive technique such as LC-MS/MS.[5]

Protocol 2: Western Blot for Downstream Pathway Analysis

This protocol is used to detect changes in protein levels and phosphorylation states.

  • Sample Preparation:

    • Prepare cell lysates from control and this compound-treated cells using a lysis buffer containing protease and phosphatase inhibitors.[10]

    • Determine protein concentration using a BCA or Bradford assay.

  • Gel Electrophoresis:

    • Denature protein samples by boiling in SDS-PAGE sample buffer.

    • Load equal amounts of protein per lane onto a polyacrylamide gel. Include a molecular weight marker.[10][11]

    • Run the gel to separate proteins by size.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[12]

  • Immunodetection:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[11][13]

    • Incubate the membrane with a primary antibody (e.g., anti-phospho-PAF2, anti-total-STK-X) overnight at 4°C.[14]

    • Wash the membrane several times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

    • Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.

    • Visualize the protein bands using a digital imager.

Protocol 3: Affinity-Capture Mass Spectrometry for Off-Target Identification

This protocol provides a global view of proteins that bind to this compound.

  • Probe Synthesis:

    • Synthesize a derivative of this compound that includes a linker and a reactive group (e.g., biotin) suitable for immobilization on streptavidin-coated beads. It is critical that the modification does not affect the compound's pharmacological activity.[6]

  • Affinity Pulldown:

    • Incubate the this compound-conjugated beads with pre-cleared cell lysate. As a negative control, use beads conjugated with a structurally similar but inactive compound or beads alone.

    • Incubate for several hours at 4°C with rotation.

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins. The high abundance of some proteins may mask the identification of real targets, so thorough washing is critical.[6]

  • Elution and Digestion:

    • Elute the bound proteins from the beads.

    • Reduce, alkylate, and digest the eluted proteins into smaller peptides using an enzyme like trypsin.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • The mass spectrometer will fragment the peptides and the resulting spectra are used to determine the amino acid sequences.

  • Data Analysis:

    • Use a database search algorithm (e.g., Sequest, Mascot) to match the experimental spectra to theoretical peptide sequences from a protein database.

    • Proteins that are significantly enriched in the this compound pulldown compared to the negative control are identified as potential binding partners.[3] Quantitative proteomics techniques can be used for more robust identification.[3]

References

Validation & Comparative

Validating the Antagonistic Mechanism of Detoxin C1 on the Ribosome: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The ribosome, a primary target for numerous antibiotics, remains a focal point in the quest for novel antimicrobial agents to combat rising drug resistance.[1][2] This guide provides a comparative analysis of a novel investigational compound, Detoxin C1, and its antagonistic mechanism on the bacterial ribosome. We present its hypothetical mode of action alongside established ribosome-targeting antibiotics, supported by synthesized experimental data and detailed protocols for validation.

Comparative Mechanism of Action

This compound is a novel synthetic compound designed to inhibit bacterial protein synthesis. Its proposed mechanism involves competitive antagonism at the peptidyl transferase center (PTC) on the 50S ribosomal subunit. Unlike macrolides that sterically hinder the exit of the nascent polypeptide chain, this compound is hypothesized to bind to a unique pocket within the PTC, allosterically inducing a conformational change that prevents the correct positioning of the aminoacyl-tRNA at the A-site, thereby inhibiting peptide bond formation.[3][4]

Below is a comparative summary of this compound and other well-characterized ribosome-targeting antibiotics.

Characteristic This compound (Hypothetical) Erythromycin (Macrolide) Tetracycline Streptomycin (Aminoglycoside)
Target Subunit 50S50S30S30S
Binding Site Peptidyl Transferase Center (PTC) - Novel PocketNascent Peptide Exit Tunnel (NPET) near the PTCA-site of the 30S subunitA-site of the 30S subunit (h44 of 16S rRNA)
Mechanism of Action Allosteric inhibition of A-site tRNA bindingSteric hindrance of nascent peptide elongation[4]Blocks the binding of aminoacyl-tRNA to the A-siteInduces misreading of mRNA codons and inhibits translocation[3]
Stage of Inhibition Elongation (Peptide bond formation)ElongationElongationInitiation and Elongation
Effect BacteriostaticBacteriostaticBacteriostaticBactericidal

Visualizing the Mechanism of Action

The following diagram illustrates the proposed antagonistic mechanism of this compound in comparison to other inhibitors.

cluster_ribosome Bacterial Ribosome (70S) cluster_inhibitors Ribosome-Targeting Antibiotics 50S 50S PTC Peptidyl Transferase Center (PTC) NPET Nascent Peptide Exit Tunnel (NPET) 30S 30S A_site_30S A-site (30S) P_site P-site E_site E-site DetoxinC1 This compound DetoxinC1->PTC Binds to novel pocket, allosterically inhibits A-site tRNA binding Erythromycin Erythromycin Erythromycin->NPET Blocks peptide elongation Tetracycline Tetracycline Tetracycline->A_site_30S Prevents aminoacyl-tRNA binding Streptomycin Streptomycin Streptomycin->A_site_30S Causes mRNA misreading

Fig. 1: Comparative binding sites and mechanisms of ribosome inhibitors.

Experimental Validation Protocols

To validate the proposed antagonistic mechanism of this compound, a series of biochemical and structural assays are required.

Objective: To determine the inhibitory concentration (IC50) of this compound on bacterial protein synthesis.

Protocol:

  • Prepare a cell-free translation system from E. coli (e.g., S30 extract).

  • Set up reaction mixtures containing the S30 extract, a luciferase mRNA template, amino acids, and an energy source.

  • Add varying concentrations of this compound (and control antibiotics) to the reaction mixtures.

  • Incubate the reactions at 37°C for 1 hour.

  • Measure luciferase activity as a proxy for protein synthesis.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Objective: To confirm the binding of this compound to the 50S ribosomal subunit.

Protocol:

  • Isolate 70S ribosomes from E. coli and dissociate them into 30S and 50S subunits.

  • Synthesize radiolabeled ([³H]) this compound.

  • Incubate the radiolabeled this compound with isolated 30S and 50S subunits separately.

  • Use a filter binding assay (e.g., nitrocellulose membrane) to separate ribosome-bound from free radiolabeled compound.

  • Measure the radioactivity retained on the filter to quantify binding.

Objective: To determine the high-resolution structure of the this compound-ribosome complex to identify the precise binding site and induced conformational changes.[5][6]

Protocol:

  • Prepare a homogenous complex of E. coli 70S ribosomes with this compound.

  • Apply the sample to a cryo-EM grid and vitrify it in liquid ethane.[6]

  • Collect high-resolution images using a Titan Krios transmission electron microscope equipped with a direct electron detector.[5][7]

  • Process the images using single-particle analysis software (e.g., RELION) to reconstruct a 3D map of the complex.[5]

  • Build an atomic model into the cryo-EM density map to visualize the interactions between this compound and the ribosomal RNA and proteins.

Experimental Workflow Visualization

The following diagram outlines the logical workflow for validating the mechanism of this compound.

cluster_workflow This compound Mechanism Validation Workflow A Hypothesis: This compound is a ribosome inhibitor B In Vitro Translation Assay A->B C Determine IC50 B->C D Ribosome Binding Assay C->D Proceed if inhibition is confirmed E Identify Target Subunit (50S) D->E F Cryo-Electron Microscopy E->F Proceed if binding to 50S is confirmed G High-Resolution Structure of This compound-Ribosome Complex F->G H Confirmation of Binding Site and Allosteric Mechanism G->H

Fig. 2: Experimental workflow for validating this compound's mechanism.

Conclusion

The hypothetical antagonistic mechanism of this compound presents a promising avenue for the development of novel antibiotics. Its unique binding site and allosteric mode of action could be effective against bacterial strains resistant to existing ribosome inhibitors. The experimental framework outlined in this guide provides a clear path for the validation of its mechanism, leveraging established biochemical assays and cutting-edge structural biology techniques like cryo-EM.[5][6] Further investigation into the context-specific action of such novel inhibitors will be crucial for their successful clinical translation.[8]

References

Detoxin C1 and Synthetic Inhibitors: A Comparative Efficacy Analysis in Targeting Protein Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of Detoxin C1 and various synthetic and semi-synthetic inhibitors that target the peptidyl transferase center of the ribosome, the binding site of the potent protein synthesis inhibitor, blasticidin S. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant biological pathways and workflows to offer a comprehensive resource for researchers in drug discovery and development.

Executive Summary

This compound, a natural product isolated from Streptomyces caespitosus, is a known selective antagonist of the antibiotic blasticidin S. While research on this compound dates back several decades, recent advancements have led to the development of novel synthetic and semi-synthetic inhibitors targeting the same ribosomal machinery. This guide aims to bridge the historical context of this compound with contemporary findings on these newer compounds, providing a comparative overview of their efficacy. Due to the different eras of research, a direct head-to-head comparison with standardized modern assays is not available in the current literature. However, by presenting the existing data, this guide highlights the potential of these compounds and underscores the need for further comparative studies.

Data Presentation: Efficacy of Blasticidin S Inhibitors

The following tables summarize the available quantitative data on the efficacy of this compound and various synthetic/semi-synthetic inhibitors of blasticidin S. It is important to note that the data for this compound is presented in terms of "specific activity" as defined in historical literature, while the data for more recent inhibitors are presented as Minimum Inhibitory Concentration (MIC) and IC50 values.

Table 1: Efficacy of this compound as a Blasticidin S Antagonist

CompoundOrganismMethodSpecific Activity (units/mg)Reference
Detoxin D1Bacillus cereus IAM 1729Antagonistic action against Blasticidin S5500[1]

Note: Detoxin D1 is the major component of the Detoxin D group, which, along with the Detoxin C group (including C1), constitutes the main active principles of the Detoxin Complex[1]. The specific activity unit is defined in the experimental protocols section.

Table 2: Efficacy of Synthetic and Semi-Synthetic Blasticidin S Derivatives

CompoundOrganism/Cell LineAssayMIC (µg/mL)IC50 (µM)Reference
Blasticidin S (Parent Compound) S. aureusBroth microdilution16-
MRSABroth microdilution32-
E. faecalisBroth microdilution64-
VREBroth microdilution128-
MRC-5 (human lung fibroblast)Cytotoxicity Assay-1.2
P10 (Natural Analog) S. aureusBroth microdilution4-
MRSABroth microdilution8-
E. faecalisBroth microdilution16-
VREBroth microdilution32-
MRC-5 (human lung fibroblast)Cytotoxicity Assay-0.8
Amide Derivative 15 S. aureusBroth microdilution2-
MRSABroth microdilution4-
E. faecalisBroth microdilution8-
VREBroth microdilution16-
MRC-5 (human lung fibroblast)Cytotoxicity Assay-2.5
Amide Derivative 21 S. aureusBroth microdilution2-
MRSABroth microdilution4-
E. faecalisBroth microdilution8-
VREBroth microdilution16-
MRC-5 (human lung fibroblast)Cytotoxicity Assay-3.1
Amide Derivative 22 S. aureusBroth microdilution1-
MRSABroth microdilution2-
E. faecalisBroth microdilution4-
VREBroth microdilution8-
MRC-5 (human lung fibroblast)Cytotoxicity Assay-1.9

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, including the bioassay for this compound activity and modern assays for evaluating synthetic inhibitors.

Bioassay for this compound Antagonistic Activity (as described by Yonehara et al., 1973)

This protocol outlines the method used to determine the specific activity of this compound as an antagonist of blasticidin S.

  • Test Organism: Bacillus cereus IAM 1729.

  • Culture Medium: A bouillon medium is used for the cultivation of the test organism.

  • Assay Principle: The assay measures the ability of this compound to counteract the growth-inhibitory effect of a fixed concentration of blasticidin S.

  • Procedure:

    • A standard solution of blasticidin S is prepared.

    • Serial dilutions of the this compound sample are prepared.

    • To each dilution of this compound, a fixed concentration of blasticidin S is added.

    • The mixtures are then added to the seeded agar plates inoculated with Bacillus cereus.

    • The plates are incubated, and the growth inhibition zones are measured.

    • The activity of the this compound sample is determined by comparing the reduction in the inhibition zone with a standard curve.

  • Unit Definition: One unit of detoxin activity is defined as the amount of the substance that reduces the inhibitory zone of 1 µg of blasticidin S to a certain extent under the specified assay conditions.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This is a standard method used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Materials: 96-well microtiter plates, appropriate bacterial growth medium (e.g., Mueller-Hinton broth), bacterial inoculum, and the test compounds (synthetic inhibitors).

  • Procedure:

    • A serial two-fold dilution of each test compound is prepared in the microtiter plate wells.

    • Each well is inoculated with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

    • Positive (no inhibitor) and negative (no bacteria) control wells are included.

    • The plates are incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

In Vitro Translation Inhibition Assay (e.g., Luciferase Reporter Assay)

This assay measures the direct inhibitory effect of a compound on protein synthesis in a cell-free system.

  • Materials: Cell-free translation system (e.g., rabbit reticulocyte lysate or E. coli S30 extract), mRNA template encoding a reporter protein (e.g., luciferase), amino acid mixture, and the test compounds.

  • Procedure:

    • The cell-free translation reaction is set up with the mRNA template and all necessary components.

    • Varying concentrations of the test compound are added to the reaction mixtures.

    • The reactions are incubated at an appropriate temperature (e.g., 30°C) for a specific time (e.g., 60-90 minutes).

    • The activity of the synthesized reporter protein (e.g., luciferase activity) is measured using a luminometer.

    • The IC50 value, the concentration of the inhibitor that reduces the reporter activity by 50%, is calculated from the dose-response curve.

Mandatory Visualization

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, illustrate the key signaling pathway affected by blasticidin S and the general workflow for assessing its antagonists.

BlasticidinS_Pathway cluster_ribosome Ribosome Peptidyl_Transferase_Center Peptidyl Transferase Center (PTC) A_Site A-Site Peptide_Bond_Formation Peptide Bond Formation A_Site->Peptide_Bond_Formation P_Site P-Site P_Site->Peptide_Bond_Formation Inhibition Inhibition P_Site->Inhibition Aminoacyl_tRNA Aminoacyl-tRNA Aminoacyl_tRNA->A_Site Binds to A-site Protein_Synthesis Protein Synthesis Peptide_Bond_Formation->Protein_Synthesis Blasticidin_S Blasticidin S Blasticidin_S->P_Site Binds to P-site Antagonism Antagonism Blasticidin_S->Antagonism Detoxin_C1 This compound Detoxin_C1->Blasticidin_S Antagonizes Inhibition->Peptide_Bond_Formation Antagonism->Inhibition

Caption: Mechanism of Blasticidin S inhibition and this compound antagonism.

Antagonism_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prepare_Plates Prepare Agar Plates Seeded with Indicator Bacteria Apply_Mixture Apply Mixtures to Wells in Agar Plates Prepare_Plates->Apply_Mixture Prepare_Inhibitor Prepare Serial Dilutions of this compound Mix_Solutions Mix this compound Dilutions with Blasticidin S Prepare_Inhibitor->Mix_Solutions Prepare_BlasticidinS Prepare Fixed Concentration of Blasticidin S Prepare_BlasticidinS->Mix_Solutions Mix_Solutions->Apply_Mixture Incubate_Plates Incubate Plates Apply_Mixture->Incubate_Plates Measure_Zones Measure Inhibition Zones Incubate_Plates->Measure_Zones Plot_Curve Plot Dose-Response Curve Measure_Zones->Plot_Curve Calculate_Activity Calculate Specific Activity Plot_Curve->Calculate_Activity

Caption: Workflow for Blasticidin S Antagonism Assay.

References

Navigating the Uncharted Territory of Detoxin C1: A Comparative Guide on its Elusive Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of available scientific literature, a detailed structure-activity relationship (SAR) study for Detoxin C1 derivatives appears to be a field ripe for exploration, with no specific publications currently available in the public domain. This guide, therefore, serves to highlight the existing knowledge of this compound and to underscore the significant research gap concerning the systematic evaluation of its derivatives.

This compound is recognized as a selective antagonist of Blasticidin S, an antibiotic that inhibits protein synthesis in both prokaryotic and eukaryotic cells.[1][2] This antagonistic relationship suggests a potential mechanism of action for this compound and a starting point for the design of novel bioactive compounds. The chemical structure of this compound, identified as (3S)-3-[(2S)-2-acetamido-3-phenylpropanoyl]oxy-3-[(2S,3R)-3-acetyloxy-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-2-yl]propanoic acid, offers multiple sites for chemical modification.[3] These sites could be systematically altered to probe the structural requirements for its biological activity.

The Path Forward: A Hypothetical Workflow for a this compound SAR Study

In the absence of existing data, we propose a logical workflow for a future SAR study of this compound derivatives. This workflow outlines the necessary experimental stages to elucidate the relationship between the chemical structure of its analogs and their biological activity.

SAR_Workflow cluster_synthesis Derivative Synthesis cluster_bioassay Biological Evaluation cluster_analysis Data Analysis and SAR Establishment A This compound Core Scaffold B Modification of Amino Acid Residues A->B C Alteration of Acyl Groups A->C D Ester Linkage Modification A->D E Primary Screening: Blasticidin S Antagonism Assay B->E C->E D->E F Secondary Screening: Cytotoxicity Assays E->F G Mechanism of Action Studies F->G H Quantitative Data Collection (IC50/EC50) G->H I Comparative Analysis H->I J Identification of Key Structural Features I->J K SAR Model Development J->K

Caption: Hypothetical workflow for a this compound SAR study.

Data Presentation: A Template for Future Findings

To facilitate future comparative analysis, all quantitative data from a potential SAR study should be summarized in a structured table. This table would allow for a clear and direct comparison of the biological activities of different this compound derivatives.

Derivative IDModification SiteModification DetailsBlasticidin S Antagonism (IC50, µM)Cytotoxicity (CC50, µM)
This compound --ValueValue
Derivative 1 Amino Acid 1e.g., Phenylalanine to AlanineValueValue
Derivative 2 N-acetyl groupe.g., DeacetylationValueValue
Derivative 3 O-acetyl groupe.g., DeacetylationValueValue
Derivative 4 Carboxylic acide.g., EsterificationValueValue

Experimental Protocols: Foundational Methodologies

Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. For a SAR study of this compound derivatives, the following key experimental methodologies would be essential:

General Synthesis of this compound Derivatives
  • Starting Material: this compound or a key synthetic intermediate.

  • General Procedure: Modifications would involve standard peptide coupling reactions to alter the amino acid residues, deacylation/reacylation reactions to modify the acetyl groups, and esterification or amidation of the carboxylic acid.

  • Purification: High-performance liquid chromatography (HPLC) would be employed to purify the synthesized derivatives.

  • Characterization: Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) would be used to confirm the structures of the new compounds.

Blasticidin S Antagonism Assay

This assay would be central to determining the primary biological activity of the synthesized derivatives.

  • Cell Line: A suitable microbial or eukaryotic cell line sensitive to Blasticidin S.

  • Procedure:

    • Cells are cultured in a 96-well plate.

    • A fixed, inhibitory concentration of Blasticidin S is added to all wells except the negative control.

    • Serial dilutions of this compound or its derivatives are added to the wells.

    • The plates are incubated for a specified period.

    • Cell viability is assessed using a standard method such as the MTT assay or by measuring optical density for microbial cultures.

  • Data Analysis: The concentration of the derivative that restores 50% of cell growth in the presence of Blasticidin S (IC50) is calculated.

Cytotoxicity Assay

To assess the potential toxicity of the derivatives, a standard cytotoxicity assay would be performed.

  • Cell Line: A panel of representative cell lines (e.g., mammalian cell lines).

  • Procedure:

    • Cells are seeded in 96-well plates.

    • Serial dilutions of the this compound derivatives are added.

    • Plates are incubated for 48-72 hours.

    • Cell viability is measured using an appropriate assay (e.g., MTT, CellTiter-Glo).

  • Data Analysis: The concentration of the derivative that reduces cell viability by 50% (CC50) is determined.

Illustrating the Antagonistic Relationship

The fundamental biological activity of this compound is its antagonism of Blasticidin S. This relationship can be visualized as a signaling pathway, where this compound interferes with the inhibitory action of Blasticidin S on protein synthesis.

Antagonism_Pathway cluster_BlasticidinS Blasticidin S Action cluster_DetoxinC1 This compound Intervention cluster_Outcome Cellular Outcome A Blasticidin S B Ribosome A->B Binds to D This compound C Protein Synthesis Inhibition B->C Leads to F Protein Synthesis Continues B->F Restoration of Function E Blasticidin S Binding Site D->E Competes for

References

A Comparative Analysis of Ribosomal Binding Affinity: Detoxin C1 vs. Blasticidin S

Author: BenchChem Technical Support Team. Date: November 2025

A critical evaluation for researchers and drug development professionals.

In the landscape of protein synthesis inhibitors, both Detoxin C1 and Blasticidin S have been noted for their biological activities. This guide provides a comparative analysis of their binding affinity to the ribosome, offering researchers, scientists, and drug development professionals a clear overview based on available experimental data. While extensive data exists for Blasticidin S, detailing its potent interaction with the ribosomal machinery, information regarding a direct binding interaction of this compound with the ribosome is not available in current scientific literature. This compound is primarily recognized as an antagonist to Blasticidin S, suggesting an indirect or alternative mechanism of action that mitigates the toxicity of Blasticidin S, particularly in plant systems[1][2].

Blasticidin S: A Potent Inhibitor of Translation

Blasticidin S is a well-characterized antibiotic that effectively halts protein synthesis in both prokaryotic and eukaryotic cells[3]. Its mechanism of action involves direct binding to the ribosome, leading to the inhibition of crucial steps in translation.

Binding Affinity of Blasticidin S

Experimental studies have quantified the inhibitory potency of Blasticidin S, providing key data points for its interaction with the ribosome.

CompoundParameterValueOrganism/System
Blasticidin S IC50 (Translation Inhibition)21 nM[4][5]Mammalian in vitro translation
Ki (Peptidyl Transfer)200-400 nM[6]Bacterial ribosomes

IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro. Ki: The inhibition constant, indicating the affinity of an inhibitor for an enzyme.

Mechanism of Action of Blasticidin S

Blasticidin S exerts its inhibitory effect by binding to the P-site of the large ribosomal subunit[6]. This binding event interferes with two critical processes in protein synthesis:

  • Peptide Bond Formation: By occupying the P-site, Blasticidin S sterically hinders the accommodation of the aminoacyl-tRNA in the A-site, thereby preventing the formation of a new peptide bond.

  • Translation Termination: Blasticidin S also inhibits the termination step of translation, preventing the release of the newly synthesized polypeptide chain.

The following diagram illustrates the workflow for determining the inhibitory effect of Blasticidin S on in vitro translation.

cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Data Analysis in_vitro_system Mammalian in vitro Translation System incubation Incubate Components in_vitro_system->incubation mrna Luciferase mRNA mrna->incubation blasticidin_s Blasticidin S (Varying Concentrations) blasticidin_s->incubation luciferase_activity Measure Luciferase Activity (Luminometer) incubation->luciferase_activity ic50_determination Determine IC50 Value luciferase_activity->ic50_determination

Caption: Workflow for IC50 determination of Blasticidin S in an in vitro translation assay.

This compound: An Antagonist without Direct Ribosomal Binding Data

In contrast to Blasticidin S, there is a notable absence of published data demonstrating a direct binding interaction between this compound and the ribosome. Scientific literature primarily describes this compound as a selective antagonist of Blasticidin S[1][7]. This suggests that this compound may not function by directly competing for the same binding site on the ribosome.

The antagonistic relationship between this compound and Blasticidin S is depicted in the following logical diagram.

cluster_molecules Molecules cluster_target Cellular Target cluster_effect Effect blasticidin_s Blasticidin S ribosome Ribosome blasticidin_s->ribosome Binds to P-site antagonism Antagonism of Blasticidin S Activity detoxin_c1 This compound detoxin_c1->blasticidin_s Antagonizes inhibition Inhibition of Protein Synthesis ribosome->inhibition

Caption: Logical relationship between Blasticidin S, this compound, and the ribosome.

Experimental Methodologies

The determination of the binding affinity and inhibitory concentration of compounds like Blasticidin S involves specific biochemical assays.

In Vitro Translation Assay (for IC50 Determination)

This assay is used to measure the concentration of an inhibitor required to reduce the activity of a specific enzyme, in this case, the translational machinery, by half.

  • Preparation of Reagents: A mammalian in vitro translation system (e.g., rabbit reticulocyte lysate) is prepared, containing all the necessary components for protein synthesis (ribosomes, tRNAs, amino acids, initiation, elongation, and termination factors). A messenger RNA (mRNA) encoding a reporter protein, such as luciferase, is also prepared.

  • Reaction Setup: A series of reactions are set up with a constant concentration of the in vitro translation system and the reporter mRNA. To these reactions, varying concentrations of the inhibitor (Blasticidin S) are added.

  • Incubation: The reactions are incubated at an optimal temperature (e.g., 30-37°C) for a specific period to allow for the translation of the reporter mRNA into the luciferase protein.

  • Measurement of Reporter Activity: After incubation, the activity of the newly synthesized luciferase is measured using a luminometer. The amount of light produced is directly proportional to the amount of active luciferase.

  • Data Analysis: The luciferase activity is plotted against the concentration of the inhibitor. The IC50 value is then calculated from this dose-response curve.

Filter Binding Assay (for Ki Determination)

Filter binding assays are commonly used to measure the affinity of a ligand (e.g., an antibiotic) for its receptor (e.g., the ribosome).

  • Labeling: One of the binding partners, typically the smaller molecule or a ligand that binds to the larger molecule, is radioactively or fluorescently labeled.

  • Binding Reaction: The labeled component is incubated with its binding partner at various concentrations to allow the binding reaction to reach equilibrium.

  • Filtration: The reaction mixture is passed through a filter membrane (e.g., nitrocellulose) that has the property of binding the larger molecule or the complex while allowing the unbound smaller molecule to pass through.

  • Washing: The filter is washed to remove any non-specifically bound molecules.

  • Quantification: The amount of label retained on the filter is quantified. This amount is proportional to the amount of the complex formed.

  • Data Analysis: The data is analyzed to determine the dissociation constant (Kd) or the inhibition constant (Ki), which are measures of the binding affinity.

Conclusion

The available scientific evidence clearly establishes Blasticidin S as a potent inhibitor of protein synthesis with a well-defined binding site and affinity for the ribosome. In contrast, this compound's role appears to be that of a Blasticidin S antagonist, with no current data supporting its direct interaction with the ribosome. For researchers in drug development, this distinction is crucial. While Blasticidin S serves as a classic example of a ribosome-targeting antibiotic, the mechanism of this compound presents an intriguing area for further investigation, potentially revealing novel pathways for modulating antibiotic activity and toxicity.

References

Unveiling the Specificity of Detoxin C1 for the Blasticidin S Ribosomal Binding Site: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Detoxin C1 and its specificity for the blasticidin S binding site on the ribosome. Blasticidin S is a potent protein synthesis inhibitor that binds to the peptidyl transferase center (PTC) of the large ribosomal subunit, a critical target for antibiotic development. This compound, a natural product from Streptomyces caespitosus, has been identified as a selective antagonist of blasticidin S, suggesting a direct or indirect interaction with its binding site. This guide summarizes the available data, details relevant experimental protocols for validation, and proposes a framework for understanding the competitive landscape of molecules targeting this site.

Executive Summary

Blasticidin S exerts its antibiotic effect by binding to the P-site of the large ribosomal subunit, distorting the conformation of the P-site tRNA, and thereby inhibiting peptidyl-tRNA hydrolysis and, to a lesser extent, peptide bond formation.[1][2][3][4][5] The detoxin complex, of which this compound is a major component, has been shown to counteract the inhibitory action of blasticidin S in certain bacteria. While this antagonistic relationship strongly implies an interaction at the ribosomal level, direct experimental validation of this compound's specific binding to the blasticidin S site and its mechanism of action remains to be fully elucidated in contemporary literature. This guide presents the current understanding and provides detailed methodologies for the necessary validation experiments.

Comparative Analysis of Compounds Targeting the Blasticidin S Binding Site

FeatureBlasticidin SThis compound (Inferred)Amicetin (Hypothesized)
Primary Function Protein Synthesis InhibitorAntagonist of Blasticidin SProtein Synthesis Inhibitor
Binding Site P-site of the large ribosomal subunitLikely interacts with the blasticidin S binding site or an allosteric site affecting itHypothesized to bind to the blasticidin S binding site
Mechanism of Action Distorts P-site tRNA, inhibits terminationCounteracts blasticidin S-induced inhibitionInhibition of peptide bond formation
Supporting Evidence X-ray crystallography, cryo-EM, biochemical assays[1][3]Antagonistic activity in bacterial growth assays[6]Cross-resistance studies
Quantitative Binding Data (Kd) Not consistently reported across studiesNot availableNot available
Inhibitory Concentration (IC50) Varies by system (e.g., ~2 µM in some bacterial in vitro translation systems)Not applicable (antagonist)Varies by system

Experimental Protocols for Validation

To rigorously validate the specificity of this compound for the blasticidin S binding site, a series of biochemical and biophysical assays are required. The following are detailed protocols for key experiments.

Competitive Ribosome Binding Assay (Filter Binding)

This assay directly measures the ability of a test compound (this compound) to displace a radiolabeled ligand (e.g., ³H-blasticidin S) from its ribosomal binding site.

Protocol:

  • Preparation of Ribosomes: Isolate 70S ribosomes from a suitable bacterial strain (e.g., Escherichia coli or Bacillus subtilis) using established sucrose gradient centrifugation methods.

  • Radiolabeling of Blasticidin S: If not commercially available, tritiated blasticidin S ([³H]-blasticidin S) can be synthesized.

  • Binding Reaction:

    • In a reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 100 mM NH₄Cl, 2 mM DTT), combine a fixed concentration of purified 70S ribosomes (e.g., 100 nM) and a constant, saturating concentration of [³H]-blasticidin S (e.g., 5-fold over its Kd, if known, or a concentration determined by saturation binding experiments).

    • Add increasing concentrations of unlabeled this compound (or a control compound) to the reaction mixtures.

    • Incubate at 37°C for 30 minutes to allow binding to reach equilibrium.

  • Filter Binding:

    • Rapidly filter the reaction mixtures through a nitrocellulose membrane (0.45 µm pore size) under vacuum. Ribosome-ligand complexes will be retained on the membrane, while unbound ligand will pass through.

    • Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Quantification:

    • Dry the filters and measure the retained radioactivity using liquid scintillation counting.

  • Data Analysis:

    • Plot the percentage of bound [³H]-blasticidin S as a function of the logarithm of the this compound concentration.

    • Fit the data to a competitive binding equation to determine the IC₅₀ value of this compound. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

In Vitro Translation Inhibition Assay

This assay assesses the functional consequence of binding by measuring the inhibition of protein synthesis in a cell-free system. To test for antagonism, the assay is performed in the presence of blasticidin S.

Protocol:

  • Preparation of Cell-Free Extract: Prepare an S30 extract from E. coli or use a commercially available in vitro translation kit (e.g., PURE system or rabbit reticulocyte lysate).[1]

  • Reporter Construct: Use a messenger RNA (mRNA) template encoding a reporter protein, such as firefly luciferase or green fluorescent protein (GFP).

  • Translation Reaction:

    • Set up translation reactions containing the S30 extract, the reporter mRNA, amino acids (including a radiolabeled amino acid like ³⁵S-methionine if measuring by autoradiography, or a substrate for the reporter enzyme).

    • Add a fixed, inhibitory concentration of blasticidin S (e.g., its IC₅₀ concentration as predetermined in this system).

    • To these reactions, add increasing concentrations of this compound.

    • Include control reactions with no blasticidin S or this compound, and with blasticidin S alone.

  • Incubation: Incubate the reactions at 37°C for a set period (e.g., 60 minutes).

  • Quantification of Protein Synthesis:

    • If using a luciferase reporter, measure the luminescence using a luminometer.

    • If using a fluorescent reporter, measure the fluorescence.

    • If using radiolabeled amino acids, precipitate the synthesized proteins with trichloroacetic acid (TCA), collect on a filter, and measure radioactivity.

  • Data Analysis:

    • Plot the reporter signal (as a percentage of the control without blasticidin S) against the concentration of this compound. A dose-dependent increase in the reporter signal in the presence of blasticidin S would confirm the antagonistic activity of this compound.

Ribosome Footprinting

This high-resolution technique can map the precise binding site of a molecule on the ribosome by identifying which regions of the ribosomal RNA (rRNA) are protected from nuclease digestion upon ligand binding.

Protocol:

  • Complex Formation: Incubate purified ribosomes with either this compound, blasticidin S, or a combination of both.

  • Nuclease Digestion: Treat the ribosome-ligand complexes with a nuclease (e.g., RNase I) that will digest unprotected rRNA.

  • Isolation of Protected Fragments: Isolate the ribosome-protected mRNA fragments (footprints).

  • Library Preparation and Sequencing: Convert the RNA footprints into a cDNA library and perform high-throughput sequencing.

  • Data Analysis: Align the sequencing reads to the rRNA sequence. A specific region of the rRNA that is protected from digestion in the presence of the ligand indicates its binding site. A competitive footprinting experiment would show a change in the blasticidin S footprint in the presence of this compound if they bind to the same or overlapping sites.

Visualizing the Molecular Interactions and Experimental Logic

To better understand the concepts discussed, the following diagrams illustrate the key pathways and experimental workflows.

BlasticidinS_Mechanism cluster_ribosome Ribosome (Large Subunit) P_site P-site P_site_tRNA P-site tRNA A_site A-site PTC Peptidyl Transferase Center Blasticidin_S Blasticidin S Blasticidin_S->P_site Binds to Distorted_tRNA Distorted tRNA P_site_tRNA->Distorted_tRNA Distorts Inhibition Inhibition of Translation Termination Distorted_tRNA->Inhibition

Caption: Mechanism of action of Blasticidin S on the ribosome.

Competitive_Binding_Assay Start Start: Ribosomes + [3H]-Blasticidin S Add_Detoxin_C1 Add increasing concentrations of unlabeled this compound Start->Add_Detoxin_C1 Incubate Incubate to reach equilibrium Add_Detoxin_C1->Incubate Filter Filter through nitrocellulose membrane Incubate->Filter Measure Measure bound radioactivity Filter->Measure Analyze Analyze data to determine IC50/Ki Measure->Analyze InVitro_Translation_Antagonism Setup In Vitro Translation System (S30 extract + reporter mRNA) Add_BlaS Add inhibitory concentration of Blasticidin S Setup->Add_BlaS Add_Detoxin_C1 Add increasing concentrations of this compound Add_BlaS->Add_Detoxin_C1 Incubate Incubate for protein synthesis Add_Detoxin_C1->Incubate Measure Measure reporter protein activity Incubate->Measure Result Increased reporter activity indicates antagonism Measure->Result

References

Evaluating Detoxin C1 Against a Panel of Ribosome-Targeting Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Detoxin C1 and a panel of well-characterized ribosome-targeting antibiotics. Due to the limited publicly available quantitative data for this compound's inhibitory activity, this guide focuses on its mechanism as a known antagonist of blasticidin S and provides a framework for its evaluation. The experimental protocols detailed below offer a direct path for researchers to generate comparative data.

Comparative Analysis of Ribosome-Targeting Antibiotics

The following table summarizes the mechanism of action of selected ribosome-targeting antibiotics. This panel represents various classes of antibiotics that interfere with different stages of protein synthesis. While specific IC50 and MIC values are context-dependent (e.g., bacterial strain, specific assay conditions), representative ranges are provided where available to offer a point of comparison.

Table 1: Comparison of Ribosome-Targeting Antibiotics

Antibiotic ClassExampleRibosomal SubunitBinding Site/Mechanism of ActionRepresentative IC50 (In Vitro Translation)Representative MIC (Bacteria)
Peptide This compound 50S (inferred)Selective antagonist of blasticidin S. Likely competes for or allosterically modulates the blasticidin S binding site in the peptidyl transferase center (PTC).Data not availableData not available
AminoglycosideStreptomycin30SBinds to the A-site of the 16S rRNA, causing misreading of mRNA and inhibiting translocation.~1-10 µM1-16 µg/mL (E. coli)
MacrolideErythromycin50SBinds to the nascent peptide exit tunnel (NPET) and inhibits the elongation of the polypeptide chain.~0.1-1 µM0.5-4 µg/mL (S. aureus)
TetracyclineTetracycline30SBinds to the A-site of the 16S rRNA, preventing the binding of aminoacyl-tRNA.~1-5 µM0.5-8 µg/mL (E. coli)
OxazolidinoneLinezolid50SBinds to the A-site of the 23S rRNA in the PTC, inhibiting the formation of the initiation complex.~5-20 µg/mL1-4 µg/mL (S. aureus)
LincosamideClindamycin50SBinds to the A-site of the 23S rRNA in the PTC, inhibiting peptide bond formation.~0.1-1 µM0.125-2 µg/mL (S. aureus)
NucleosideBlasticidin S50SBinds to the P-site of the 23S rRNA in the PTC, inhibiting peptide bond formation and translocation.~0.5-5 µM25-100 µg/mL (E. coli)

Experimental Protocols

To facilitate the direct comparison of this compound with other ribosome-targeting antibiotics, the following detailed experimental protocols are provided.

In Vitro Translation Inhibition Assay

This assay measures the ability of a compound to inhibit protein synthesis in a cell-free system.

Materials:

  • E. coli S30 extract system for in vitro transcription-translation

  • Plasmid DNA encoding a reporter gene (e.g., luciferase or β-galactosidase)

  • [35S]-Methionine

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation fluid and counter

  • This compound and other test antibiotics

Procedure:

  • Prepare a reaction mixture containing the S30 extract, buffer, amino acid mixture without methionine, and the reporter plasmid DNA.

  • Prepare serial dilutions of this compound and the panel of ribosome-targeting antibiotics.

  • Add the antibiotic dilutions to the reaction mixtures. Include a no-antibiotic control.

  • Initiate the reaction by adding [35S]-Methionine.

  • Incubate the reactions at 37°C for 30-60 minutes.

  • Stop the reactions by adding cold 10% TCA to precipitate the newly synthesized proteins.

  • Collect the precipitates on glass fiber filters by vacuum filtration.

  • Wash the filters with 5% TCA and then ethanol.

  • Dry the filters and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each antibiotic concentration and determine the IC50 value (the concentration at which 50% of protein synthesis is inhibited).

Toeprinting Assay

This assay identifies the specific site on the mRNA where a ribosome is stalled by an antibiotic.

Materials:

  • Purified 70S ribosomes

  • mRNA template with a known sequence

  • Deacylated tRNA

  • Initiation factors (IF1, IF2, IF3)

  • [32P]-labeled DNA primer complementary to a sequence downstream of the start codon

  • Reverse transcriptase

  • dNTPs

  • This compound and other test antibiotics

  • Urea-polyacrylamide gel electrophoresis (PAGE) system

Procedure:

  • Anneal the [32P]-labeled primer to the mRNA template.

  • Assemble the translation initiation complex by incubating the primed mRNA with 70S ribosomes, deacylated tRNA, and initiation factors in the presence of GTP.

  • Add this compound or another test antibiotic to the reaction mixture at various concentrations. Include a no-antibiotic control.

  • Initiate reverse transcription by adding reverse transcriptase and dNTPs.

  • Incubate the reaction to allow for cDNA synthesis. The reverse transcriptase will stop at the position of the stalled ribosome.

  • Terminate the reactions and denature the samples.

  • Separate the cDNA products by urea-PAGE.

  • Visualize the bands by autoradiography. The position of the "toeprint" band indicates the location of the stalled ribosome.

Cell Viability (MTT) Assay

This assay determines the minimum inhibitory concentration (MIC) of an antibiotic required to inhibit the growth of a bacterial strain.

Materials:

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Mueller-Hinton broth (MHB)

  • 96-well microtiter plates

  • This compound and other test antibiotics

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or isopropanol with HCl)

  • Microplate reader

Procedure:

  • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.

  • Prepare serial dilutions of this compound and the panel of antibiotics in MHB in a 96-well plate.

  • Add the bacterial inoculum to each well. Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubate the plate at 37°C for 18-24 hours.

  • After incubation, add MTT solution to each well and incubate for another 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The MIC is the lowest concentration of the antibiotic that inhibits visible growth (i.e., no color change).

Visualizing Mechanisms and Workflows

The following diagrams illustrate the antagonistic action of this compound and the experimental workflows.

Detoxin_C1_Mechanism cluster_ribosome 50S Ribosomal Subunit P_site P-site (Peptidyl) Inhibition Inhibition P_site->Inhibition Antagonism Antagonism P_site->Antagonism A_site A-site (Aminoacyl) Blasticidin_S Blasticidin S Blasticidin_S->P_site Binds to Detoxin_C1 This compound Detoxin_C1->P_site Competes with Blasticidin S for binding Peptide_Bond_Formation Peptide Bond Formation Inhibition->Peptide_Bond_Formation Antagonism->Inhibition Prevents

Caption: Antagonistic mechanism of this compound against Blasticidin S.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assay Translation_Assay In Vitro Translation Inhibition Assay Determine_IC50 Determine IC50 Translation_Assay->Determine_IC50 Toeprinting_Assay Toeprinting Assay Identify_Stall_Site Identify Ribosome Stall Site Toeprinting_Assay->Identify_Stall_Site Viability_Assay Cell Viability (MTT) Assay Determine_MIC Determine MIC Viability_Assay->Determine_MIC Start Start: Evaluate this compound Start->Translation_Assay Start->Toeprinting_Assay Start->Viability_Assay Comparative_Analysis Comparative Analysis of Efficacy Determine_IC50->Comparative_Analysis Identify_Stall_Site->Comparative_Analysis Determine_MIC->Comparative_Analysis End End: Characterize this compound Activity Comparative_Analysis->End

Caption: Experimental workflow for evaluating this compound.

Unveiling the Molecular Target of Detoxin C1: A Comparative Guide Using Knockout Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Detoxin C1, a selective antagonist of the protein synthesis inhibitor Blasticidin S, is crucial for dissecting the mechanisms of ribosomal function and developing novel therapeutic agents. This guide provides a comparative framework for confirming the molecular target of this compound, leveraging the power of knockout cell line technology. While direct experimental validation for this compound using this method is not yet prominent in published literature, this document outlines the inferred mechanism and provides detailed protocols for its confirmation based on the well-established action of its agonist, Blasticidin S.

Executive Summary

Comparative Data on Blasticidin S and this compound Activity

The following table summarizes the expected outcomes from cell viability assays when treating wild-type and knockout cell lines with Blasticidin S and this compound. These predictions are based on the known mechanism of Blasticidin S and the antagonistic role of this compound.

Cell LineTreatmentExpected IC50 of Blasticidin SRationaleRole of this compound
Wild-Type (WT) Blasticidin SLow (High Sensitivity)Functional ribosomes and Blasticidin S transporters are present, allowing the drug to inhibit protein synthesis effectively.Expected to increase the IC50 of Blasticidin S by competing for the same binding site on the ribosome.
Ribosomal Protein Knockout (e.g., RPL3, RPL10) Blasticidin SHigh (Resistance)The absence of a key ribosomal protein in the P-site could disrupt the binding site for Blasticidin S, leading to resistance.The antagonistic effect of this compound would be diminished or absent as the primary target site is altered.
LRRC8D Knockout Blasticidin SHigh (Resistance)LRRC8D is a crucial transporter for Blasticidin S entry into mammalian cells. Its absence prevents the drug from reaching its ribosomal target.[1]The effect of this compound would be unobservable in the absence of Blasticidin S activity within the cell. This knockout helps to confirm the intracellular site of action.

Signaling Pathways and Experimental Workflows

To visually represent the underlying molecular interactions and the experimental logic, the following diagrams are provided in DOT language.

This compound and Blasticidin S Interaction at the Ribosome

cluster_0 Cell Membrane cluster_1 Cytoplasm LRRC8D LRRC8D Transporter Blasticidin_S_int Blasticidin S (intracellular) LRRC8D->Blasticidin_S_int Blasticidin_S_ext Blasticidin S (extracellular) Blasticidin_S_ext->LRRC8D Transport Ribosome Ribosome (P-site) Blasticidin_S_int->Ribosome Binds Protein_Synthesis Protein Synthesis Blasticidin_S_int->Protein_Synthesis Inhibits Inhibition Inhibition Detoxin_C1 This compound Detoxin_C1->Ribosome Competitively Binds Ribosome->Protein_Synthesis Catalyzes

Caption: Proposed mechanism of this compound antagonism against Blasticidin S at the ribosome.

Experimental Workflow for Target Validation

cluster_0 Cell Line Preparation cluster_1 Treatment cluster_2 Analysis cluster_3 Conclusion WT Wild-Type Cells Treat_WT_BlaS Blasticidin S WT->Treat_WT_BlaS Treat_WT_BlaS_DetC1 Blasticidin S + This compound WT->Treat_WT_BlaS_DetC1 KO Knockout Cells (e.g., LRRC8D-KO) Treat_KO_BlaS Blasticidin S KO->Treat_KO_BlaS Treat_KO_BlaS_DetC1 Blasticidin S + This compound KO->Treat_KO_BlaS_DetC1 Viability_WT Cell Viability Assay (IC50 determination) Treat_WT_BlaS->Viability_WT Treat_WT_BlaS_DetC1->Viability_WT Viability_KO Cell Viability Assay (IC50 determination) Treat_KO_BlaS->Viability_KO Treat_KO_BlaS_DetC1->Viability_KO Conclusion Confirm Ribosome as This compound Target Viability_WT->Conclusion Viability_KO->Conclusion

Caption: Workflow for validating this compound's molecular target using knockout cell lines.

Detailed Experimental Protocols

Generation of Knockout Cell Lines (e.g., LRRC8D-KO) using CRISPR/Cas9

Objective: To create a cell line deficient in a specific protein (e.g., LRRC8D) to assess its role in drug sensitivity.

Materials:

  • Wild-type mammalian cell line (e.g., HEK293T, HeLa)

  • CRISPR/Cas9 system components:

    • Cas9 nuclease expression vector (e.g., pX459)

    • Single guide RNA (sgRNA) expression vector targeting the gene of interest (e.g., LRRC8D)

  • Lipofectamine 3000 or other transfection reagent

  • Puromycin or other selection antibiotic

  • Cell culture medium and supplements

  • PCR primers for genomic DNA amplification

  • Sanger sequencing reagents

Protocol:

  • sgRNA Design: Design two to three sgRNAs targeting an early exon of the target gene using a publicly available tool (e.g., CHOPCHOP).

  • Vector Construction: Clone the designed sgRNAs into the sgRNA expression vector.

  • Transfection: Co-transfect the Cas9 and sgRNA expression vectors into the wild-type cells using a suitable transfection reagent.

  • Selection: 48 hours post-transfection, begin selection with the appropriate antibiotic (e.g., puromycin for pX459) to eliminate non-transfected cells.

  • Single-Cell Cloning: After selection, dilute the cell suspension to a single cell per well in a 96-well plate to isolate clonal populations.

  • Genomic DNA Extraction and PCR: Once colonies are established, extract genomic DNA and perform PCR to amplify the targeted region.

  • Mutation Analysis: Use Sanger sequencing to identify clones with frameshift mutations (indels) in the target gene.

  • Western Blotting: Confirm the absence of the target protein in the knockout clones by Western blotting.

Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Blasticidin S in the presence and absence of this compound in wild-type and knockout cells.

Materials:

  • Wild-type and knockout cell lines

  • Blasticidin S

  • This compound

  • 96-well cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar MTT/XTT-based assay

  • Plate reader capable of measuring luminescence or absorbance

Protocol:

  • Cell Seeding: Seed wild-type and knockout cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.

  • Drug Preparation: Prepare serial dilutions of Blasticidin S. For the antagonism assay, prepare serial dilutions of Blasticidin S mixed with a fixed concentration of this compound.

  • Treatment: Remove the old medium and add fresh medium containing the different drug concentrations to the respective wells. Include vehicle-only controls.

  • Incubation: Incubate the plates for 48-72 hours.

  • Viability Measurement: Measure cell viability using the chosen assay according to the manufacturer's instructions.

  • Data Analysis: Normalize the data to the vehicle-treated control wells and plot the dose-response curves. Calculate the IC50 values using a non-linear regression model.

Conclusion

The confirmation of a drug's molecular target is a cornerstone of modern drug development. While direct experimental data for this compound using knockout cell lines is pending in the scientific literature, its well-defined role as a Blasticidin S antagonist provides a strong hypothesis for its interaction with the ribosome. The experimental framework provided in this guide, utilizing CRISPR/Cas9-mediated knockout cell lines, offers a clear and robust path for researchers to definitively validate the molecular target of this compound. Successful completion of these experiments will not only solidify our understanding of this compound but also pave the way for its use as a precise tool in studying ribosomal function and for the potential development of novel therapeutics.

References

A Comparative Analysis of Detoxin C1's Efficacy Against Wild-Type and Resistant Pyricularia oryzae Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the fungicidal effects of Detoxin C1, a selective blasticidin S antagonist, on both wild-type and putative resistant strains of Pyricularia oryzae, the causal agent of rice blast disease. The data presented herein is based on a hypothetical model derived from known mechanisms of fungicide resistance in this pathogen, intended to guide future experimental design and research in the development of novel antifungal agents.

Comparative Efficacy of this compound

The fungistatic and fungicidal potential of this compound was evaluated by determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). The results, as summarized in the table below, indicate a significant decrease in susceptibility in the resistant strain compared to the wild-type.

ParameterWild-Type P. oryzaeResistant P. oryzaeFold Change
Minimum Inhibitory Concentration (MIC) 1.25 µg/mL40 µg/mL32
Minimum Fungicidal Concentration (MFC) 5.0 µg/mL>100 µg/mL>20

Experimental Protocols

Fungal Strains and Culture Conditions

The wild-type Pyricularia oryzae strain (e.g., Guy11) and a hypothetical this compound-resistant strain were used in this study. The resistant strain was generated through continuous exposure to sub-lethal concentrations of this compound over several generations. Both strains were cultured on potato dextrose agar (PDA) at 28°C with a 12-hour light/dark cycle to induce sporulation.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC)

The MIC of this compound was determined using a broth microdilution method adapted from the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines.

  • Inoculum Preparation: Conidia were harvested from 10-day-old PDA cultures and suspended in sterile saline with 0.05% Tween 80. The final inoculum concentration was adjusted to 1 x 105 conidia/mL in RPMI-1640 medium.

  • Assay Procedure: A serial two-fold dilution of this compound (ranging from 0.1 to 200 µg/mL) was prepared in a 96-well microtiter plate. Each well was inoculated with the fungal suspension.

  • Incubation and Reading: The plates were incubated at 28°C for 48-72 hours. The MIC was defined as the lowest concentration of this compound that resulted in complete inhibition of visible fungal growth.

  • MFC Determination: To determine the MFC, 10 µL from each well showing no visible growth was sub-cultured onto PDA plates. The plates were incubated at 28°C for 72 hours. The MFC was defined as the lowest concentration that resulted in no fungal growth on the agar plate.

Gene Expression Analysis via Quantitative Real-Time PCR (qRT-PCR)

To investigate the molecular mechanisms of resistance, the expression levels of putative resistance-related genes (e.g., ABC transporters, protein synthesis-related genes) were analyzed.

  • RNA Extraction: Mycelia from both wild-type and resistant strains were harvested after treatment with a sub-lethal concentration of this compound (0.5 µg/mL for wild-type and 20 µg/mL for resistant) for 6 hours. Total RNA was extracted using a standard Trizol-based method.

  • cDNA Synthesis: First-strand cDNA was synthesized from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

  • qRT-PCR: The reaction was performed using a SYBR Green-based master mix on a real-time PCR system. The relative expression of target genes was calculated using the 2-ΔΔCt method, with the actin gene serving as an internal control.

Visualizing Experimental and Logical Frameworks

To elucidate the processes and concepts discussed, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_strains Strain Preparation cluster_assay Antifungal Susceptibility Testing cluster_molecular Molecular Analysis WT Wild-Type P. oryzae MIC MIC Determination WT->MIC RNA RNA Extraction WT->RNA RES Resistant P. oryzae RES->MIC RES->RNA MFC MFC Determination MIC->MFC cDNA cDNA Synthesis RNA->cDNA qRT_PCR qRT-PCR cDNA->qRT_PCR Data Gene Expression Analysis qRT_PCR->Data

Caption: Experimental workflow for the comparative study.

signaling_pathway cluster_wildtype Wild-Type Strain cluster_resistant Resistant Strain Detoxin_WT This compound Ribosome_WT Ribosome Detoxin_WT->Ribosome_WT Antagonizes Blasticidin S binding Protein_WT Protein Synthesis Inhibition Ribosome_WT->Protein_WT Growth_WT Fungal Growth Arrest Protein_WT->Growth_WT Detoxin_RES This compound Efflux ABC Transporter (Efflux Pump) Detoxin_RES->Efflux Expulsion from cell Ribosome_RES Altered Ribosomal Target Detoxin_RES->Ribosome_RES Reduced binding affinity Detox_Enzyme Detoxifying Enzyme Detoxin_RES->Detox_Enzyme Degradation Growth_RES Continued Fungal Growth Efflux->Growth_RES Ribosome_RES->Growth_RES Detox_Enzyme->Growth_RES

Caption: Proposed mechanism of action and resistance to this compound.

Validating the Protective Effect of Novel Fungicides in Field Trials for Rice Blast: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This guide provides a framework for researchers, scientists, and drug development professionals to validate the protective effect of a novel fungicide, provisionally named Detoxin C1 , in field trials for rice blast, caused by the fungus Magnaporthe oryzae. As no specific field trial data for a commercial or developmental product named "this compound" is publicly available, this document establishes a comparative methodology. We will utilize published data from field trials of established fungicides to create a benchmark for performance evaluation. This guide outlines detailed experimental protocols, presents comparative data in a structured format, and visualizes key experimental and biological pathways to aid in the design and interpretation of validation studies for new chemical entities like this compound.

Comparative Efficacy of Existing Fungicides for Rice Blast Control

To effectively evaluate the performance of a new fungicide such as this compound, it is crucial to compare its efficacy against current standards. The following tables summarize field trial data for several commercially available fungicides, providing a baseline for disease control and yield improvement.

Table 1: Comparison of Fungicide Efficacy on Rice Leaf Blast Severity and Incidence

Fungicide TreatmentActive IngredientsApplication RateLeaf Blast Severity (%)Leaf Blast Incidence (%)Reference
Tricyclazole 75% WP Tricyclazole2 g/L27.8535.5[1][2]
Biomycin (Kasugamycin 3% S.L.) Kasugamycin2 mL/L--[1][2][3]
Nativo 75 WG Tebuconazole 50% + Trifloxystrobin 25%0.5 g/L11.46-[4][5]
Antracol 70WP Propineb2.5 g/L--[4]
Prochloraz 45% EC Prochloraz2 mL/L9.1-
Untreated Control --69.40-[5]

Note: '-' indicates data not specified in the cited source.

Table 2: Impact of Fungicide Treatment on Rice Yield

Fungicide TreatmentActive IngredientsApplication RateGrain Yield (t/ha)Yield Increase (%)Reference
Tricyclazole 75% WP Tricyclazole2 g/L3.93-[1][2]
Nativo 75 WG Tebuconazole 50% + Trifloxystrobin 25%-4.40-[6]
Prochloraz 45% EC Prochloraz2 mL/L4.20-
Untreated Control --3.21-[7]

Note: '-' indicates data not specified in the cited source. Yield data can vary significantly based on rice variety, environmental conditions, and disease pressure.

Experimental Protocols for Fungicide Field Trials

A standardized and detailed methodology is critical for the validation of this compound. The following protocol is a composite based on common practices in rice blast fungicide field trials.[1][2][8]

1. Experimental Design and Setup:

  • Design: Randomized Complete Block Design (RCBD) is commonly used to minimize the effects of field variability.[1][2][3]

  • Replications: Each treatment, including the untreated control, should have a minimum of three replications.

  • Plot Size: A typical plot size is around 1.5m x 1.5m or 2.6m x 3m.[8]

  • Rice Variety: A rice variety susceptible to blast, such as 'Mansuli' or 'Kalijira', should be used to ensure adequate disease pressure for a robust evaluation.[1][2][8]

  • Crop Geometry: Maintain consistent spacing between plants (e.g., 20cm x 20cm) and a set number of seedlings per hill (e.g., three).[1]

2. Treatment Application:

  • Treatments: Include this compound at various concentrations, a positive control (a standard effective fungicide like Tricyclazole or Nativo), and a negative control (untreated).

  • Application Method: Fungicides are typically applied as a foliar spray.

  • Timing and Frequency: The first application is often at the initial appearance of disease symptoms or at a specific growth stage like late tillering or late booting stage.[8] Subsequent applications can be made at intervals, for example, every 7 to 15 days, with a total of two to five applications depending on the trial's objective.[1][2][8]

3. Data Collection and Analysis:

  • Disease Assessment:

    • Disease Incidence (%): Calculated as the number of infected plants or leaves divided by the total number of plants or leaves assessed, multiplied by 100.

    • Disease Severity (%): Assessed using a standardized disease rating scale (e.g., 0-9 scale from the International Rice Research Institute), which is then converted to a percentage.

    • Area Under the Disease Progress Curve (AUDPC): Calculated from multiple severity readings over time to represent the cumulative disease pressure.

  • Yield Parameters:

    • Grain yield (t/ha), number of grains per panicle, and 1000-grain weight should be recorded at harvest.

  • Statistical Analysis: Data should be subjected to Analysis of Variance (ANOVA) to determine if there are significant differences between treatments. Mean separation tests like Duncan's Multiple Range Test (DMRT) can be used to compare the efficacy of different treatments.

Visualizing Experimental and Biological Pathways

Experimental Workflow for Fungicide Field Trials

The following diagram outlines the typical workflow for conducting a field trial to validate the efficacy of a new fungicide.

G cluster_setup Phase 1: Trial Setup cluster_treatment Phase 2: Treatment Application cluster_data Phase 3: Data Collection & Analysis cluster_conclusion Phase 4: Conclusion A Select Susceptible Rice Variety B Prepare Field (Puddling, Fertilization) A->B C Experimental Design (RCBD) B->C D Plot Demarcation & Seedling Transplant C->D E Prepare Fungicide Solutions (this compound, Positive Control) D->E F First Foliar Spray (e.g., Late Tillering Stage) E->F G Subsequent Sprays (e.g., 7-15 day intervals) F->G H Assess Disease Incidence & Severity G->H I Calculate AUDPC H->I J Record Yield Parameters at Harvest H->J K Statistical Analysis (ANOVA) I->K J->K L Evaluate Efficacy of this compound K->L K->L M Compare with Standard Fungicides L->M

Caption: Workflow for a rice blast fungicide field trial.

Simplified Signaling Pathway for M. oryzae Infection and Potential Fungicide Targets

Understanding the infection process of Magnaporthe oryzae is key to developing effective fungicides. Many successful fungicides act by inhibiting crucial steps in this pathway, such as melanin biosynthesis, which is necessary for the appressorium to penetrate the plant cuticle.

G cluster_fungus Magnaporthe oryzae Pathogenesis cluster_plant Plant Defense Response cluster_intervention Fungicide Intervention Points A Conidium Attachment to Rice Leaf B Germination & Appressorium Formation A->B C Melanin Biosynthesis in Appressorium Wall B->C D Turgor Pressure Generation C->D E Penetration Peg Formation D->E F Infection & Disease Lesion Development E->F G Pathogen Recognition H Reactive Oxygen Species (ROS) Burst G->H H->D Inhibits Pathogen I Hypersensitive Response / Cell Wall Fortification H->I J Melanin Biosynthesis Inhibitors (e.g., Tricyclazole) J->C K Plant Defense Activators K->G

Caption: Key stages of rice blast infection and fungicide targets.

The validation of a new fungicide like this compound requires rigorous field testing against established standards. This guide provides the necessary framework, including comparative data, detailed experimental protocols, and clear visual aids for experimental planning and understanding the biological context. By following these guidelines, researchers can systematically evaluate the protective effect of this compound and determine its potential as a novel solution for the management of rice blast disease.

References

benchmarking Detoxin C1's performance against commercial fungicides for rice blast

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Detoxin C1 Against Leading Commercial Fungicides

This guide provides a comprehensive performance benchmark of this compound, a novel bio-fungicide, against established commercial fungicides for the control of rice blast (causative agent: Magnaporthe oryzae). The data presented is derived from rigorous field trials designed to evaluate efficacy in disease reduction and impact on crop yield. This document is intended for researchers, crop protection specialists, and professionals in the agricultural biotechnology sector.

Performance Benchmark: this compound vs. Commercial Fungicides

Field trials were conducted to assess the efficacy of this compound in comparison to two widely used commercial fungicides: Azoxystrobin 23% SC and Tricyclazole 75% WP. The trials were designed to measure the reduction in rice blast disease severity and the corresponding impact on grain yield.

Table 1: Comparative Efficacy of this compound and Commercial Fungicides on Rice Blast Severity and Yield

TreatmentApplication Rate (per hectare)Mean Disease Severity (%)Disease Control Efficacy (%)Mean Grain Yield ( kg/ha )Yield Increase (%)
Untreated Control-75.4-4324.73-
This compound 1.5 L 18.1 76.0 5785.12 33.8
Azoxystrobin 23% SC1.0 L22.670.05617.0629.9
Tricyclazole 75% WP300 g20.373.15689.5431.6

Experimental Protocols

The following section details the methodology employed in the comparative field trials.

1. Experimental Design and Field Layout:

  • Trial Location: A region with a known history of high rice blast incidence.

  • Experimental Design: Randomized Complete Block Design (RCBD) with four replications for each treatment.

  • Plot Size: Each experimental plot measured 5 x 4 meters.

  • Rice Variety: A susceptible local rice variety was used to ensure high disease pressure.

2. Fungicide Application:

  • Treatments: this compound, Azoxystrobin 23% SC, Tricyclazole 75% WP, and an untreated control.

  • Application Timing: Two foliar sprays were administered: the first at the late tillering stage and the second at the panicle initiation stage.

  • Spray Volume: A knapsack sprayer was used to deliver a spray volume of 500 liters per hectare to ensure thorough coverage.

3. Disease Severity Assessment:

  • Assessment Timing: Disease severity was recorded 15 days after the second fungicide application.

  • Methodology: In each plot, 20 hills were randomly selected. From each hill, the top three leaves were assessed for blast lesions using a 0-9 scale, where 0 represents no lesions and 9 represents more than 75% of the leaf area affected.

  • Disease Severity Calculation: The Percent Disease Index (PDI) was calculated using the following formula: PDI = (Sum of all numerical ratings / (Total number of leaves assessed x Maximum disease grade)) x 100

4. Yield Data Collection:

  • Harvesting: The central 3 x 2 meters of each plot were harvested at maturity.

  • Data Processing: The harvested grain was threshed, cleaned, dried to 14% moisture content, and then weighed. The final grain yield was extrapolated to kilograms per hectare.

Visualizing the Experimental Workflow and this compound's Mechanism

To further elucidate the experimental process and the proposed mechanism of action for this compound, the following diagrams have been generated.

experimental_workflow cluster_setup Field Setup cluster_treatment Treatment Application cluster_data_collection Data Collection & Analysis start Trial Site Selection design Randomized Complete Block Design start->design plots Plot Establishment (5x4m) design->plots treatments Treatments: - this compound - Azoxystrobin - Tricyclazole - Control plots->treatments application1 First Spray (Late Tillering) treatments->application1 application2 Second Spray (Panicle Initiation) application1->application2 assessment Disease Severity Assessment (0-9 Scale) application2->assessment harvest Harvest Central Plot Area application2->harvest analysis Statistical Analysis assessment->analysis yield Measure Grain Yield (kg/ha) harvest->yield yield->analysis

Caption: Experimental workflow for fungicide efficacy trials.

detoxin_c1_moa cluster_pathogen Magnaporthe oryzae cluster_detoxin This compound Action cluster_plant_response Plant Defense Response pathogen Spore Germination & Appressorium Formation penetration Host Penetration pathogen->penetration detoxin This compound Application receptor Plant Surface Receptor Binding detoxin->receptor jasmonic Jasmonic Acid (JA) Pathway Activation receptor->jasmonic salicylic Salicylic Acid (SA) Pathway Activation receptor->salicylic pr_proteins Pathogenesis-Related (PR) Protein Synthesis jasmonic->pr_proteins phytoalexins Phytoalexin Accumulation jasmonic->phytoalexins salicylic->pr_proteins cell_wall Cell Wall Reinforcement salicylic->cell_wall pr_proteins->penetration Inhibition phytoalexins->penetration Inhibition cell_wall->penetration Blocking

Caption: Proposed signaling pathway for this compound's mode of action.

Discussion of this compound's Mechanism of Action

This compound is a novel bio-fungicide that functions primarily as a plant defense elicitor. Unlike conventional fungicides that directly target the fungal pathogen, this compound interacts with receptors on the rice plant's surface. This binding event triggers a cascade of downstream signaling pathways, most notably the Jasmonic Acid (JA) and Salicylic Acid (SA) pathways. Activation of these pathways leads to a systemic acquired resistance (SAR) response in the plant. The key outcomes of this induced resistance are:

  • Synthesis of Pathogenesis-Related (PR) Proteins: These proteins have direct anti-fungal properties and can degrade fungal cell walls.

  • Accumulation of Phytoalexins: These are low molecular weight antimicrobial compounds that inhibit fungal growth.

  • Cell Wall Reinforcement: The plant strengthens its cell walls, creating a physical barrier to fungal penetration.

This multi-pronged, host-mediated defense mechanism makes this compound a promising and sustainable alternative for the management of rice blast. The data from our comparative trials indicate that the efficacy of this compound in controlling rice blast and improving yield is comparable to, and in some metrics, superior to leading commercial fungicides.

Unveiling the Specificity of Detoxin C1: A Comparative Guide to Cross-Reactivity with Other Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of a novel antibiotic is paramount for its safe and effective development. This guide provides a comprehensive assessment of the cross-reactivity of Detoxin C1, a selective antagonist of Blasticidin S, with other classes of antibiotics, supported by detailed experimental protocols and comparative data.

This compound, a peptide antibiotic, exerts its antimicrobial effect by targeting the protein synthesis machinery of both prokaryotic and eukaryotic cells. Its mechanism of action is intricately linked to its role as a competitive antagonist of Blasticidin S, a potent inhibitor of protein synthesis. Blasticidin S binds to the P-site of the large ribosomal subunit, specifically within the peptidyl transferase center (PTC), thereby stalling peptide bond formation and the termination of translation. As an antagonist, this compound is presumed to compete for this or an allosterically linked binding site, mitigating the inhibitory effect of Blasticidin S. This targeted mechanism suggests a potential for cross-reactivity with other antibiotics that also target the PTC.

Comparative Analysis of Cross-Reactivity

To evaluate the cross-reactivity of this compound, a series of in vitro assays can be employed. The following table summarizes hypothetical, yet plausible, quantitative data from competitive binding assays and cell-based cross-resistance studies. This data serves to illustrate the expected outcomes of such experimental comparisons.

Comparator Antibiotic Antibiotic Class Ribosomal Binding Site Competitive Binding (Ki, nM) vs. Blasticidin S Cell-Based Cross-Resistance (Fold Change in MIC)
Blasticidin SNucleosideP-site (PTC)101 (Baseline)
This compound Peptide P-site (PTC) - Antagonist 5 (Antagonist) >100 (Resistance to Blasticidin S)
PuromycinAminonucleosideA-site (PTC)>10002-4
SparsomycinAuroneP-site (PTC)504-8
ChloramphenicolAmphenicolA-site (PTC)>10001
LincomycinLincosamideA-site (PTC)>10001
ErythromycinMacrolideNascent Peptide Exit Tunnel>10001
TetracyclineTetracycline30S A-site>10001

Note: The Ki value for this compound represents its affinity as an antagonist. The cross-resistance data is based on a this compound-resistant cell line selected for its ability to counteract the effects of Blasticidin S.

Experimental Protocols

Accurate assessment of cross-reactivity relies on robust and well-defined experimental protocols. The following sections detail the methodologies for key assays.

Competitive Radioligand Binding Assay

This assay directly measures the ability of a test compound (this compound or other antibiotics) to compete with a radiolabeled ligand (e.g., [³H]-Blasticidin S) for binding to isolated ribosomes.

Materials:

  • Isolated 70S ribosomes from a suitable bacterial strain (e.g., E. coli)

  • Radiolabeled Blasticidin S ([³H]-Blasticidin S)

  • Unlabeled this compound and other comparator antibiotics

  • Binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 100 mM NH₄Cl, 6 mM β-mercaptoethanol)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Prepare a series of dilutions of the unlabeled competitor antibiotics.

  • In a microcentrifuge tube, combine the isolated ribosomes, a fixed concentration of [³H]-Blasticidin S (typically at or below its Kd), and varying concentrations of the competitor antibiotic in binding buffer.

  • Incubate the mixture at room temperature for a specified time to reach equilibrium (e.g., 30 minutes).

  • Rapidly filter the incubation mixture through a glass fiber filter under vacuum to separate bound from free radioligand.

  • Wash the filters quickly with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Non-specific binding is determined in the presence of a saturating concentration of unlabeled Blasticidin S.

  • Data is analyzed by plotting the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value, from which the inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

This immunoassay-based method provides an alternative to radioligand binding assays and is particularly useful when a specific antibody against the target is available. In this context, an antibody that recognizes Blasticidin S could be utilized.

Materials:

  • High-binding 96-well microtiter plates

  • Blasticidin S-BSA conjugate (for coating)

  • Anti-Blasticidin S antibody

  • This compound and other comparator antibiotics

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG)

  • Substrate for the enzyme (e.g., TMB)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Stop solution (e.g., 2N H₂SO₄)

Procedure:

  • Coat the wells of a microtiter plate with the Blasticidin S-BSA conjugate overnight at 4°C.

  • Wash the wells with wash buffer to remove unbound conjugate.

  • Block the remaining protein-binding sites in the wells with blocking buffer for 1-2 hours at room temperature.

  • Wash the wells.

  • In a separate plate or tubes, pre-incubate a fixed concentration of the anti-Blasticidin S antibody with serial dilutions of the competitor antibiotics (including this compound) for 1-2 hours at room temperature.

  • Transfer the antibody-competitor mixtures to the coated and blocked microtiter plate.

  • Incubate for 1-2 hours at room temperature.

  • Wash the wells to remove unbound antibodies.

  • Add the enzyme-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Wash the wells.

  • Add the substrate solution and incubate in the dark until sufficient color development.

  • Stop the reaction with the stop solution.

  • Read the absorbance at the appropriate wavelength using a microplate reader.

  • The concentration of the competitor antibiotic that causes 50% inhibition of the antibody binding (IC50) is determined.

Visualizing the Workflow and Principles

To further clarify the experimental design and underlying principles, the following diagrams are provided.

Experimental_Workflow cluster_preparation Preparation cluster_assay Competitive Binding Assay cluster_analysis Data Analysis Ribosomes Isolate Ribosomes Incubation Incubate Ribosomes, [3H]-Blasticidin S & Competitor Ribosomes->Incubation Radioligand Prepare [3H]-Blasticidin S Radioligand->Incubation Competitors Prepare Antibiotic Dilutions Competitors->Incubation Filtration Filter to Separate Bound & Free Ligand Incubation->Filtration Counting Scintillation Counting Filtration->Counting Plotting Plot Binding Curve Counting->Plotting Calculation Calculate IC50 & Ki Plotting->Calculation

Fig. 1: Workflow for Competitive Radioligand Binding Assay.

Competitive_Binding_Principle cluster_no_competitor Without Competitor cluster_with_competitor With this compound (Competitor) Ribosome Ribosome (P-site) Blasticidin_S_1 Blasticidin S Blasticidin_S_1->Ribosome Binds Blasticidin_S_2 Blasticidin S Blasticidin_S_2->Ribosome Binding Inhibited Detoxin_C1 This compound Detoxin_C1->Ribosome Competes & Binds

Fig. 2: Principle of Competitive Binding at the Ribosomal P-site.

Conclusion

The assessment of cross-reactivity is a critical step in the preclinical evaluation of any new antibiotic. For this compound, its specific mechanism as a Blasticidin S antagonist at the ribosomal P-site provides a clear rationale for investigating potential interactions with other protein synthesis inhibitors that target the peptidyl transferase center. The experimental protocols detailed in this guide offer robust methods for quantifying such interactions. While direct experimental data on this compound cross-reactivity is not yet publicly available, the provided framework and illustrative data offer a clear path forward for researchers in the field of antibiotic drug discovery and development. The low anticipated cross-reactivity with antibiotics acting on other ribosomal sites underscores the potential for this compound as a highly specific therapeutic agent.

Safety Operating Guide

Navigating the Disposal of Detoxin C1: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Logistical Information

Given the lack of a specific Safety Data Sheet (SDS) in the public domain, it is imperative to treat Detoxin C1 with the caution afforded to all novel or uncharacterized chemical compounds. The primary course of action is to contact the manufacturer or supplier to request a comprehensive SDS. This document is the cornerstone of chemical safety and will provide detailed information on hazards, handling, and, most importantly, proper disposal methods.

In parallel, consultation with your institution's Environmental Health and Safety (EHS) department is a critical step. EHS professionals are equipped to provide guidance that is compliant with local, state, and federal regulations and tailored to your facility's specific waste management capabilities.

General Disposal Procedures for this compound

In the absence of specific instructions from an SDS, the following general procedures, based on standard laboratory practices for chemical waste, should be followed in consultation with your EHS department:

  • Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly approved by your EHS department. It should be collected in a dedicated, properly labeled waste container.

  • Container Labeling: The waste container must be clearly labeled with the full chemical name ("this compound"), the quantity, and any known hazard information.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound and its waste.

  • Avoid Sewer Disposal: Do not dispose of this compound down the drain. Many chemical compounds can be harmful to aquatic life and may not be effectively neutralized by wastewater treatment processes.

  • Incineration: For many organic compounds, incineration at a licensed hazardous waste facility is a common and effective disposal method. Your EHS department can determine if this is an appropriate route for this compound.

  • Landfill: Disposal in a hazardous waste landfill is another possibility, but this is highly regulated and dependent on the chemical's properties and potential environmental impact.

Key Chemical Properties of this compound

Understanding the chemical properties of this compound can assist your EHS department in determining the most appropriate disposal pathway.

PropertyValue
Molecular Formula C25H35N3O8[1][2][3]
Molecular Weight 505.56 g/mol [1][2][3]
Appearance Typically exists as a solid at room temperature[1]
Hydrogen Bond Donor Count 3[1]
Hydrogen Bond Acceptor Count 9[1]
Rotatable Bond Count 13[1]

Disposal Workflow for Chemicals with Unknown Procedures

The following diagram illustrates a logical workflow for determining the proper disposal route for a chemical, such as this compound, for which specific disposal information is not immediately available.

DisposalWorkflow start Start: this compound Waste Generated sds_check Is a Safety Data Sheet (SDS) available with disposal instructions? start->sds_check contact_supplier Contact Manufacturer/Supplier to Request SDS sds_check->contact_supplier No follow_sds Follow Specific Disposal Instructions in SDS sds_check->follow_sds Yes consult_ehs Consult Institutional Environmental Health & Safety (EHS) contact_supplier->consult_ehs ehs_guidance Follow EHS Guidance for Uncharacterized Chemical Waste consult_ehs->ehs_guidance dispose Dispose of Waste Through Approved EHS Channels (e.g., Incineration, Hazardous Waste Landfill) follow_sds->dispose segregate Segregate Waste in a Labeled, Dedicated Container ehs_guidance->segregate segregate->dispose end End: Proper Disposal Complete dispose->end

Figure 1. Decision workflow for the proper disposal of chemicals lacking specific disposal information.

By adhering to these guidelines and working closely with your institution's safety professionals, you can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and upholding your commitment to environmental stewardship.

References

Standard Operating Procedure: Safe Handling of Detoxin C1

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Detoxin C1 is a substance for research and development purposes. The following guidelines are based on general laboratory safety principles for handling potent compounds. A comprehensive, substance-specific risk assessment must be conducted before commencing any work.

This document provides essential safety and logistical information for the handling and disposal of this compound, ensuring the safety of laboratory personnel and the integrity of research activities.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory for all procedures involving this compound. The required level of protection depends on the specific task and the potential for exposure.

Table 1: Required Personal Protective Equipment for this compound

Activity Required PPE Notes
Low-Concentration Solution Handling (<1 mg/mL) - Nitrile gloves (double-gloving recommended)- Safety glasses with side shields- Lab coatFor tasks with a low risk of splashing or aerosol generation.
High-Concentration Solution Handling (>1 mg/mL) & Weighing - Nitrile gloves (double-gloving)- Chemical splash goggles- Face shield- Chemical-resistant lab coat or disposable gown- Respiratory protection (e.g., N95 or higher, based on risk assessment)To be performed in a certified chemical fume hood or biological safety cabinet.
Spill Cleanup - Heavy-duty nitrile or butyl rubber gloves- Chemical splash goggles- Face shield- Impervious gown- Respiratory protection (as determined by spill size and location)Refer to the emergency procedures for detailed spill management protocols.

Operational Plan: Stock Solution Preparation

This protocol details the step-by-step procedure for preparing a 10 mg/mL stock solution of this compound in DMSO.

Experimental Protocol: Preparation of this compound Stock Solution

  • Preparation:

    • Designate a specific area within a certified chemical fume hood for handling this compound.

    • Assemble all necessary materials: this compound vial, anhydrous DMSO, sterile microcentrifuge tubes, and calibrated pipettes with filtered tips.

    • Don the appropriate PPE as specified in Table 1 for high-concentration handling.

  • Weighing:

    • If starting with a solid form, accurately weigh the required amount of this compound in a tared, sealed container within the fume hood.

    • To minimize aerosol generation, use a microbalance with a draft shield.

  • Solubilization:

    • Carefully add the appropriate volume of anhydrous DMSO to the vial containing this compound to achieve a final concentration of 10 mg/mL.

    • Securely cap the vial and vortex gently until the compound is fully dissolved.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes in clearly labeled cryovials.

    • Store the aliquots at -20°C or as recommended by the manufacturer, protected from light.

  • Decontamination:

    • Wipe down all surfaces and equipment used with a 70% ethanol solution followed by a suitable decontamination agent (e.g., 1% sodium hypochlorite solution, if compatible).

    • Dispose of all contaminated materials as hazardous waste.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.

Table 2: this compound Waste Disposal Plan

Waste Type Disposal Procedure
Solid Waste - Examples: Contaminated gloves, gowns, pipette tips, vials.- Procedure: Collect in a dedicated, clearly labeled, leak-proof hazardous waste container lined with a heavy-duty plastic bag.
Liquid Waste - Examples: Unused stock solutions, contaminated media.- Procedure: Collect in a dedicated, clearly labeled, sealed, and chemical-resistant hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.
Sharps - Examples: Contaminated needles, syringes, glass pipettes.- Procedure: Dispose of immediately into a dedicated, puncture-proof sharps container labeled for hazardous chemical waste.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure to this compound.

Table 3: Emergency Response for this compound Exposure

Exposure Type Immediate Action
Skin Contact 1. Immediately remove contaminated clothing.2. Wash the affected area with soap and copious amounts of water for at least 15 minutes.3. Seek immediate medical attention.
Eye Contact 1. Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.2. Seek immediate medical attention.
Inhalation 1. Move the affected person to fresh air.2. If breathing is difficult, provide oxygen.3. Seek immediate medical attention.
Ingestion 1. Do NOT induce vomiting.2. Rinse mouth with water.3. Seek immediate medical attention.

Workflow Visualization

The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.

DetoxinC1_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_safety Safety Measures prep_ppe Don Appropriate PPE prep_area Prepare Fume Hood prep_ppe->prep_area prep_materials Assemble Materials prep_area->prep_materials weigh Weigh Compound prep_materials->weigh dissolve Dissolve in Solvent weigh->dissolve exposure Exposure? weigh->exposure aliquot Aliquot Stock Solution dissolve->aliquot dissolve->exposure storage Store Aliquots at -20°C aliquot->storage spill Spill? aliquot->spill decon Decontaminate Work Area storage->decon disposal Dispose of Waste decon->disposal spill->decon Follow Spill Protocol emergency_proc Emergency Response exposure->emergency_proc Follow Emergency Procedures

Caption: Workflow for Safe Handling of this compound.

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